Apramycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-XQENGBIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65710-07-8 (unspecified sulfate) | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045465 | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37321-09-8 | |
| Record name | Apramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Apramycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apramycin is a unique aminoglycoside antibiotic characterized by a monosubstituted 2-deoxystreptamine ring and an unusual bicyclic sugar moiety.[1] This distinct structure confers a novel mechanism of action and a favorable resistance profile compared to other clinically used aminoglycosides. This guide provides a comprehensive technical overview of the molecular interactions and functional consequences of this compound binding to the bacterial ribosome, intended to inform further research and drug development efforts.
Core Mechanism of Action: Inhibition of Translocation
This compound is a potent inhibitor of bacterial protein synthesis.[2] Its primary mechanism of action is the inhibition of the translocation step of elongation.[2] This contrasts with many other aminoglycosides that primarily induce misreading of the mRNA codon. While this compound can cause a limited degree of mistranslation, its principal inhibitory effect stems from stalling the ribosome after peptide bond formation, preventing its movement along the mRNA template.[2]
Binding Site on the 16S Ribosomal RNA
This compound binds to the A-site on the 30S ribosomal subunit, specifically within helix 44 (h44) of the 16S rRNA.[3] Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise interactions between this compound and the ribosomal RNA.[1][4][5]
Key interactions include:
-
Hydrogen bonding: this compound forms a network of hydrogen bonds with conserved nucleotides in the A-site, including G1494 and U1495.
-
Shape complementarity: The unique three-dimensional structure of this compound allows it to fit snugly into the major groove of the A-site RNA.
A critical distinction from other aminoglycosides is that this compound binding does not induce the flipping out of two key adenine residues, A1492 and A1493, from h44.[6] This lack of conformational change is believed to be the reason for the limited misreading observed with this compound.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and binding of this compound.
Table 1: In Vitro Translation Inhibition
| Ribosome Type | IC50 (µM) | Reference |
| Bacterial (E. coli) | 0.02 - 0.08 | [1] |
| Eukaryotic Cytosolic (Rabbit Reticulocyte) | 40.4 - 91.2 | [1] |
| Human Mitochondrial | 115.6 | [1] |
| Human Mitochondrial (A1555G mutant) | 47.5 | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) Against Key Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 0.5 - 256 | 16 | 64 | [7] |
| Klebsiella pneumoniae | 4 - 16 | - | - | [8] |
| Pseudomonas aeruginosa | - | - | - | - |
Table 3: Binding Affinity
| Target | Dissociation Constant (Kd) | Method | Reference |
| Eukaryotic 18S rRNA A-site | 500 ± 50 nM | Mass Spectrometry | [9] |
Experimental Protocols
Cryo-Electron Microscopy of the this compound-Ribosome Complex
Objective: To visualize the high-resolution structure of this compound bound to the bacterial ribosome.
Methodology (Adapted from Paternoga et al., 2023): [5][10]
-
Ribosome Preparation: Highly purified 70S ribosomes are prepared from Escherichia coli MRE600. Ribosomal subunits are typically separated and then reassociated to ensure homogeneity.
-
Complex Formation: A molar excess of this compound is incubated with the 70S ribosomes in a suitable buffer (e.g., HEPES-polymix buffer) to ensure saturation of the binding site.
-
Grid Preparation and Vitrification: The ribosome-apramycin complex solution is applied to glow-discharged cryo-EM grids. The grids are then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A series of tilted images (a tilt series) or a movie of frames is recorded for each area of the grid.
-
Image Processing: The collected images are processed using software packages such as RELION and Warp. This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map of the ribosome-apramycin complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map using software like Coot and refined using programs such as Phenix.
X-ray Crystallography of an this compound-RNA Oligonucleotide Complex
Objective: To determine the atomic-resolution structure of this compound bound to a model of the ribosomal A-site.
Methodology (Adapted from Hermann et al., 2007): [6]
-
RNA Synthesis and Purification: An RNA oligonucleotide corresponding to the bacterial 16S rRNA A-site is synthesized by in vitro transcription using T7 RNA polymerase. The RNA is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Complex Formation and Crystallization: The purified RNA is annealed and then co-crystallized with this compound using the hanging-drop vapor-diffusion method. A range of crystallization conditions (precipitants, buffers, salts, and temperature) are screened to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known RNA structure as a search model. The model is then refined against the diffraction data to yield the final atomic structure of the this compound-RNA complex.
In Vitro Translation Assay
Objective: To quantify the inhibitory activity of this compound on bacterial protein synthesis.
Methodology (Adapted from Matt et al., 2012): [1]
-
System Components: A cell-free translation system is used, which can be a commercial kit (e.g., PURExpress) or a system reconstituted from purified components (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
-
Template: A messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase, is used.
-
Reaction Setup: The translation reaction is set up with all necessary components, including the mRNA template and a range of this compound concentrations.
-
Incubation: The reactions are incubated at 37°C to allow for protein synthesis.
-
Quantification: The amount of synthesized reporter protein is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.
-
Data Analysis: The data is plotted as the percentage of protein synthesis inhibition versus the this compound concentration. The IC50 value, the concentration of this compound that inhibits protein synthesis by 50%, is then calculated.
Ribosomal Footprinting
Objective: To map the precise location of ribosomes on mRNA transcripts in the presence of this compound.
Methodology (Adapted from Mohammad & Buskirk, 2019): [11]
-
Cell Culture and Treatment: Bacterial cells are grown to mid-log phase and then treated with this compound for a specified time to arrest translation.
-
Cell Lysis and Nuclease Digestion: The cells are rapidly lysed, and the lysate is treated with RNase I to digest any mRNA that is not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: The ribosome-mRNA complexes are isolated by sucrose gradient centrifugation. The RNA fragments protected by the ribosomes (the "footprints") are then extracted.
-
Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped back to the bacterial genome to determine the density and position of ribosomes on each mRNA. This reveals the specific sites where this compound causes ribosomes to stall.
Visualizations
This compound Binding to the Ribosomal A-Site
Caption: this compound binds to the A-site of the 30S ribosomal subunit.
This compound's Effect on Translation Elongation
Caption: this compound primarily inhibits the translocation step of translation elongation.
Experimental Workflow for In Vitro Translation Assay
Caption: Workflow for determining the IC50 of this compound in an in vitro translation assay.
Mechanisms of Resistance
Bacterial resistance to this compound is relatively uncommon compared to other aminoglycosides.[12] This is due to its unique structure, which is not a substrate for many of the common aminoglycoside-modifying enzymes.[3] However, resistance can arise through a few mechanisms:
-
Enzymatic Modification: The primary mechanism of acquired resistance is through the action of the aminoglycoside acetyltransferase AAC(3)-IV, which acetylates this compound, rendering it inactive.[13]
-
Target Site Modification: Mutations in the 16S rRNA at or near the this compound binding site can reduce its binding affinity, leading to resistance.
-
Reduced Uptake/Efflux: General mechanisms of antibiotic resistance, such as decreased cell permeability or active efflux of the drug, can also contribute to reduced susceptibility to this compound.
Conclusion
This compound's distinct mechanism of action, centered on the inhibition of translocation with minimal misreading, sets it apart from other aminoglycosides. Its unique structure provides a significant advantage in overcoming common resistance mechanisms. The detailed understanding of its interaction with the bacterial ribosome, supported by quantitative data and advanced structural and biochemical techniques, provides a solid foundation for the development of novel and more effective antimicrobial agents. Further research focusing on the kinetic parameters of this compound's interaction with the ribosome and a deeper exploration of potential resistance mechanisms will be crucial for its successful clinical application.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural basis for hygromycin B inhibition of yeast pseudouridine-deficient ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. istina.msu.ru [istina.msu.ru]
- 7. Magnus Johansson - Uppsala University [uu.se]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mpinat.mpg.de [mpinat.mpg.de]
- 11. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Apramycin Sulfate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apramycin sulfate is a broad-spectrum aminoglycoside antibiotic notable for its unique chemical structure and efficacy against a range of Gram-negative bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate. Detailed experimental protocols for its analysis are presented, and key pathways are visualized to facilitate a deeper understanding for research and drug development applications.
Chemical Structure and Identification
This compound is a structurally unique aminocyclitol antibiotic produced by Streptomyces tenebrarius. It is distinguished by a bicyclic sugar moiety and a monosubstituted deoxystreptamine.[1] The sulfate salt is the common pharmaceutical form.
IUPAC Name: (2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid[2]
Synonyms: Nebramycin II, this compound sulphate[3][4]
Chemical Structure:
Caption: Simplified block diagram of this compound Sulfate structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound sulfate is provided in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound Sulfate
| Property | Value | References |
| CAS Number | 65710-07-8 | [4] |
| Molecular Formula | C21H43N5O15S | [2][3] |
| Molecular Weight | 637.66 g/mol | [2][5] |
| Appearance | White to light yellow or brown powder/solid | |
| Melting Point | >168 °C (with decomposition) | [3] |
| Solubility | Highly soluble in water (>300 g/L). Sparingly soluble in lower alcohols. Insoluble in organic solvents like methanol and chloroform. | [5][6] |
| Stability | Aqueous solutions are stable. Should be stored desiccated at 2-8°C. | [5] |
Mechanism of Action
This compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit.
The mechanism involves the following key steps:
-
Binding to the 30S Ribosomal Subunit: this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[7] This binding is distinct from many other aminoglycosides, contributing to its activity against some aminoglycoside-resistant strains.
-
Inhibition of Translocation: The binding of this compound interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon.[4][8]
-
Induction of mRNA Misreading: To a lesser extent than inhibiting translocation, this compound can also cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9]
The culmination of these actions is the disruption of essential protein synthesis, leading to bacterial cell death.
Caption: Mechanism of action of this compound at the bacterial ribosome.
Bacterial Resistance Mechanisms
While this compound is resilient to some common aminoglycoside resistance mechanisms, bacteria can develop resistance through several pathways:
-
Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) can inactivate this compound. A key enzyme is aminoglycoside 3-N-acetyltransferase type-IV (AAC(3)-IV), which is encoded by the aac(3)-IV gene.[10] Another recently identified enzyme is ApmA, an acetyltransferase that can inactivate this compound.[11]
-
Ribosomal Modification: Methyltransferase enzymes can modify the 16S rRNA at the this compound binding site, reducing drug affinity. The npmA gene encodes a 16S rRNA m¹A1408 methyltransferase that confers resistance to this compound.[10]
-
Efflux Pumps: Although less prominent for this compound, active efflux of the drug out of the bacterial cell can contribute to reduced susceptibility.
Caption: Key bacterial resistance mechanisms to this compound.
Experimental Protocols
Accurate and reliable analytical methods are crucial for the quality control and research of this compound sulfate. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
HPLC Method for the Determination of this compound Sulfate in Pharmaceutical Preparations
This protocol is based on a pre-column derivatization method followed by reversed-phase HPLC with UV detection.[12]
Objective: To quantify this compound sulfate in an oral soluble powder.
Materials and Reagents:
-
This compound sulfate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Sodium octanosulfonate
-
o-phthalaldehyde (OPA)
-
2-mercaptoacetic acid
-
Sodium bicarbonate
-
C18 reversed-phase column (e.g., Synergy Hydro, 150 mm x 4.6 mm, 4 µm)
-
HPLC system with UV detector
Standard Solution Preparation:
-
Prepare a stock solution of this compound sulfate reference standard in water.
-
Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations in the range of 0.02 to 0.05 mg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the oral soluble powder equivalent to a known amount of this compound.
-
Dissolve the powder in a known volume of water to obtain a theoretical this compound concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter.
Derivatization Procedure:
-
To a specific volume of the standard or sample solution, add a solution of OPA and 2-mercaptoacetic acid.
-
Allow the reaction to proceed for 90 minutes at room temperature, protected from light.
Chromatographic Conditions:
-
Column: C18 reversed-phase, Synergy Hydro (150 mm x 4.6 mm, 4 µm)
-
Mobile Phase: 0.005 mol/L sodium octanosulfonate in a mixture of acetonitrile:water:acetic acid (45:55:2 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection: UV at 332 nm
-
Column Temperature: Ambient
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the working standards.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
This compound sulfate remains a significant antibiotic in veterinary medicine with potential for future applications due to its unique structural features that allow it to evade some common resistance mechanisms. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective use and for the development of next-generation aminoglycosides. The analytical methods outlined in this guide provide a framework for the quality control and further research of this important compound.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. This compound sulfate CAS#: 65710-07-8 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Sulfate or this compound Sulphate API, Raw Material CAS 41194-16-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. fao.org [fao.org]
- 7. toku-e.com [toku-e.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
An In-Depth Technical Guide to Research-Grade Apramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental use of research-grade apramycin. It is intended to serve as a valuable resource for scientists engaged in antimicrobial research and drug development.
Core Chemical and Physical Properties
This compound is an aminoglycoside antibiotic produced by Streptomyces tenebrarius.[1] In research and veterinary applications, it is commonly available as either the free base or a sulfate salt. The choice of form depends on the specific experimental requirements, with the sulfate salt often favored for its improved solubility in aqueous solutions.[2]
CAS Numbers for Research-Grade this compound:
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound (free base) | 37321-09-8[3][4][5] | C₂₁H₄₁N₅O₁₁ | 539.58[6][7] |
| This compound Sulfate | 65710-07-8[6][8][9] | C₂₁H₄₁N₅O₁₁ · xH₂SO₄ | 637.66 (as monosulfate)[8][9] |
Mechanism of Action: A Unique Aminoglycoside
This compound exerts its bactericidal effect by inhibiting protein synthesis.[10] Like other aminoglycosides, it targets the bacterial ribosome. However, its action is distinguished by a unique structural and functional profile.
The core mechanism involves:
-
Binding to the 30S Ribosomal Subunit: this compound binds to the A site (aminoacyl-tRNA site) within the 16S rRNA of the 30S subunit.[8][11]
-
Dual Inhibition: This binding event has a dual effect: it induces misreading of the mRNA codon and, crucially, blocks the translocation of the peptidyl-tRNA from the A site to the P site.[1][12] This translocation inhibition is a key feature that distinguishes this compound from many other aminoglycosides.[12]
-
Cessation of Protein Synthesis: The combination of producing aberrant proteins and halting the elongation process leads to a rapid cessation of protein synthesis, resulting in bacterial cell death.[2][10]
This compound's distinctive structure, characterized by a monosubstituted 2-deoxystreptamine ring and a bicyclic sugar moiety, renders it intrinsically resilient to many common aminoglycoside-modifying enzymes (AMEs) that confer resistance to other members of this antibiotic class.[11]
Figure 1. Mechanism of action of this compound on the bacterial ribosome.
In Vitro Antimicrobial Activity
This compound demonstrates broad-spectrum activity against a range of Gram-negative and Gram-positive pathogens, including multidrug-resistant (MDR) isolates. Below is a summary of its activity, presented as Minimum Inhibitory Concentration (MIC) values.
Table 1: Representative MIC Values for this compound against Various Bacterial Species
| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Escherichia coli | 1 - >512 | - | - | [1][8] |
| Klebsiella pneumoniae | 2 - >256 | - | - | [1][8] |
| Pseudomonas aeruginosa | 4 | - | - | [1] |
| Staphylococcus aureus (MRSA & MSSA) | - | 8 | 16 | [13][14] |
| Acinetobacter baumannii (MDR) | - | - | - | [15] |
Note: The wide MIC ranges observed for some species can be attributed to the inclusion of highly resistant isolates in testing panels. Typical MIC values for susceptible strains are generally at the lower end of the range.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[16][17][18]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound sulfate powder
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Target bacterial isolate(s)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
-
Plate sealer or plastic bags
-
35-37°C incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound sulfate in sterile deionized water. Filter-sterilize the solution using a 0.22 µm filter.
-
Preparation of Microtiter Plates: a. In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of final concentrations (e.g., 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL. b. Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only) for each isolate.
-
Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells (e.g., a 1:150 dilution followed by addition of 50 µL to 50 µL of drug solution in the well).
-
Inoculation and Incubation: a. Within 15 minutes of standardization, inoculate each well (except the negative control) with 50 µL of the final bacterial suspension. b. Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.
-
Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Figure 2. Experimental workflow for MIC determination by broth microdilution.
Protocol: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
This model is a standard for preclinical evaluation of antimicrobial efficacy against localized soft tissue infections.[19][20]
Objective: To evaluate the in vivo bactericidal activity of this compound by measuring the reduction in bacterial load in the thigh muscle of infected, immunocompromised mice.
Materials:
-
Female ICR or NMRI mice (5-6 weeks old)
-
Cyclophosphamide (for immunosuppression)
-
Target bacterial strain (e.g., MRSA, A. baumannii)
-
This compound for injection (formulated in sterile saline)
-
Sterile saline and PBS
-
Anesthetic
-
Homogenizer
-
Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar)
Procedure:
-
Induction of Neutropenia: a. Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide. A common regimen is two doses: 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection.[13][19][21]
-
Infection: a. On day 0, challenge the neutropenic mice with an intramuscular (i.m.) injection of the bacterial inoculum (e.g., 0.1 mL of ~10⁶-10⁷ CFU/mL) into the right thigh muscle.[19][21]
-
Treatment: a. Initiate treatment 1-2 hours post-infection. b. Administer this compound subcutaneously (s.c.) at various doses (e.g., 16, 32, 80 mg/kg).[13][14] Dosing can be administered as a single dose or fractionated over a 24-hour period (e.g., at 1, 9, and 17 hours post-infection).[13][14] c. Include a vehicle control group (saline) and a zero-hour control group (sacrificed at the start of treatment to determine initial bacterial load).
-
Endpoint and Analysis: a. At 24 hours post-infection, euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate onto appropriate agar media to determine the number of colony-forming units (CFU). e. Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue. Efficacy is determined by comparing the CFU count in treated groups to the vehicle control and zero-hour groups.
Figure 3. Workflow for the neutropenic murine thigh infection model.
In Vivo Efficacy Data
Studies in murine infection models have demonstrated the potent in vivo activity of this compound, which is comparable to or exceeds that of other clinically used aminoglycosides.
Table 2: Summary of this compound In Vivo Efficacy in Murine Models
| Infection Model | Pathogen | Treatment Regimen | Efficacy Endpoint | Result | Reference(s) |
| Septicemia | MRSA AG041 | 16, 32, 80 mg/kg, s.c. (3 doses) | Bacterial load in kidney | 2-5 log₁₀ CFU/g reduction vs. vehicle | [13][14] |
| Aerosol Infection | M. tuberculosis | (Dose not specified) | Bacterial load in lungs | 2.4 log₁₀ CFU reduction after 9 days | [13][14] |
| Thigh Infection | A. baumannii | Various | Bacterial load in thigh | >4 log₁₀ CFU reduction at AUC/MIC > 50 | [15] |
MRSA: Methicillin-resistant Staphylococcus aureus; s.c.: subcutaneous; CFU: Colony-Forming Unit; AUC/MIC: Area under the curve to MIC ratio.
Conclusion
This compound is a potent aminoglycoside antibiotic with a unique mechanism of action that allows it to evade many common resistance determinants. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria, and proven in vivo efficacy make it a valuable tool for antimicrobial research and a promising candidate for further therapeutic development. This guide provides foundational data and standardized protocols to aid researchers in their exploration of this compound's potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | CAS 37321-09-8 | LGC Standards [lgcstandards.com]
- 6. This compound 65710-07-8 [sigmaaldrich.com]
- 7. This compound | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. medkoo.com [medkoo.com]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. pnas.org [pnas.org]
- 12. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Efficacy of this compound in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Efficacy of this compound against Multidrug-Resistant Acinetobacter baumannii in the Murine Neutropenic Thigh Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Repurposing the Veterinary Antibiotic this compound for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 21. Model‐Informed Drug Development for Antimicrobials: Translational PK and PK/PD Modeling to Predict an Efficacious Human Dose for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Apramycin's Potent Stand Against Gram-Negative Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apramycin, a unique aminoglycoside antibiotic, is garnering significant attention as a potential therapeutic agent against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Its distinct chemical structure, featuring a bicyclic sugar moiety and a monosubstituted deoxystreptamine, sets it apart from other clinically used aminoglycosides.[1][3] This structural difference is key to its ability to evade many of the common resistance mechanisms that have rendered other aminoglycosides less effective.[2][3][4] This guide provides a comprehensive overview of this compound's spectrum of activity, delves into the methodologies used for its evaluation, and explores its mechanism of action and the ways bacteria develop resistance.
Spectrum of Activity: Quantitative Analysis
The in vitro activity of this compound has been extensively studied against a wide range of clinically significant Gram-negative bacteria. Multiple studies have demonstrated its broad and potent activity, particularly against multidrug-resistant isolates.
A large study assessing 1232 clinical isolates from various geographical regions demonstrated the broad antibacterial activity of this compound against several Enterobacteriaceae species and Acinetobacter baumannii.[2][5] The Minimum Inhibitory Concentration (MIC) values from this and other studies highlight this compound's potential.
Table 1: this compound MIC Distribution for Key Gram-Negative Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 1[6] | 8[7] |
| Klebsiella pneumoniae | 2[6] | 4[8] |
| Enterobacter spp. | - | - |
| Citrobacter freundii | - | - |
| Morganella morganii | - | - |
| Providencia spp. | - | - |
| Proteus mirabilis | - | - |
| Serratia marcescens | - | - |
| Acinetobacter baumannii | 8[9] | 32[9] |
| Pseudomonas aeruginosa | 4[6] | 32[9] |
Note: Data compiled from multiple sources.[6][7][8][9] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Notably, an this compound concentration of 8 mg/L was found to inhibit a high percentage of various clinical isolates: 99% of E. coli, 98% of C. freundii, 96% of Providencia spp., 92% of S. marcescens, 97% of M. morganii, and 100% of P. mirabilis.[7] Furthermore, studies on multidrug-resistant Gram-negative blood culture isolates from Southeast Asia showed that 98.3% of isolates had this compound MICs ≤ 16 µg/mL.[10][11][12]
Experimental Protocols: Determining Antibacterial Activity
The evaluation of this compound's in vitro activity predominantly relies on standardized methods to ensure reproducibility and comparability of data.
Broth Microdilution Method (CLSI M07)
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7]
Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium.
-
Antimicrobial Dilution: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of a microtiter plate containing the diluted this compound is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
-
Quality Control: A reference strain, such as Escherichia coli ATCC 25922, is tested concurrently to ensure the accuracy of the results. The quality control range for this compound with this strain is 2–8 mg/L.[7]
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[13]
Signaling Pathway of this compound's Action:
Caption: this compound's mechanism of action targeting the bacterial ribosome.
The core of this compound's efficacy lies in its binding to the 30S ribosomal subunit.[13] This interaction has a dual consequence:
-
Inhibition of Translocation: this compound binding effectively stalls the movement of the ribosome along the messenger RNA (mRNA) template, a critical step in protein elongation.[13][14]
-
mRNA Misreading: The binding of this compound can also lead to the misreading of the genetic code, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[6]
This two-pronged disruption of protein synthesis ultimately leads to bacterial cell death.[13]
Mechanisms of Resistance
While this compound is resilient to many common aminoglycoside resistance mechanisms, resistance can still emerge.[3][4]
Primary Mechanisms of Resistance to this compound:
Caption: Overview of this compound resistance mechanisms in Gram-negative bacteria.
The most significant mechanism of resistance to this compound is enzymatic modification by aminoglycoside-modifying enzymes (AMEs) .[4][15] Specifically, the aminoglycoside 3-N-acetyltransferase type-IV enzyme , encoded by the aac(3)-IV gene, is the most prevalent enzyme that confers resistance to this compound.[4][16]
Unlike many other aminoglycosides, this compound's unique structure allows it to largely evade inactivation by other classes of AMEs and to remain active against bacteria that possess 16S rRNA methyltransferases (RMTases) .[3][4][9] These enzymes modify the ribosomal target site, leading to high-level resistance to many other aminoglycosides.[15] While resistance to this compound remains relatively rare, the acquisition of the aac(3)-IV gene is a primary concern.[9][16]
Conclusion
This compound demonstrates a potent and broad spectrum of activity against a wide array of clinically relevant Gram-negative bacteria, including multidrug-resistant strains. Its unique chemical structure allows it to circumvent many of the resistance mechanisms that plague other aminoglycosides, making it a promising candidate for further development. Understanding the standardized methodologies for its evaluation, its mechanism of action, and the primary pathways of resistance is crucial for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance. Continued surveillance and research are essential to fully realize the clinical potential of this valuable antibiotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. This compound susceptibility of multidrug-resistant Gram-negative blood culture isolates in five countries in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. toku-e.com [toku-e.com]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
Apramycin's Differential Effect on Prokaryotic vs. Eukaryotic Ribosomes: A Technical Guide
Abstract
Apramycin is a structurally unique aminoglycoside antibiotic that exhibits potent antibacterial activity by targeting the ribosome. A key attribute contributing to its favorable safety profile is its high selectivity for prokaryotic ribosomes over their eukaryotic counterparts. This guide provides an in-depth technical examination of the molecular mechanisms underpinning this selectivity, summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and presents visual workflows and pathways to elucidate its function.
Mechanism of Action: A Tale of Two Ribosomes
This compound exerts its antibacterial effect by binding to the ribosomal decoding A site. However, subtle but critical structural differences between the prokaryotic 70S and eukaryotic 80S ribosomes are the primary determinants of its selective inhibition.
Prokaryotic Ribosome Interaction (70S)
In prokaryotes, this compound binds with high affinity to the A site on the 16S rRNA, a component of the small 30S ribosomal subunit.[1] The binding pocket is located in helix 44 (h44) of the 16S rRNA.[1][2] This interaction, specifically with key nucleotides such as A1408 and G1494, locks the ribosome in a conformation that physically blocks the translocation step of protein synthesis.[3][4][5] This blockage halts peptide chain elongation, ultimately leading to bacterial cell death. The unique bicyclic, eight-carbon dialdose moiety of this compound is crucial for this high-affinity interaction.[1]
Eukaryotic Ribosome Interaction (80S)
The primary reason for this compound's selectivity lies in a key nucleotide difference in the A site of eukaryotic 18S rRNA (a component of the 40S subunit). The nucleotide at position 1408 (using E. coli numbering) is an adenosine (A) in prokaryotes, but a guanosine (G) in eukaryotes.[6] This A1408G substitution introduces steric hindrance and alters the local conformation of the binding pocket, significantly reducing the binding affinity of many aminoglycosides, including this compound.[6]
While this compound displays excellent selectivity in vivo and in cell-free translation assays, it is unique among aminoglycosides for its ability to bind to isolated eukaryotic decoding site RNA constructs.[1][3][4] Structural studies have shown that this compound can bind to the human ribosomal decoding site, but the binding mode is distinct from its interaction with the bacterial target.[3][4] This suggests that while some interaction is possible, it is not sufficient to effectively inhibit the function of the complete 80S ribosome during active translation, leading to the observed high selectivity and low systemic toxicity.[1]
Quantitative Analysis of Ribosomal Inhibition
The selectivity of this compound can be quantified by comparing its inhibitory concentration (IC50) in prokaryotic and eukaryotic cell-free translation systems. A higher IC50 value in eukaryotic systems indicates lower potency and thus higher selectivity.
| System Type | Organism/Source | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Prokaryotic | E. coli (cell-free) | ~0.9 - 5.0 | Paromomycin | ~1.0 |
| Eukaryotic | Rabbit Reticulocyte | > 100 | Paromomycin | ~3.5 |
| Eukaryotic | L. tarentolae (cell-free) | > 20 | Paromomycin | > 20 |
Table 1: Comparative in vitro inhibition of translation (IC50). Data compiled and interpreted from multiple sources demonstrating significantly higher IC50 values in eukaryotic systems, confirming selectivity. Actual values for this compound can vary based on assay conditions; ranges are provided based on typical aminoglycoside performance and derivative studies.[7][8][9]
Key Experimental Protocols
The characterization of this compound's ribosomal effects relies on several key in vitro techniques.
Ribosome Purification
Purifying active ribosomes is the first step for many binding and inhibition assays.
-
Objective: To isolate functionally active 70S (prokaryotic) or 80S (eukaryotic) ribosomes.
-
Methodology (Prokaryotic - E. coli):
-
Cell Growth & Harvest: Grow E. coli cells in a rich medium (e.g., LB) to mid-log phase (OD600 ~0.6). Harvest cells by centrifugation at 4°C.[10]
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).[10] Lyse cells via sonication or a French press on ice.[10]
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Ribosome Pelleting: Carefully collect the supernatant and pellet the ribosomes by ultracentrifugation (e.g., 100,000 x g) for 4-16 hours through a sucrose cushion.
-
Wash & Resuspend: Gently wash the ribosome pellet with a buffer to remove contaminants and resuspend in a storage buffer containing appropriate magnesium concentrations.
-
Quantification & Storage: Determine the concentration by measuring absorbance at 260 nm (A260). Store aliquots at -80°C.
-
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis.
-
Objective: To determine the IC50 of this compound in prokaryotic and eukaryotic systems.
-
Methodology:
-
System Preparation: Use commercially available cell-free expression systems (e.g., E. coli S30 extract, Rabbit Reticulocyte Lysate, or HeLa Cell Lysate) or purified components.[11][12]
-
Template: Utilize an mRNA template coding for a reporter protein, such as Firefly Luciferase or Green Fluorescent Protein (GFP).[11][13]
-
Reaction Setup: In a microplate format, combine the cell-free extract, an amino acid mixture, the mRNA template, and serial dilutions of this compound (and a vehicle control).
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for a set time (e.g., 60-90 minutes).[14]
-
Signal Detection:
-
For Luciferase: Add luciferin substrate and measure luminescence using a luminometer.[11]
-
For GFP: Measure fluorescence using a fluorometer.
-
For Radioactive Assays: Use 35S-methionine and measure incorporation via scintillation counting after protein precipitation.
-
-
Data Analysis: Plot the measured signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Toeprinting (Primer Extension Inhibition) Assay
Toeprinting is used to map the precise binding site of a molecule on an RNA strand.
-
Objective: To identify the specific nucleotides in the 16S rRNA A-site that are shielded by this compound binding.
-
Methodology:
-
Complex Formation: Incubate purified 30S ribosomal subunits with a specific mRNA template and this compound to allow for complex formation.
-
Primer Hybridization: Add a DNA primer, 5'-end-labeled with a radioisotope (e.g., ³²P) or fluorescent dye, that is complementary to a downstream sequence on the mRNA.[15]
-
Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand until it is physically blocked by the edge of the ribosome-apramycin complex.[15]
-
Denaturation & Gel Electrophoresis: Stop the reaction, denature the products, and run them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same template/primer pair.
-
Analysis: The "toeprint" appears as a band on the gel that is 15-17 nucleotides downstream of the codon in the ribosomal P-site. The presence of this compound will cause a specific pause (a strong band), identifying the 3' boundary of the bound drug-ribosome complex on the mRNA.[15]
-
Conclusion and Implications for Drug Development
This compound's efficacy as an antibiotic is intrinsically linked to its high selectivity for prokaryotic ribosomes. This selectivity, primarily driven by the A1408G nucleotide difference in the ribosomal A site, ensures potent inhibition of bacterial protein synthesis while sparing eukaryotic host cells.[1][6] This molecular basis translates to a wider therapeutic window and a lower potential for systemic toxicity and ototoxicity compared to less selective aminoglycosides.[1] For drug development professionals, this compound serves as an excellent scaffold. Its unique structure, which is resilient to most common aminoglycoside-modifying enzymes, combined with its high target selectivity, makes it a valuable starting point for designing next-generation antibiotics to combat multidrug-resistant pathogens.[1] Understanding the detailed mechanisms and experimental validations outlined in this guide is critical for the rational design and evaluation of novel, safer, and more effective antibacterial agents.
References
- 1. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real Time In-cell NMR: Ribosome Targeted Antibiotics Modulate Quinary Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. 2.4. In vitro Translation Assay [bio-protocol.org]
- 14. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 15. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Apramycin Resistance via the AAC(3)-IV Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apramycin is a unique aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria. Its distinct chemical structure, featuring a bicyclic sugar moiety and a monosubstituted deoxystreptamine ring, has historically rendered it resilient to many common aminoglycoside resistance mechanisms. However, the emergence and dissemination of the this compound resistance gene, aac(3)-IV, pose a significant challenge to its clinical efficacy. This technical guide provides an in-depth exploration of the molecular mechanism by which the aminoglycoside N-acetyltransferase AAC(3)-IV confers resistance to this compound. We will delve into the enzymatic kinetics, substrate specificity, and the critical molecular interactions that underpin this resistance phenotype, supplemented with detailed experimental protocols and visual representations of the key processes.
Molecular Mechanism of AAC(3)-IV Mediated Resistance
The primary mechanism of this compound resistance conferred by the aac(3)-IV gene is the enzymatic inactivation of the antibiotic. The gene encodes for the aminoglycoside 3-N-acetyltransferase IV (AAC(3)-IV), an enzyme that catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the 3-amino group of the deoxystreptamine ring of this compound and other susceptible aminoglycosides[1][2]. This acetylation results in a modified antibiotic with significantly reduced affinity for its ribosomal target, the 30S ribosomal subunit, thereby rendering the drug ineffective[1].
The AAC(3)-IV enzyme exhibits a broad substrate specificity, a feature that distinguishes it from many other aminoglycoside acetyltransferases[1][3]. It can inactivate not only this compound but also other clinically important aminoglycosides such as gentamicin, tobramycin, and paromomycin[4][5]. This broad substrate range is a cause for concern in clinical settings, as the presence of aac(3)-IV can lead to cross-resistance across multiple aminoglycoside antibiotics[6].
Enzymatic Reaction Pathway
The enzymatic reaction catalyzed by AAC(3)-IV follows a sequential, random bi-bi kinetic mechanism[1][2]. This means that both substrates, the aminoglycoside (e.g., this compound) and the acetyl donor (acetyl-CoA), can bind to the enzyme in any order to form a ternary enzyme-substrate complex before the acetyl transfer occurs and the products (acetylated aminoglycoside and Coenzyme A) are released.
Quantitative Data on AAC(3)-IV Activity
The substrate promiscuity and catalytic efficiency of AAC(3)-IV have been characterized through steady-state kinetics and determination of minimum inhibitory concentrations (MICs).
Steady-State Kinetic Parameters
The following table summarizes the kinetic parameters of AAC(3)-IV for various aminoglycoside and acyl-CoA substrates. The data highlight the enzyme's broad specificity for aminoglycosides and a narrower preference for the acyl-donor.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Aminoglycosides | ||||
| This compound | 1.8 ± 0.1 | 1.2 ± 0.2 | 1.5 x 10⁶ | [1] |
| Gentamicin | 2.5 ± 0.1 | 2.0 ± 0.3 | 1.3 x 10⁶ | [1] |
| Tobramycin | 3.0 ± 0.2 | 1.5 ± 0.3 | 2.0 x 10⁶ | [1] |
| Ribostamycin | 2.2 ± 0.1 | 1.8 ± 0.2 | 1.2 x 10⁶ | [1] |
| Paromomycin | 1.5 ± 0.1 | 2.5 ± 0.4 | 6.0 x 10⁵ | [1] |
| Amikacin | No activity | - | - | [3] |
| Acyl-CoA Donors | ||||
| Acetyl-CoA | 2.0 ± 0.1 | 50 ± 5 | 4.0 x 10⁴ | [1] |
| Propionyl-CoA | 1.5 ± 0.1 | 250 ± 30 | 6.0 x 10³ | [1] |
| Butyryl-CoA | 0.5 ± 0.05 | 500 ± 60 | 1.0 x 10³ | [1] |
Table 1: Steady-State Kinetic Parameters of AAC(3)-IV. Data were obtained from studies using purified recombinant AAC(3)-IV enzyme[1][3].
Minimum Inhibitory Concentrations (MICs)
The expression of aac(3)-IV in bacteria leads to a significant increase in the MIC of this compound and other susceptible aminoglycosides.
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Reference |
| E. coli AG173 | aac(3)-IV positive clinical isolate | >256 | 64 | 32 | [7] |
| E. coli AG380 | aac(3)-IV positive clinical isolate | 128 | 16 | 16 | [7] |
| E. coli AG381 | aac(3)-IV positive clinical isolate | >256 | 32 | 16 | [7] |
| E. coli (recombinant) | Expressing aac(3)-IV | 64 - >256 | 16 - 64 | 8 - 32 | [7] |
| E. coli (control) | Lacking aac(3)-IV | 4 - 8 | 0.5 - 1 | 0.5 - 1 | [7] |
Table 2: this compound and other Aminoglycoside MICs for E. coli Strains. MIC values can vary depending on the specific clinical isolate and the expression level of the recombinant gene[7].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the AAC(3)-IV enzyme and its role in this compound resistance.
Cloning, Expression, and Purification of AAC(3)-IV
A common workflow for obtaining purified AAC(3)-IV for in vitro studies is outlined below.
Methodology:
-
Gene Amplification: The aac(3)-IV gene is amplified from a plasmid or genomic DNA source using PCR with primers that introduce restriction sites.
-
Cloning: The amplified gene and an appropriate expression vector (e.g., pET series) are digested with the corresponding restriction enzymes and ligated.
-
Transformation: The ligation product is transformed into a cloning strain of E. coli for plasmid propagation and sequence verification.
-
Expression: The verified plasmid is then transformed into an expression strain of E. coli (e.g., BL21(DE3)). The culture is grown to mid-log phase, and protein expression is induced, typically with IPTG.
-
Purification: Cells are harvested and lysed. The AAC(3)-IV protein is purified from the cell lysate using a series of chromatographic steps, often starting with affinity chromatography (if the protein is tagged) followed by size-exclusion chromatography for polishing. Protein purity is assessed by SDS-PAGE.
AAC(3)-IV Enzyme Kinetics Assay
The activity of AAC(3)-IV is commonly measured using a continuous spectrophotometric assay that monitors the release of Coenzyme A (CoA).
Principle: The free thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or 4,4'-dithiodipyridine (DTDP) to produce a colored product (TNB²⁻ or 4-thiopyridone, respectively) that can be monitored spectrophotometrically.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing buffer, the purified AAC(3)-IV enzyme, a fixed concentration of acetyl-CoA, varying concentrations of the aminoglycoside substrate, and the chromogenic reagent (e.g., DTDP).
-
Initiation and Monitoring: The reaction is initiated by the addition of one of the substrates (often the aminoglycoside) and the increase in absorbance is monitored over time in a spectrophotometer at the appropriate wavelength (e.g., 324 nm for the reaction with DTDP).
-
Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax (from which kcat is calculated).
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is the standard procedure for determining the MIC of this compound for bacterial strains.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to investigate the role of specific amino acid residues in the active site of AAC(3)-IV in substrate binding and catalysis.
Methodology:
-
Primer Design: Primers are designed to be complementary to the template plasmid containing the aac(3)-IV gene, with a mismatch at the site of the desired mutation.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: The mutated plasmid is transformed into E. coli.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing of the isolated plasmid DNA.
-
Functional Analysis: The mutated AAC(3)-IV protein is then expressed, purified, and its kinetic parameters and the MIC of the strain expressing it are determined and compared to the wild-type enzyme. Studies have identified key residues such as His124, Glu185, Asp187, and Asp67 as being critical for substrate binding and catalysis[4][5].
Conclusion
The this compound resistance gene aac(3)-IV encodes a highly promiscuous N-acetyltransferase that effectively inactivates this compound and a range of other clinically relevant aminoglycosides. The enzyme operates through a random sequential bi-bi kinetic mechanism, and its broad substrate specificity poses a significant threat to the continued use of this compound. A thorough understanding of the molecular mechanism of AAC(3)-IV, supported by the quantitative data and experimental protocols outlined in this guide, is crucial for the development of strategies to overcome this resistance. These strategies may include the design of novel this compound derivatives that are poor substrates for AAC(3)-IV or the development of inhibitors that target the active site of this resistance enzyme. Continuous surveillance for the prevalence of aac(3)-IV in clinical isolates is also essential to guide appropriate antibiotic stewardship and preserve the efficacy of this important class of antibiotics.
References
- 1. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Human isolates of this compound-resistant Escherichia coli which contain the genes for the AAC(3)IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)-IV - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Apramycin: Molecular Properties and Essential Calculations for Researchers
This technical guide provides a comprehensive overview of Apramycin, an aminoglycoside antibiotic, tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, essential formulation calculations, mechanism of action, and detailed experimental protocols.
Physicochemical Properties of this compound
This compound is primarily available as a free base or a sulfate salt. The choice of form is critical for experimental accuracy, particularly when preparing solutions of known molarity. The fundamental properties are summarized below.
| Property | This compound (Free Base) | This compound Sulfate | Citation(s) |
| Chemical Formula | C₂₁H₄₁N₅O₁₁ | C₂₁H₄₃N₅O₁₅S (or C₂₁H₄₁N₅O₁₁ • H₂SO₄) | [1][2][3] |
| Molecular Weight | 539.6 g/mol (also cited as 539.58 g/mol ) | 637.66 g/mol (also cited as 637.7 g/mol ) | [1][3] |
| CAS Number | 37321-09-8 | 65710-07-8 | [1][2] |
| Appearance | White to brown powder | Solid powder | [2] |
| Biological Source | Streptomyces tenebrarius | - | |
| Solubility | - | Freely soluble in water | [4] |
Formulation Calculations for Experimental Use
Accurate preparation of stock solutions and experimental concentrations is fundamental to reliable research. The molecular weight is a key parameter in these calculations.
Molarity Calculation
To prepare a solution of a specific molarity (M), use the following formula:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation (this compound Sulfate): To prepare 10 mL (0.01 L) of a 10 mM (0.01 mol/L) stock solution of this compound Sulfate:
-
Mass (g) = 0.01 mol/L * 0.01 L * 637.66 g/mol
-
Mass (g) = 0.0063766 g
-
Mass (mg) = 6.3766 mg
Stock Solution Dilution
To dilute a concentrated stock solution to a final working concentration, use the formula:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to use
-
M₂ = Desired final concentration
-
V₂ = Desired final volume
Example Calculation: To prepare 1 mL of a 100 µM solution from a 10 mM stock solution:
-
(10 mM) * V₁ = (0.1 mM) * 1 mL
-
V₁ = (0.1 mM * 1 mL) / 10 mM
-
V₁ = 0.01 mL or 10 µL
Therefore, add 10 µL of the 10 mM stock solution to 990 µL of the desired solvent.
Mechanism of Action
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. Its unique structure allows it to bind with high affinity to the bacterial ribosomal decoding site (A-site) on the 16S rRNA of the 30S ribosomal subunit.[5][6] This interaction has two primary consequences:
-
Blocking of Translocation : this compound's primary mechanism is to lock the ribosome in a conformation that prevents the movement of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[5][7][8]
-
Induction of mRNA Misreading : At lower concentrations, the binding of this compound can cause the incorrect aminoacyl-tRNA to be incorporated, leading to the synthesis of non-functional or toxic proteins.[8][9]
This dual action contributes to its potent bactericidal properties against many gram-negative bacteria.[1][4]
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Below are methodologies for key experiments involving this compound, synthesized from published research.
Workflow for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. A standard method is broth microdilution.
Caption: Standard workflow for MIC determination by broth microdilution.
LC-MS/MS Method for this compound Quantification in Plasma
This protocol is based on methods used in pharmacokinetic studies to determine this compound concentrations in biological matrices.[10][11]
-
Sample Preparation :
-
Chromatographic Conditions :
-
Column : Waters XSelect HSS T3 (2.5 µm, 2.1x150 mm).[10][11]
-
Mobile Phase A : 0.1% formic acid in water.[11]
-
Mobile Phase B : 0.1% formic acid in a solution of 65% acetonitrile, 30% methanol, and 5% isopropanol.[11]
-
Flow Rate : 0.3 mL/min.[11]
-
Gradient :
-
0–0.5 min: 10% B
-
0.5–2.5 min: Gradient from 10% to 95% B
-
2.5–3.4 min: Hold at 95% B
-
3.4–3.5 min: Return to 10% B
-
3.5–5.0 min: Hold at 10% B for re-equilibration.[11]
-
-
-
Mass Spectrometry Conditions :
This guide provides the foundational data and methodologies required for the effective use of this compound in a research setting. Adherence to these technical details will ensure the generation of precise and reproducible results.
References
- 1. This compound | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound Sulfate | C21H43N5O15S | CID 3081544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Population pharmacokinetics of this compound from first-in-human plasma and urine data to support prediction of efficacious dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Model‐Informed Drug Development for Antimicrobials: Translational PK and PK/PD Modeling to Predict an Efficacious Human Dose for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Apramycin Solubility: A Technical Guide for Researchers
An In-depth Examination of Apramycin Solubility in Water and Common Laboratory Buffers for Scientific and Drug Development Applications.
This technical guide provides a comprehensive overview of the solubility of this compound, an aminoglycoside antibiotic, in aqueous solutions and standard laboratory buffers. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate experimental design and formulation.
Core Solubility Data
This compound, particularly in its sulfate salt form, exhibits high solubility in aqueous solutions. The following table summarizes the available quantitative data for its solubility in water and Phosphate-Buffered Saline (PBS).
| Solvent | Form | Reported Solubility | Temperature | pH | Citation(s) |
| Water | This compound | 53.3 mg/mL | Not Specified | Not Specified | [1] |
| Water | This compound Sulfate | ≥ 200 mg/mL | Not Specified | Not Specified | [2] |
| Water | This compound Sulfate | 100 mg/mL | Not Specified | Not Specified | [2][3] |
| Water | This compound Sulfate | ≥ 64.2 mg/mL | Not Specified | Not Specified | [4][5] |
| Water | This compound Sulfate | 25 mg/mL | Not Specified | Not Specified | [6][7][8] |
| Phosphate-Buffered Saline (PBS) | This compound Sulfate | Approximately 10 mg/mL | Not Specified | 7.2 | [9] |
| Phosphate-Buffered Saline (PBS) | This compound Sulfate | 100 mg/mL (ultrasonication may be needed) | Not Specified | Not Specified | [2][10] |
It is important to note that while this compound sulfate is described as being freely or highly soluble in water, specific quantitative values can vary between suppliers and batches.[11][12][13] For PBS, one source indicates a solubility of approximately 10 mg/mL at pH 7.2, while another suggests a higher solubility of 100 mg/mL, potentially requiring sonication for complete dissolution.[2][9][10] Aqueous solutions of this compound sulfate are noted to be very stable.[11]
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound were not found in the immediate search results, a general methodology based on established practices for antibiotic solubility testing can be outlined. The "shake-flask" method is a commonly recommended approach for determining equilibrium solubility.[14][15]
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, PBS, TRIS buffer) at a specified temperature.
Materials:
-
This compound (or its salt, e.g., this compound sulfate)
-
Solvent of interest (e.g., purified water, prepared PBS buffer)
-
Mechanical agitation device (e.g., orbital shaker) capable of temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Validated analytical method for quantification of this compound (e.g., HPLC-UV, microbiological assay)[16]
-
Calibrated pH meter
General Procedure (Shake-Flask Method):
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a suitable vessel (e.g., glass vial). This ensures that a saturated solution is achieved, characterized by the presence of undissolved solid.[15]
-
The vessel should be sealed to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vessel in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[14][15]
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the concentration of the dissolved solute reaches a constant value. The time required for equilibration may need to be determined empirically.[15]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation, allowing the solid to pellet, or by filtering the solution through a membrane filter that does not bind the analyte.[14]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot as necessary with the appropriate solvent to fall within the working range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a microbiological assay.[16]
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or g/L.
-
The pH of the saturated solution should be measured and reported, as it can significantly influence the solubility of ionizable compounds.[14]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of an antibiotic like this compound.
Caption: Experimental workflow for determining this compound solubility.
It is advisable to perform solubility experiments in triplicate to ensure the reliability of the results.[17] For Biopharmaceutics Classification System (BCS) studies, solubility is typically determined at 37 ± 1 °C in aqueous media over a pH range of 1.2 to 6.8.[17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound sulfate | Fisher Scientific [fishersci.ca]
- 7. This compound sulfate | CAS#:65710-07-8 | Chemsrc [chemsrc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Sulfate or this compound Sulphate API, Raw Material CAS 41194-16-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. goldbio.com [goldbio.com]
- 13. zellbio.eu [zellbio.eu]
- 14. who.int [who.int]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-Depth Technical Guide to the Apramycin Binding Site on the 30S Ribosomal Subunit
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apramycin is a unique aminoglycoside antibiotic with significant potential for treating multidrug-resistant bacterial infections. Its efficacy is rooted in its distinct interaction with the bacterial 30S ribosomal subunit. Unlike many classic aminoglycosides that primarily cause misreading of the genetic code, this compound's principal mechanism of action is the inhibition of translocation. This, combined with its remarkable selectivity for prokaryotic over eukaryotic ribosomes, results in a lower potential for ototoxicity, a common and severe side effect of this antibiotic class. This guide provides a comprehensive technical overview of the this compound binding site, detailing its molecular interactions, the quantitative aspects of its binding affinity, the experimental methodologies used to characterize it, and the mechanisms underlying its selectivity and bacterial resistance.
The this compound Binding Site: A Structural Overview
This compound targets the heart of the ribosome's decoding machinery: the aminoacyl-tRNA acceptor site (A-site) located within helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit.[1][2][3] Its binding mode is distinct from other well-known aminoglycosides like paromomycin and gentamicin, a difference conferred by its unique chemical structure featuring a bicyclic sugar moiety and a monosubstituted 2-deoxystreptamine (2-DOS) ring.[2][4]
Crystal structures of the 30S subunit in complex with this compound reveal that the drug inserts into the major groove of h44.[4][5] The aprosamine core of this compound (comprising the 2-DOS ring and its substituent) occupies a position similar to the paromamine core of paromomycin.[4] However, the interactions with key nucleotides differ subtly but significantly.
Key interactions include:
-
Ring I and the 2-DOS Ring : These form the core binding motif, interacting with conserved residues of the A-site.
-
G1491 and A1408 : The bicyclic moiety of this compound stacks against the G1491 nucleobase.[4] Unlike many aminoglycosides that form two hydrogen bonds with A1408 (a "type I pseudo-base pair"), this compound establishes a single hydrogen bond, creating a "type II interaction".[4] The identity of this nucleotide is a critical determinant of binding affinity and selectivity.[6]
-
A1492 and A1493 : These two universally conserved adenine residues are crucial for the decoding process. While misreading-inducing aminoglycosides cause these bases to flip out from h44, this compound binding does not stabilize this extrahelical conformation.[3][7] Instead, it appears to favor the stacked, intrahelical state, which may explain its primary role in blocking translocation rather than inducing errors.[2][3]
Quantitative Analysis of this compound-Ribosome Interaction
The efficacy and selectivity of this compound can be quantified through binding affinities (Kd) and in vitro inhibition concentrations (IC50). These values highlight its potent antibacterial activity and its significantly lower impact on human ribosomes, which is the molecular basis for its reduced toxicity.
Table 1: In Vitro Translation Inhibition (IC50)
| Ribosome Target System | This compound IC50 (µM) | Gentamicin IC50 (µM) | Neomycin IC50 (µM) |
| Bacterial Ribosomes | 0.02 - 0.08 | 0.02 - 0.08 | 0.02 - 0.08 |
| Human Cytosolic Hybrid Ribosomes | 40.4 - 91.2 | 40.4 - 91.2 | 40.4 - 91.2 |
| Human Mitochondrial (Wild-Type) | >1000 | 10.4 | 0.1 |
| Human Mitochondrial (A1555G Mutant) | 165 | 0.8 | 0.03 |
| (Data sourced from reference[2]) |
Table 2: Dissociation Constants (Kd) for rRNA Constructs
| rRNA Model | This compound Kd (nM) | Paromomycin Kd (nM) |
| Prokaryotic 16S A-site (Wild-Type) | ~2000 | 25 ± 2 |
| Eukaryotic 18S A-site | 500 ± 50 | 1100 ± 100 |
| Prokaryotic 16S A-site (A1408G Mutant) | High Affinity (Not specified) | Reduced Affinity |
| (Data sourced from reference[6]) |
Mechanism of Action: Translocation Blockade
The primary mechanism of action for this compound is the inhibition of the translocation step of protein synthesis.[2][8] This distinguishes it from many other aminoglycosides that are known to cause significant misreading of the mRNA template.[9] The binding of this compound in the A-site appears to physically obstruct the movement of the mRNA-tRNA complex from the A-site to the P-site, effectively stalling the ribosome.
Caption: Contrasting mechanisms of common aminoglycosides and this compound.
Experimental Protocols for Characterizing the Binding Site
A variety of sophisticated biochemical and structural biology techniques are employed to elucidate the interaction between this compound and the 30S subunit.
X-ray Crystallography of the 30S-Apramycin Complex
This technique provides high-resolution structural data of the binding pocket.
-
Purification : High-purity 30S ribosomal subunits are isolated from a suitable bacterial source, often an extremophile like Thermus thermophilus for structural stability.[10]
-
Crystallization : The purified 30S subunits are crystallized under specific buffer and precipitant conditions.[10]
-
Soaking/Co-crystallization : Pre-formed 30S crystals are soaked in a solution containing a high concentration of this compound, allowing the antibiotic to diffuse into the binding site within the crystal lattice.[10] Alternatively, this compound is included in the crystallization solution from the outset (co-crystallization).
-
Data Collection : The crystals are flash-frozen and exposed to a high-intensity X-ray beam at a synchrotron source.[10] Diffraction data are collected.
-
Structure Determination : The diffraction patterns are processed to calculate an electron density map, into which the atomic models of the 16S rRNA, ribosomal proteins, and the this compound molecule are fitted.[10]
Caption: General workflow for determining the crystal structure of a 30S-antibiotic complex.
Cell-Free Translation Assays
These assays are used to determine the functional consequence of this compound binding, yielding IC50 values.
-
System Preparation : An in vitro protein synthesis system is prepared, typically derived from E. coli lysate, containing all necessary components (ribosomes, tRNAs, amino acids, energy sources).
-
Template : A reporter mRNA (e.g., encoding luciferase or GFP) is added to the system.
-
Inhibition : The assay is run in the presence of serial dilutions of this compound.
-
Measurement : Protein synthesis is quantified by measuring the reporter signal (e.g., fluorescence or luminescence).
-
Analysis : IC50 values are calculated by plotting the reporter signal against the antibiotic concentration. For selectivity studies, hybrid ribosomes are used where the bacterial A-site sequence is replaced with its human cytosolic or mitochondrial counterpart.[2]
Mass Spectrometry for Binding Affinity
Mass spectrometry (MS) offers a powerful method to directly measure binding affinities and map interaction sites on model RNA oligonucleotides.[6]
-
Sample Preparation : Synthetic RNA oligonucleotides corresponding to the wild-type or mutant A-site are prepared.
-
Titration : The RNA is incubated with varying concentrations of this compound.
-
ESI-MS : The samples are analyzed by electrospray ionization mass spectrometry under non-denaturing conditions, which preserves the non-covalent RNA-drug complex.
-
Affinity Measurement : The relative abundance of the free RNA and the bound complex is measured across the titration range, allowing for the calculation of the dissociation constant (Kd).[6]
-
Footprinting (MS/MS) : To identify the binding location, the specific RNA-apramycin complex is isolated in the mass spectrometer and subjected to fragmentation (MS/MS). The this compound molecule protects the regions of the RNA it binds to from fragmentation, revealing the binding site.[6]
Basis of Selectivity and Resistance
Prokaryotic vs. Eukaryotic Selectivity
This compound's low toxicity is attributed to its high selectivity for bacterial ribosomes over their human counterparts, particularly mitochondrial ribosomes. The primary determinant for this selectivity lies in a single nucleotide difference in the A-site: A1408 in bacteria is a G1408 in eukaryotes.[6] Mass spectrometry studies have shown that this compound binds weakly to the wild-type bacterial A-site (containing A1408) but has a significantly higher affinity for the eukaryotic A-site and bacterial A-site mutants where A1408 is changed to a guanine (A1408G).[6] This counterintuitive finding, combined with the structural data, suggests a complex basis for selectivity that spares human ribosomes and contributes to its favorable safety profile.
Mechanisms of Resistance
Bacteria can develop resistance to this compound through two primary mechanisms: modification of the drug or alteration of its target site.
-
Enzymatic Modification : The most common resistance mechanism involves aminoglycoside-modifying enzymes (AMEs). This compound is uniquely resistant to most AMEs due to its structure, but it is a substrate for the aminoglycoside N-acetyltransferase AAC(3)-IV, which inactivates the drug.[1]
-
Target Site Mutation : Mutations in the 16S rRNA gene can confer resistance. The most frequently observed mutation is a substitution at position A1408 to guanine (A1408G).[11] This alteration disrupts the normal binding of this compound, reducing its inhibitory effect.
Caption: Primary mechanisms of bacterial resistance to this compound.
Conclusion and Future Directions
The this compound binding site on the 30S ribosomal subunit is a well-defined pocket in the decoding A-site of the 16S rRNA. Its interaction is characterized by a unique binding mode that leads to translocation blockade rather than significant mRNA misreading. This, coupled with a structural basis for high selectivity against eukaryotic ribosomes, makes this compound an excellent candidate for further development. Understanding the precise molecular interactions, quantitative affinities, and resistance mechanisms detailed in this guide is crucial for designing next-generation aminoglycosides. Such novel derivatives could potentially overcome existing resistance from enzymes like AAC(3)-IV while retaining the potent antibacterial activity and favorable safety profile of the parent molecule.[1]
References
- 1. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. istina.msu.ru [istina.msu.ru]
- 8. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Molecular recognition and modification of the 30S ribosome by the aminoglycoside-resistance methyltransferase NpmA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Technical Guide to Utilizing Apramycin in Antibiotic Resistance Mechanism Studies
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of apramycin, an aminoglycoside antibiotic, as a critical tool for investigating the mechanisms of antibiotic resistance. Its unique structural properties and specific resistance pathways make it an invaluable asset in molecular biology and drug development.
Introduction to this compound
This compound is an aminoglycoside antibiotic produced by Streptomyces tenebrarius and is primarily used in veterinary medicine.[1] Structurally, it is unique among aminoglycosides as it contains a bicyclic sugar moiety and a monosubstituted 2-deoxystreptamine ring.[2] This distinct structure is key to its utility in resistance studies, as it allows this compound to evade many of the common enzymatic modification mechanisms that inactivate other clinically relevant aminoglycosides like gentamicin and tobramycin.[2][3] This resilience makes this compound a powerful tool for selecting specific resistance determinants and for studying multi-drug resistant (MDR) organisms.[3][4]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. It binds specifically to the A-site within the 16S rRNA of the 30S ribosomal subunit.[5] This interaction leads to a dual effect on protein synthesis:
-
Inhibition of Translocation: this compound is notable for its ability to block the translocation step of elongation, effectively halting the ribosome's movement along the mRNA template.[6]
-
Induction of mRNA Misreading: Like other aminoglycosides, this compound binding can cause the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][5]
The combined effect of slowing down protein synthesis and reducing its fidelity leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[1]
Mechanisms of Resistance to this compound
Resistance to this compound is conferred by a limited number of specific mechanisms, in contrast to the broad resistance profiles seen with other aminoglycosides. This specificity is central to its utility as a research tool. The primary mechanisms are:
-
Enzymatic Modification: The most clinically relevant resistance mechanism is the enzymatic inactivation of this compound by the aminoglycoside 3-N-acetyltransferase IV, encoded by the aac(3)-IV gene.[7][8] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-amino group of the drug, rendering it unable to bind to the ribosome.[8][9] The aac(3)-IV gene is often found on mobile genetic elements like plasmids, facilitating its transfer between bacteria.[9][10]
-
Other Modifying Enzymes: A less common acetyltransferase, ApmA, has also been identified to confer high-level resistance to this compound through N-acetylation at a different position (N2').[4]
-
Target Site Modification: Resistance can also arise from methylation of the 16S rRNA at the A-site. The N1-A1408 rRNA methyltransferases, NpmA and KamB, can confer resistance to this compound.[7][11]
Quantitative Data: Susceptibility Profiles
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. This compound generally demonstrates potent activity against a range of Gram-negative bacteria, although MIC values can vary significantly based on the presence of resistance genes.
Table 1: this compound MIC Data for Key Bacterial Species
| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | 1 – >512 | 8 - 16 | 16 - 64 | [1][12][13] |
| Klebsiella pneumoniae | 2 – >256 | 4 | >64 | [1][12] |
| Acinetobacter baumannii | - | 16 | 16 | [12] |
| Pseudomonas aeruginosa | 4 | - | - | [1] |
| Staphylococcus aureus (MRSA & MSSA) | 4 - 32 | 8 | 16 |[14] |
Table 2: Epidemiological Cut-off Values (ECOFFs) for this compound
| Bacterial Species | Tentative ECOFF (μg/mL) | Interpretation | Reference(s) |
|---|---|---|---|
| Escherichia coli | ≤ 8 or ≤ 32 | Wild-Type (Susceptible) | [12][13] |
| Klebsiella pneumoniae | ≤ 4 | Wild-Type (Susceptible) | [12] |
| Acinetobacter baumannii | ≤ 16 | Wild-Type (Susceptible) | [12] |
| Staphylococcus aureus | ≤ 32 | Wild-Type (Susceptible) |[14] |
Note: ECOFFs are tentative and can vary by study and geographic region. Values above the ECOFF suggest the presence of acquired resistance mechanisms.[13]
Experimental Protocols
This compound's distinct resistance profile makes it an excellent tool for various experimental applications.
This protocol describes the standard broth microdilution method for determining the MIC of this compound against a bacterial isolate, following CLSI guidelines.[3]
Materials:
-
This compound sulphate powder (potency-corrected)[12]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (37°C)
-
Control strain (e.g., E. coli ATCC 25922)[3]
Procedure:
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in sterile water. Account for the potency of the powder to ensure accurate final concentrations.
-
Prepare Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working this compound solution (at 2x the highest desired final concentration) to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved to their final test concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]
The aac(3)-IV gene is an effective selectable marker for molecular cloning, particularly in organisms like Mycobacterium and E. coli.[16][17] This workflow outlines the general process.
Materials:
-
Plasmid vector containing the aac(3)-IV gene.
-
Gene of interest (GOI) prepared for ligation.
-
T4 DNA Ligase and buffer.
-
Competent host cells (e.g., E. coli DH5α).
-
LB agar plates containing a selective concentration of this compound (e.g., 30-50 µg/mL).[17]
-
Standard transformation reagents (e.g., SOC broth, heat block).
Procedure:
-
Ligation: Ligate the GOI into the plasmid vector containing the aac(3)-IV gene using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent host cells using a standard protocol (e.g., heat shock).
-
Recovery: Allow the cells to recover in a non-selective medium (e.g., SOC broth) for 1 hour at 37°C to allow for the expression of the this compound resistance protein.
-
Selection: Plate the transformed cells onto LB agar plates containing this compound. Only bacteria that have successfully taken up the plasmid will be able to grow and form colonies.[18][19]
-
Incubation: Incubate the plates overnight at 37°C.
-
Verification: The resulting colonies are selected for having incorporated the plasmid. These colonies can then be screened to confirm the presence and correct orientation of the GOI.
Conclusion
This compound's unique structure, which allows it to evade most common aminoglycoside resistance mechanisms, coupled with its well-defined and specific resistance determinants like aac(3)-IV, makes it an exceptional tool for antibiotic resistance research. It serves as a highly specific selective agent in molecular cloning and provides a clear model for studying the acquisition and function of specific resistance enzymes. This guide provides the foundational knowledge and protocols for researchers to effectively leverage this compound in their studies to combat the growing threat of antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. researchgate.net [researchgate.net]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound Activity Against Methicillin-Resistant, Methicillin-Sensitive, and Vancomycin-Intermediate Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Overcomes the Inherent Lack of Antimicrobial Bactericidal Activity in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Selectable marker - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
Apramycin's Intrinsic Resilience to Aminoglycoside-Modifying Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apramycin, a structurally unique aminoglycoside antibiotic, exhibits remarkable intrinsic resilience to the most prevalent mechanisms of aminoglycoside resistance, primarily the enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This resilience stems from its distinctive chemical structure, featuring a monosubstituted 2-deoxystreptamine ring and a bicyclic eight-carbon dialdose moiety.[1] This in-depth technical guide explores the molecular basis of this compound's resistance to AMEs, presents comparative quantitative data on its efficacy against resistant pathogens, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The Challenge of Aminoglycoside Resistance
Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. However, their efficacy is increasingly compromised by the widespread dissemination of resistance mechanisms. The most common form of resistance is the enzymatic inactivation of the antibiotic by AMEs.[2][3] These enzymes, broadly categorized as N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), covalently modify specific hydroxyl or amino groups on the aminoglycoside molecule.[2][4][5] This modification prevents the drug from binding to its target, the 16S rRNA within the bacterial ribosome, thereby rendering it ineffective.[2] The genes encoding AMEs are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among bacterial populations.[2]
The Structural Basis of this compound's Resilience
The key to this compound's ability to evade most AMEs lies in its unique chemical architecture. Unlike the majority of clinically used aminoglycosides, which are 4,6- or 4,5-disubstituted 2-deoxystreptamine compounds, this compound possesses a 4-monosubstituted 2-deoxystreptamine core linked to a bicyclic octadiose sugar.[1][6] This distinct conformation sterically hinders the active sites of most AMEs, preventing them from recognizing and modifying the this compound molecule.[7]
While broadly resistant, this compound is not entirely impervious to enzymatic inactivation. The primary AMEs known to confer resistance to this compound are:
-
Aminoglycoside N-acetyltransferase (3)-IV (AAC(3)-IV): This was the first identified AME capable of inactivating this compound.[8][9][10] It catalyzes the acetylation of the 3-amino group of the 2-deoxystreptamine ring.
-
ApmA: A more recently discovered N-acetyltransferase, ApmA, confers a high level of resistance to this compound by acetylating the N2' position.[6] ApmA is structurally distinct from other known AMEs.[6]
It is also important to note that resistance can arise from alterations in the ribosomal target site, such as mutations in the 16S rRNA.[7]
Quantitative Assessment of this compound's Efficacy
The following tables summarize the in vitro activity of this compound against various bacterial isolates, including multidrug-resistant (MDR) and AME-producing strains. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: this compound MIC Distribution for Staphylococcus aureus Clinical Isolates [11]
| Strain Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | 8 | 16 |
| Methicillin-resistant S. aureus (MRSA) | 8 | 16 |
| Vancomycin-intermediate S. aureus (VISA) | 8 | 16 |
MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Comparative Activity of this compound and Other Aminoglycosides Against Enterobacteriaceae Species [12]
| Organism | This compound MIC90 (mg/L) | Amikacin MIC90 (mg/L) | Gentamicin MIC90 (mg/L) |
| E. coli | 8 | >64 | >64 |
| K. pneumoniae | 4 | >64 | >64 |
| Enterobacter spp. | 4 | >64 | >64 |
| C. freundii | 8 | >64 | >64 |
| S. marcescens | 8 | >64 | >64 |
| M. morganii | 8 | >64 | >64 |
| P. mirabilis | 8 | 16 | 4 |
| Providencia spp. | 8 | >64 | >64 |
Table 3: Activity of this compound Against Carbapenemase-Producing Enterobacteriaceae (CPE) and Acinetobacter baumannii [12]
| Organism | This compound MIC90 (mg/L) |
| CPE | 8 |
| A. baumannii | 16 |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate this compound's resilience to AMEs.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Control antibiotics (e.g., gentamicin, amikacin)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the this compound stock solution in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL).
-
Prepare Bacterial Inoculum: Suspend several bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.[13]
PCR-Based Detection of AME Genes
This protocol provides a general framework for detecting the presence of genes encoding AMEs known to inactivate this compound (e.g., aac(3)-IV, apmA).
Materials:
-
Bacterial genomic DNA, extracted and purified
-
Gene-specific primers for the target AME genes
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Thermal cycler
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Positive and negative control DNA
Procedure:
-
Primer Design: Design or obtain primers specific to the target AME gene.[14]
-
PCR Reaction Setup: In a PCR tube, combine the PCR master mix, forward and reverse primers, and the extracted bacterial genomic DNA. Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water).[14]
-
Thermal Cycling: Perform PCR in a thermal cycler with the following general steps:[15]
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds)
-
Annealing (temperature dependent on primers, e.g., 55-65°C for 30 seconds)
-
Extension (e.g., 72°C for a time dependent on the amplicon size)
-
-
Final extension (e.g., 72°C for 5-10 minutes)
-
-
Gel Electrophoresis: Separate the PCR products by size on an agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The presence of a band of the expected size indicates the presence of the target AME gene.[15]
Enzymatic Assay for AME Activity
This protocol describes a general method to confirm the enzymatic activity of an AME against this compound.
Materials:
-
Crude cell lysate or purified AME
-
This compound
-
Co-substrate (Acetyl-CoA for AACs)
-
Reaction buffer (e.g., Tris-HCl)
-
Method for detecting the modified antibiotic (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, or a bioassay)
Procedure:
-
Enzyme Preparation: Prepare a crude cell lysate from the bacterial strain of interest or use a purified AME.
-
Enzymatic Reaction: Combine the enzyme preparation, this compound, and the appropriate co-substrate in a reaction buffer. Incubate at an optimal temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).
-
Analysis: Analyze the reaction mixture to detect the modified this compound and the depletion of the unmodified substrate. This can be achieved by:
-
HPLC/Mass Spectrometry: To separate and identify the modified and unmodified forms of the antibiotic.
-
Bioassay: Plate the reaction mixture on a lawn of a susceptible bacterial strain. A loss of inhibitory activity in the reaction mixture compared to a control without the enzyme indicates enzymatic inactivation of this compound.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
References
- 1. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmpt.ca [cmpt.ca]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Aminoglycoside-Modifying Enzymes (AMEs) in Resistance to Aminoglycosides among Clinical Isolates of Pseudomonas aeruginosa in the North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Resistance to this compound in Escherichia coli isolated from animals: detection of a novel aminoglycoside-modifying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Enzymatic modification of aminoglycoside antibiotics: 3-N-acetyltransferase with broad specificity that determines resistance to the novel aminoglycoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound Activity Against Methicillin-Resistant, Methicillin-Sensitive, and Vancomycin-Intermediate Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and accurate method for the detection of four aminoglycoside modifying enzyme drug resistance gene in clinical strains of Escherichia coli by a multiplex polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Methodological & Application
Apramycin: Application Notes and Protocols for E. coli Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the effective use of Apramycin as a selective agent for Escherichia coli in molecular biology and microbiology applications.
Introduction to this compound
This compound is an aminoglycoside antibiotic that exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including E. coli. Its primary mechanism of action involves the inhibition of protein synthesis. This compound binds to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[1][2] This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, ultimately leading to a halt in protein elongation and cell death.[3][4] Due to its efficacy, this compound is a valuable tool for selecting transformed E. coli harboring plasmids that confer this compound resistance.
Quantitative Data: this compound Susceptibility in E. coli
The susceptibility of E. coli to this compound can vary. The following table summarizes the Minimum Inhibitory Concentration (MIC) distribution for a large number of clinical E. coli isolates. This data is crucial for understanding the concentration range required to inhibit the growth of non-resistant strains.
| MIC (µg/mL) | Percentage of E. coli Isolates Inhibited (%) |
| 0.5 | 0.08 |
| 1 | 0.08 |
| 2 | 0.16 |
| 4 | 2.93 |
| 8 | 31.14 |
| 16 | 38.86 |
| 32 | 12.85 |
| 64 | 2.03 |
| 128 | 1.46 |
| 256 | 10.41 |
| MIC50 | 16 |
| MIC90 | 64 |
| Wild-type Cutoff | 32 |
Data compiled from a study of 1230 E. coli clinical isolates.[5][6][7] The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. The wild-type cutoff of 32 µg/mL indicates that isolates with an MIC above this value are likely to harbor resistance mechanisms.[5][7] For routine laboratory selection of transformed E. coli, a working concentration of 30 µg/mL to 50 µg/mL is commonly used.[8][9]
Mechanism of Action of this compound in E. coli
This compound targets the bacterial ribosome to inhibit protein synthesis. The following diagram illustrates this process.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Preparation of this compound Stock Solution and LB Agar Plates
This protocol details the preparation of a sterile this compound stock solution and its incorporation into Luria-Bertani (LB) agar for selection plates.
Materials:
-
This compound sulfate powder
-
Sterile deionized water (dH₂O)
-
LB agar powder
-
Sterile flasks or bottles
-
Sterile petri dishes
-
0.22 µm sterile syringe filter
-
Autoclave
-
Water bath
Protocol:
-
Prepare this compound Stock Solution (50 mg/mL): a. Weigh 500 mg of this compound sulfate powder and dissolve it in 10 mL of sterile dH₂O. b. Ensure complete dissolution by vortexing. c. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. d. Aliquot into smaller, single-use volumes and store at -20°C. The stock solution is stable for at least one year at -20°C.
-
Prepare LB Agar: a. Prepare LB agar according to the manufacturer's instructions (typically 40 g of LB agar powder per 1 L of dH₂O). b. Dispense the mixture into an autoclavable flask or bottle, leaving ample headspace. c. Autoclave on a liquid cycle for 20 minutes at 121°C.
-
Cool and Add this compound: a. After autoclaving, allow the molten LB agar to cool to approximately 50-55°C in a water bath. The flask should be warm to the touch but not too hot to hold. b. Thaw an aliquot of the 50 mg/mL this compound stock solution. c. Add the this compound stock solution to the cooled LB agar to achieve the desired final concentration (e.g., for a 30 µg/mL final concentration, add 0.6 mL of the 50 mg/mL stock solution per 1 L of LB agar). d. Swirl the flask gently to ensure even distribution of the antibiotic without introducing air bubbles.
-
Pour Plates: a. Working in a sterile environment (e.g., next to a Bunsen burner or in a laminar flow hood), pour approximately 20-25 mL of the this compound-containing LB agar into each sterile petri dish. b. If bubbles form, they can be removed by briefly passing a flame over the surface of the agar. c. Allow the plates to solidify at room temperature. d. Once solidified, invert the plates and store them at 4°C in a sealed bag, protected from light. Plates are best used within 1-2 months.
E. coli Transformation and Selection Protocol
This protocol outlines the transformation of chemically competent E. coli and subsequent selection of transformants on this compound-containing plates.
Materials:
-
Chemically competent E. coli cells (e.g., DH5α)
-
Plasmid DNA with an this compound resistance marker
-
SOC medium (or LB broth)
-
LB agar plates containing this compound (prepared as in Protocol 4.1)
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
-
Sterile microcentrifuge tubes
-
Sterile spreading tools
Protocol:
-
Thaw Competent Cells: a. Thaw a tube of chemically competent E. coli on ice. It is crucial to keep the cells cold.
-
Add Plasmid DNA: a. Add 1-5 µL of plasmid DNA (typically 1 pg to 100 ng) to the thawed competent cells. b. Gently mix the DNA and cells by flicking the tube. Do not vortex. c. Incubate the mixture on ice for 20-30 minutes.
-
Heat Shock: a. Transfer the tube to a 42°C water bath for exactly 45-90 seconds. The duration of the heat shock is critical for transformation efficiency. b. Immediately return the tube to ice and incubate for 2 minutes.
-
Recovery (Outgrowth): a. Add 250-950 µL of pre-warmed (room temperature) SOC medium or LB broth to the cells. b. Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery step allows the cells to express the antibiotic resistance gene.
-
Plating and Selection: a. Spread 50-200 µL of the cell culture onto a pre-warmed LB agar plate containing the appropriate concentration of this compound. b. Incubate the plate overnight (12-16 hours) at 37°C.
-
Analysis: a. The following day, colonies should be visible on the plate. These colonies represent successfully transformed E. coli that are resistant to this compound. b. A negative control (competent cells without plasmid DNA) should be plated on an this compound plate to ensure the antibiotic is effective. No growth should be observed on the control plate.
Experimental Workflow
The following diagram provides a visual representation of the key steps involved in selecting this compound-resistant E. coli transformants.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. streptomyces.org.uk [streptomyces.org.uk]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Using Apramycin as a Selection Marker in Plasmid Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction to Apramycin as a Selection Marker
This compound is an aminoglycoside antibiotic that serves as a highly effective selective agent in molecular cloning.[1] Its use is advantageous in various bacterial species, including Escherichia coli, Mycobacterium, and Agrobacterium tumefaciens. The resistance to this compound is conferred by the aminoglycoside 3-N-acetyltransferase gene, aac(3)-IV, which provides a robust and reliable selection for transformed cells.[2]
This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the bacterial ribosome.[3] This binding can lead to mistranslation of mRNA and ultimately arrest bacterial growth. The aac(3)-IV gene product, an acetyltransferase, inactivates this compound by covalently modifying the antibiotic, thereby preventing its interaction with the ribosomal target.
One of the significant advantages of using this compound is the low incidence of satellite colonies, a common issue observed with ampicillin selection.[4] This is attributed to the greater stability of this compound in culture media compared to ampicillin.[5][6] Furthermore, the low concentrations of this compound required for selection make it a cost-effective choice for routine cloning experiments.[7]
Quantitative Data Summary
| Selection Marker | Organism | Recommended Working Concentration (Solid Media) | Key Advantages | Common Issues |
| This compound | Escherichia coli | 30 - 50 µg/mL | - Low incidence of satellite colonies- High stability in media- Effective at low concentrations | - Less commonly used, so less literature available |
| Agrobacterium tumefaciens | 50 - 100 µg/mL (starting point) | - Provides an alternative selection marker | - Optimal concentration may require empirical determination | |
| Ampicillin | Escherichia coli | 100 µg/mL | - Widely used and well-documented- Rapid action | - Prone to satellite colony formation- Less stable in media |
| Kanamycin | Escherichia coli | 50 µg/mL | - Stable in media- Effective for long-term incubations | - Can be toxic to some cell lines at high concentrations |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound sulfate powder
-
Sterile, deionized or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
-
-
Protocol:
-
Weigh out the desired amount of this compound sulfate powder in a sterile conical tube. To prepare a 50 mg/mL stock solution, weigh 500 mg of this compound sulfate.
-
Add sterile water to the desired final volume. For a 50 mg/mL stock from 500 mg of powder, add sterile water to a final volume of 10 mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for at least 6 months when stored properly.
-
Plasmid Cloning in E. coli using this compound Selection
This protocol outlines the transformation of chemically competent E. coli (e.g., DH5α) and selection of transformants on this compound-containing agar plates.
-
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA with this compound resistance cassette
-
Luria-Bertani (LB) agar plates
-
LB broth
-
This compound stock solution (50 mg/mL)
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
-
-
Protocol:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of your plasmid DNA (ligation reaction or purified plasmid) to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 900 µL of sterile LB broth (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the this compound resistance gene.
-
While the cells are recovering, prepare LB agar plates containing this compound. Add the this compound stock solution to molten LB agar (cooled to ~50-55°C) to a final concentration of 30-50 µg/mL. Pour the plates and allow them to solidify.
-
Plate 100-200 µL of the transformed cell culture onto the this compound-containing LB agar plates.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
The following day, pick individual colonies for further analysis (e.g., colony PCR, plasmid miniprep, and sequencing).
-
Plasmid Cloning in Agrobacterium tumefaciens using this compound Selection
This protocol provides a general guideline for the electroporation of Agrobacterium tumefaciens and selection using this compound. The optimal this compound concentration may need to be determined empirically for your specific strain.
-
Materials:
-
Electrocompetent Agrobacterium tumefaciens cells (e.g., GV3101)
-
Plasmid DNA with this compound resistance cassette
-
LB agar plates
-
LB broth
-
This compound stock solution (50 mg/mL)
-
Electroporator and electroporation cuvettes (2 mm gap)
-
Ice
-
Incubator at 28-30°C
-
-
Protocol:
-
Thaw a tube of electrocompetent Agrobacterium cells on ice.
-
Add 1-2 µL of your plasmid DNA to the cells.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Electroporate the cells according to the manufacturer's instructions for your electroporator (a common setting is 2.5 kV).
-
Immediately add 1 mL of sterile LB broth (without antibiotic) to the cuvette and gently resuspend the cells.
-
Transfer the cell suspension to a microcentrifuge tube and incubate at 28-30°C for 2-4 hours with gentle shaking to allow for recovery and expression of the resistance gene.
-
Prepare LB agar plates containing this compound. A starting concentration of 50 µg/mL is recommended. For solid media, antibiotic concentrations are often doubled from liquid media, so a range of 50-100 µg/mL should be tested.
-
Plate 100-200 µL of the recovered cells onto the this compound-containing LB agar plates.
-
Incubate the plates at 28-30°C for 2-3 days until colonies appear.
-
Select well-isolated colonies for further verification.
-
Visualizations
Caption: Experimental workflow for plasmid cloning using this compound selection.
Caption: Mechanism of this compound resistance mediated by the AAC(3)-IV enzyme.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | 329 Publications | 3081 Citations | Top Authors | Related Topics [scispace.com]
- 3. Plasmid Vector Selection Guide: Key Features You Should Know [synapse.patsnap.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apramycin Selection of Transformed Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apramycin is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. In molecular biology, it is a crucial selective agent for isolating transformed Streptomyces species harboring the this compound resistance gene, aac(3)IV. This gene encodes an aminoglycoside 3-N-acetyltransferase that specifically modifies this compound, rendering it unable to bind to its ribosomal target and thus conferring resistance to the host organism. These application notes provide detailed protocols and quantitative data for the effective use of this compound in the selection of transformed Streptomyces.
Data Presentation
Table 1: Recommended this compound Concentrations for Streptomyces Selection
| Streptomyces Species | Selection Concentration (µg/mL) | Stock Solution (mg/mL) | Solvent | Citation |
| General use for many Streptomyces sp. | 50 | 50 or 100 | Sterile dH₂O | [1][2] |
| Streptomyces coelicolor | 50 | 50 | Sterile dH₂O | [3] |
| Streptomyces lividans | 50 | 50 | Sterile dH₂O | [3] |
| Streptomyces kanamyceticus | 35 | Not specified | Not specified | |
| Streptomyces rimosus | 300 (for overlay) | Not specified | Not specified |
Table 2: Preparation of this compound Stock Solution
| Component | Amount |
| This compound sulfate | 500 mg |
| Sterile deionized water (dH₂O) | 10 mL |
| Final Concentration | 50 mg/mL |
Procedure:
-
Weigh 500 mg of this compound sulfate powder.
-
Dissolve in 10 mL of sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for long-term use.
Experimental Protocols
Protocol 1: Intergeneric Conjugation of Streptomyces with E. coli and this compound Selection
This protocol describes the transfer of a plasmid from a donor E. coli strain (e.g., ET12567/pUZ8002) to a recipient Streptomyces species, followed by selection of exconjugants using this compound.
Materials:
-
E. coli donor strain carrying the desired plasmid with an this compound resistance cassette.
-
Recipient Streptomyces strain (spores or mycelium).
-
LB medium and agar.
-
Mannitol Soya Flour (MS) agar.
-
2xYT medium.
-
This compound stock solution (50 mg/mL).
-
Nalidixic acid stock solution (50 mg/mL).
-
Sterile water, microcentrifuge tubes, and spreaders.
Procedure:
-
Preparation of E. coli Donor: a. Inoculate a single colony of the E. coli donor strain into 5 mL of LB medium containing appropriate antibiotics for plasmid maintenance and incubate overnight at 37°C with shaking. b. The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh LB with antibiotics and grow to an OD₆₀₀ of 0.4-0.6. c. Pellet the cells by centrifugation, wash twice with an equal volume of fresh LB medium (without antibiotics), and resuspend the final pellet in 1 mL of LB.
-
Preparation of Streptomyces Recipient: a. Spores: Harvest spores from a mature culture on a suitable agar medium (e.g., MS agar) into sterile water. Filter through sterile cotton wool to remove mycelial fragments. Centrifuge to pellet the spores, wash with sterile water, and resuspend in 2xYT medium. Heat-shock the spores at 50°C for 10 minutes to induce germination. b. Mycelium: Grow the Streptomyces strain in a suitable liquid medium (e.g., TSB) to the desired growth phase. Pellet the mycelium by centrifugation and wash with fresh medium.
-
Conjugation: a. Mix the prepared E. coli donor cells and Streptomyces recipient spores or mycelium in a microcentrifuge tube. A 1:1 ratio is often used. b. Pellet the mixture by centrifugation and remove most of the supernatant. c. Resuspend the cell mixture in the remaining liquid and plate onto dry MS agar plates. d. Incubate the plates at 30°C for 16-20 hours to allow for conjugation to occur.
-
Selection of Exconjugants: a. Prepare an overlay solution by adding 1 mL of sterile water containing this compound (final concentration 50 µg/mL) and nalidixic acid (to counter-select the E. coli donor, final concentration 25-50 µg/mL).[1][3] b. Gently overlay the conjugation plate with the antibiotic solution and spread evenly. c. Allow the plates to dry in a laminar flow hood. d. Incubate the plates at 30°C for 5-10 days, or until exconjugant colonies appear.
-
Subculturing and Verification: a. Pick individual exconjugant colonies and streak them onto fresh selective agar plates (containing 50 µg/mL this compound) to isolate pure colonies. b. Verify the presence of the transferred plasmid in the putative exconjugants by colony PCR or plasmid isolation and restriction analysis.
Visualizations
Mechanism of this compound Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Streptomyces Transformation
Caption: Workflow for intergeneric conjugation and selection.
References
- 1. Two Cryptic Self-Resistance Mechanisms in Streptomyces tenebrarius Reveal Insights into the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Regulon of Streptomyces coelicolor AbrC3, a Positive Response Regulator of Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside - Wikipedia [en.wikipedia.org]
Application Notes: Apramycin Selection in Mycobacterium smegmatis
Introduction
Apramycin is an aminoglycoside antibiotic used effectively as a selective agent in the genetic manipulation of mycobacteria, including the model organism Mycobacterium smegmatis. Its potency allows for use at low concentrations, and it is particularly valuable as the resistance gene, aac(3)-IV, which encodes an aminoglycoside 3-N-acetyltransferase, provides a distinct selection marker from more commonly used antibiotics like kanamycin and hygromycin[1]. This protocol provides a comprehensive guide for researchers using this compound to select for genetically modified M. smegmatis.
Mechanism of Action and Resistance
This compound, like other aminoglycosides, functions by binding to the bacterial 30S ribosomal subunit, thereby interfering with protein synthesis and causing cell death. The resistance is conferred by the enzyme aminoglycoside 3-N-acetyltransferase type IV [aac(3)-IVa], which acetylates this compound. This modification prevents the antibiotic from binding to its ribosomal target, allowing the bacterial cell to grow unimpeded[1].
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound selection with M. smegmatis.
| Parameter | Value | Notes |
| Stock Solution Concentration | 50 mg/mL | Dissolved in sterile deionized water[2][3]. |
| Storage of Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles[2]. |
| Working Concentration (Solid Media) | 20 - 50 µg/mL | Titrate for optimal selection with your specific strain and vector. 30 µg/mL is a common starting point[1]. |
| Working Concentration (Liquid Media) | 20 - 50 µg/mL | Match the concentration used in solid media for consistency. |
| Growth Medium (Solid) | Middlebrook 7H10 or 7H11 agar | Supplemented with 10% OADC or ADC and 0.5% glycerol[4][5]. |
| Growth Medium (Liquid) | Middlebrook 7H9 broth | Supplemented with 10% OADC or ADC, 0.2% glycerol, and 0.05% Tween 80[4][5][6]. |
| Incubation Temperature | 37°C | Standard growth temperature for M. smegmatis[4][6]. |
| Incubation Time (Plates) | 3 - 5 days | Colonies should become visible within this timeframe[6]. |
| Incubation Time (Liquid Culture) | 2 - 3 days | Grow with agitation until the desired optical density is reached[5]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh out 500 mg of this compound sulfate powder.
-
Dissolving: Dissolve the powder in 10 mL of sterile, nuclease-free deionized water. Ensure complete dissolution by vortexing.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C[2].
Protocol 2: Preparation of this compound-Selective Agar Plates
-
Prepare Medium: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. This typically involves dissolving the powder in water containing glycerol.
-
Autoclave: Autoclave the medium to sterilize it.
-
Cooling: Allow the autoclaved agar to cool in a 50-55°C water bath. Cooling is critical to prevent the degradation of both the antibiotic and the OADC supplement.
-
Supplementation: Aseptically add the OADC or ADC supplement to the cooled agar.
-
Add this compound: Thaw an aliquot of the 50 mg/mL this compound stock solution. Add the appropriate volume to achieve the desired final concentration (e.g., for a final concentration of 50 µg/mL, add 1 mL of stock solution per 1 liter of agar).
-
Mix and Pour: Gently swirl the flask to ensure the antibiotic and supplement are evenly distributed. Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, place them in sealed bags at 4°C, protected from light.
Protocol 3: Selection of M. smegmatis Transformants
This protocol assumes transformation via electroporation.
-
Transformation: Following the electroporation of your plasmid DNA into competent M. smegmatis cells, perform the recovery step by incubating the cells in antibiotic-free 7H9 broth for 2-4 hours at 37°C with gentle shaking. This allows for the expression of the this compound resistance gene.
-
Plating: Plate serial dilutions of the recovered culture onto the prepared this compound-selective agar plates.
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until colonies are clearly visible[6].
-
Verification: Pick individual colonies and re-streak them onto new this compound-selective plates to confirm resistance. Further verification can be performed using colony PCR or plasmid isolation and restriction digest.
Visualizations
Caption: Workflow for this compound Selection in M. smegmatis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 4. Frontiers | Re-sensitization of Mycobacterium smegmatis to Rifampicin Using CRISPR Interference Demonstrates Its Utility for the Study of Non-essential Drug Resistance Traits [frontiersin.org]
- 5. Identification of genes associated with persistence in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phagesdb.org [phagesdb.org]
Apramycin Sulfate for Antimicrobial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apramycin sulfate is an aminoglycoside antibiotic with potent activity primarily against Gram-negative bacteria. It is distinguished from other aminoglycosides by its unique chemical structure, which confers activity against some bacteria that are resistant to other members of this class. This document provides detailed application notes and protocols for the use of this compound sulfate in antimicrobial susceptibility testing (AST).
Mechanism of Action: this compound binds to the 30S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis. This interference with the translation process ultimately results in bacterial cell death.
Data Presentation
Table 1: Proposed Epidemiological Cutoff Values (ECOFFs) for this compound
As of the latest guidelines, clinical breakpoints for this compound have not been established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, epidemiological cutoff values (ECOFFs), which differentiate wild-type from non-wild-type bacterial populations, have been proposed in various studies.
| Organism | MIC ECOFF (μg/mL) | Disk Diffusion ECOFF (Zone Diameter, mm) |
| Escherichia coli | 16 - 32 | Not Defined |
| Staphylococcus aureus | 32 | ≥15 (15 µg disk) |
Table 2: Quality Control (QC) Ranges for this compound Antimicrobial Susceptibility Testing
| Quality Control Strain | Test Method | QC Range (μg/mL or mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 4 - 16 |
| Disk Diffusion (15 µg) | 15 - 20 | |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (15 µg) | 17 - 24 |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion (15 µg) | 13 - 18 |
Table 3: Representative Minimum Inhibitory Concentration (MIC) Data for this compound
The following table summarizes typical MIC ranges and MIC₅₀/MIC₉₀ values observed for various bacterial species. These values are illustrative and may vary depending on the geographic region and the source of the isolates.
| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Escherichia coli | 0.5 - >256 | 8 | 16 |
| Klebsiella pneumoniae | 1 - >256 | 2 | 128 |
| Acinetobacter baumannii | ≤0.5 - >64 | - | - |
| Pseudomonas aeruginosa | ≤0.5 - >64 | - | - |
| Staphylococcus aureus (MSSA/MRSA) | 4 - 32 | 8 | 16 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound Sulfate
This protocol is adapted from the CLSI M07 guidelines for broth microdilution.
1. Preparation of this compound Sulfate Stock Solution: a. Weigh a precise amount of this compound sulfate powder. b. Dissolve the powder in sterile deionized water to create a stock solution of 1280 µg/mL. For example, dissolve 12.8 mg of this compound sulfate in 10 mL of sterile deionized water. c. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. d. Store the stock solution in sterile aliquots at -20°C or below.
2. Preparation of Microdilution Plates: a. Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate. b. Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested. c. Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL). Discard 50 µL from the last well.
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. For quality control, the MIC for the appropriate QC strain must fall within the established ranges (see Table 2).
Protocol 2: Disk Diffusion Susceptibility Testing for this compound Sulfate
This protocol is based on the EUCAST disk diffusion methodology.
1. Inoculum Preparation: a. Prepare a bacterial inoculum as described in the broth microdilution protocol (steps 3a and 3b).
2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3. Application of this compound Disks: a. Aseptically apply a 15 µg this compound disk to the surface of the inoculated MHA plate. b. Gently press the disk down to ensure complete contact with the agar. c. If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
4. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or caliper. b. Interpret the results based on the proposed ECOFFs (see Table 1). c. For quality control, the zone of inhibition for the appropriate QC strain must be within the established ranges (see Table 2).
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Mechanism of Action of this compound.
Application Notes: Apramycin in Animal Models of Bacterial Infection
Introduction
Apramycin is a structurally unique aminoglycoside antibiotic traditionally used in veterinary medicine to treat infections in animals, particularly those caused by Gram-negative bacteria.[1][2] Its distinct chemical structure, featuring a monosubstituted deoxystreptamine, renders it resilient to many common aminoglycoside-modifying enzymes that confer resistance to other drugs in this class.[2][3][4] Recent research has highlighted this compound's potential for repurposing in human medicine, owing to its broad-spectrum activity against multidrug-resistant (MDR) pathogens and a potentially favorable safety profile with lower ototoxicity compared to other aminoglycosides.[3][5] These application notes provide a summary of quantitative data and detailed protocols for utilizing this compound in established murine models of bacterial infection, intended for researchers in microbiology and drug development.
Key Applications and Efficacy
This compound has demonstrated significant in vivo efficacy in various murine infection models, proving its potential as a therapeutic agent against challenging bacterial pathogens.
-
Gram-Positive Infections: In a neutropenic murine model of septicemia caused by methicillin-resistant Staphylococcus aureus (MRSA), this compound treatment resulted in a dose-dependent reduction of bacterial burden. At doses ranging from 16 to 80 mg/kg, it reduced bacterial counts in the kidneys by 2 to 5 log10 and in the blood by 2 to 3 log10.[5][6] Its efficacy was found to be comparable to the established antibiotic amikacin.[5]
-
Mycobacterial Infections: Against Mycobacterium tuberculosis in a murine aerosol infection model, this compound showed potent activity. A 9-day treatment course led to a significant 2.4-log10 reduction in bacterial CFU in the lungs, an efficacy level comparable to amikacin (1.8-log10 reduction).[5][6]
-
Gram-Negative Infections: this compound is highly effective against MDR Gram-negative bacteria. In a murine peritonitis model designed to mimic bloodstream infections, it demonstrated potent activity against carbapenem- and aminoglycoside-resistant Escherichia coli and Klebsiella pneumoniae.[7][8] A single dose of 5 to 13 mg/kg was sufficient to achieve a 1-log CFU reduction in both blood and peritoneal fluid.[7][8] Furthermore, two doses of 80 mg/kg led to the complete eradication of the bacteremia.[7] In a complicated urinary tract infection (cUTI) model with E. coli, daily doses of 20 mg/kg were sufficient to achieve bacterial stasis in the kidneys and bladder.[9]
Mechanism of Action
Like other aminoglycosides, this compound exerts its bactericidal effect by targeting the bacterial ribosome. It binds to the 16S rRNA component of the 30S ribosomal subunit, which interferes with protein synthesis by blocking the translocation step of elongation.[1] Its unique structure allows it to evade the activity of many aminoglycoside-modifying enzymes and even bind effectively to ribosomes that have been modified by methyltransferases, which typically confer high-level resistance to other aminoglycosides.[5][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Repurposing the Veterinary Antibiotic this compound for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients [frontiersin.org]
- 4. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of this compound in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound efficacy against carbapenem- and aminoglycoside-resistant Escherichia coli and Klebsiella pneumoniae in murine bloodstream infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Model-informed drug development for antimicrobials: translational pharmacokinetic-pharmacodynamic modelling of this compound to facilitate prediction of efficacious dose in complicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apramycin for Generating Gene Knockouts in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene knockout is a critical technique in functional genomics, enabling the study of gene function by inactivating the target gene. A key component of this process is the use of selectable markers to identify and isolate successful recombinant bacteria. Apramycin, an aminoglycoside antibiotic, and its corresponding resistance gene, aac(3)-IV, have emerged as a valuable tool for this purpose. The aac(3)-IV gene encodes an aminoglycoside N-acetyltransferase that confers resistance to this compound.[1][2][3] This application note provides detailed protocols and quantitative data for utilizing this compound as a selection agent for generating gene knockouts in various bacterial species.
This compound offers several advantages as a selectable marker. Many bacterial species, including Mycobacterium and Campylobacter, exhibit high sensitivity to this compound, allowing for selection at low antibiotic concentrations.[1] Furthermore, the this compound resistance cassette has been successfully employed in diverse genetic manipulation techniques, including those involving homologous recombination systems like λ Red recombinase.[4]
Data Presentation
Table 1: Recommended this compound Concentrations for Selection in Various Bacteria
| Bacterial Species | This compound Concentration (µg/mL) | Reference |
| Escherichia coli | 50 | [4] |
| Streptomyces iranensis | 50 | [4] |
| Mycobacterium smegmatis | 30 | [1] |
| Mycobacterium bovis BCG | 30 | [1] |
| Mycobacterium tuberculosis | 30 | [1] |
| Campylobacter jejuni | Effective concentrations established | [5][6][7] |
Table 2: Transformation Frequencies using this compound Selection
| Bacterial Species | Vector | Transformation Method | Frequency | Reference |
| Mycobacterium smegmatis mc²155 | pPE207 | Electroporation | 1.3 x 10³ transformants/µg DNA | [1] |
| Mycobacterium bovis BCG | pPE207 | Electroporation | 10 transformants/µg DNA | [1] |
| Mycobacterium tuberculosis H37Ra | pPE207 | Electroporation | 5 transformants/µg DNA | [1] |
| Streptomyces iranensis HM 35 | Recombined pKOSi_SIRANxxxx | Conjugation | Not explicitly quantified, but successful | [4] |
Experimental Protocols
This section details a generalized protocol for generating a gene knockout in bacteria using an this compound resistance cassette and the λ Red recombinase system. This method is widely applicable and can be adapted for various bacterial species with appropriate modifications.
Protocol 1: Generation of the this compound Resistance Cassette with Homology Arms via PCR
This protocol describes the amplification of the this compound resistance cassette flanked by sequences homologous to the target gene locus.
Materials:
-
Template plasmid containing the this compound resistance gene (aac(3)IV), e.g., pIJ773.[4]
-
High-fidelity DNA polymerase
-
PCR primers (70-80 nt) with ~50 nt homology to the regions flanking the target gene and ~20-30 nt priming sequence for the this compound cassette.
-
dNTPs
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit
-
DpnI restriction enzyme
Procedure:
-
Primer Design: Design forward and reverse primers. The 5' end of each primer should contain 50-60 nucleotides of sequence homologous to the upstream (Forward primer) or downstream (Reverse primer) region of the gene to be deleted. The 3' end of the primers should be complementary to the this compound resistance cassette.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume/Amount Template DNA (plasmid) 10-100 ng Forward Primer (10 µM) 1 µL Reverse Primer (10 µM) 1 µL High-fidelity DNA Polymerase As per manufacturer's recommendation dNTP mix (10 mM) 1 µL 5X PCR Buffer 10 µL | Nuclease-free water | to 50 µL |
-
Perform PCR with an appropriate annealing temperature and an extension time sufficient for the length of the cassette. A typical program is:
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1-2 minutes (depending on cassette size)
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Verification of PCR Product: Run a small aliquot of the PCR product on an agarose gel to confirm the correct size.
-
Template Plasmid Digestion: Add DpnI directly to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated template plasmid DNA.
-
Purification: Purify the PCR product using a DNA purification kit. Elute in nuclease-free water or a suitable low-salt buffer.
-
Quantification: Measure the concentration of the purified linear DNA fragment.
Protocol 2: Electroporation and Recombination
This protocol describes the introduction of the linear this compound resistance cassette into electrocompetent bacterial cells expressing the λ Red recombinase system.
Materials:
-
Bacterial strain containing the λ Red recombinase expression plasmid (e.g., pKD46 or pIJ790).[4][8]
-
Purified linear this compound resistance cassette with homology arms.
-
SOC or other appropriate recovery medium.
-
Agar plates containing this compound at the appropriate concentration (see Table 1).
-
Electroporator and electroporation cuvettes.
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of the bacterial strain harboring the λ Red plasmid into a suitable broth medium with the appropriate antibiotic for plasmid maintenance.
-
Grow the culture at 30°C to an OD600 of 0.4-0.6.
-
Induce the expression of the λ Red recombinase genes. For pKD46, add L-arabinose to a final concentration of 10 mM and incubate at 37°C for 15-30 minutes.
-
Rapidly chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold, sterile 10% glycerol.
-
Resuspend the final pellet in a small volume (50-100 µL) of ice-cold 10% glycerol.
-
-
Electroporation:
-
Thaw the electrocompetent cells on ice.
-
Add 100-200 ng of the purified linear this compound cassette to 50 µL of the competent cells.
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette (0.1 or 0.2 cm gap).
-
Electroporate using the manufacturer's recommended settings for your bacterial species.
-
-
Recovery and Plating:
-
Immediately add 1 mL of SOC medium to the cuvette and gently resuspend the cells.
-
Transfer the cell suspension to a microfuge tube and incubate at 37°C for 1-3 hours with shaking to allow for expression of the this compound resistance gene.
-
Plate 100-200 µL of the recovered cells onto agar plates containing this compound.
-
Incubate the plates at 37°C until colonies appear.
-
Protocol 3: Verification of Gene Knockout
Materials:
-
Colony PCR reagents.
-
Verification primers (one primer annealing upstream of the target gene's original locus and another within the this compound resistance cassette).
-
DNA sequencing reagents.
Procedure:
-
Colony PCR:
-
Pick individual this compound-resistant colonies and resuspend them in a small amount of sterile water.
-
Use this as a template for a PCR reaction with the verification primers.
-
A successful knockout will result in a PCR product of a specific, predictable size. The wild-type strain should not produce a product with this primer pair.
-
-
DNA Sequencing:
-
For definitive confirmation, sequence the PCR product obtained from the colony PCR to verify the correct insertion of the this compound cassette and the deletion of the target gene.
-
Visualizations
Experimental Workflow for Gene Knockout using this compound Resistance Cassette
Caption: Workflow for bacterial gene knockout using an this compound resistance cassette.
Logic of Marker-Based Selection and Optional Excision
Caption: Logic of this compound selection and optional marker removal.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration [frontiersin.org]
- 3. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hygromycin B and this compound Antibiotic Resistance Cassettes for Use in Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Apramycin in CRISPR/Cas9 Gene Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, offering a powerful and precise tool for genome editing. A critical step in many CRISPR/Cas9 workflows is the selection and enrichment of successfully edited cells, which is often accomplished through the use of selectable markers. Apramycin, an aminoglycoside antibiotic, serves as an effective selection agent, particularly in prokaryotic systems, by eliminating cells that have not incorporated the desired genetic modification containing the this compound resistance gene. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a selection marker in CRISPR/Cas9 gene editing experiments.
Mechanism of Action: this compound and the this compound Resistance Gene
This compound exerts its antibiotic effect by binding to the ribosomal decoding site, thereby interfering with protein synthesis[1][2]. Resistance to this compound is primarily conferred by the expression of aminoglycoside-modifying enzymes. The most common resistance gene used in molecular biology is aac(3)-IV, which encodes an aminoglycoside 3-N-acetyltransferase[3][4][5]. This enzyme catalyzes the acetylation of this compound, rendering it unable to bind to the ribosome and thus allowing protein synthesis to proceed normally in resistant cells[5].
Caption: Mechanism of this compound action and resistance.
Applications in CRISPR/Cas9 Systems
This compound is a widely used selection marker in CRISPR/Cas9-mediated gene editing in various bacterial species, most notably Streptomyces and E. coli[6][7]. Its high efficiency of selection and the stability of the resistance gene make it a reliable tool for isolating edited bacterial colonies. While less common in mammalian cell culture, the principle of antibiotic selection is universal. With proper optimization, this compound can potentially be used in mammalian CRISPR/Cas9 protocols, provided a suitable expression vector for the resistance gene is employed and the optimal selection concentration is determined.
Quantitative Data Summary
The effective concentration of this compound for selection varies depending on the organism and, in the case of mammalian cells, the specific cell line.
| Organism/Cell Type | Typical this compound Concentration | Reference(s) |
| Escherichia coli | 50 µg/mL | [6][7] |
| Streptomyces coelicolor | 50 µg/mL | [6][7] |
| Klebsiella pneumoniae | 60 µg/mL | [4] |
| Mammalian Cells | Cell line-dependent (requires kill curve analysis) | [6][8][9] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve) for Mammalian Cells
This protocol is essential for determining the minimum concentration of this compound required to kill all non-transfected cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate at a density that allows for several days of growth without reaching confluency. For a 24-well plate, a typical density is 0.8 - 3.0 x 10^5 cells/mL for adherent cells and 2.5 - 5.0 x 10^5 cells/mL for suspension cells[8].
-
Antibiotic Dilution: The following day, prepare a series of dilutions of this compound in complete culture medium. A starting range of 10-500 µg/mL is recommended for initial testing. Include a no-antibiotic control.
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound. Culture the cells for 7-10 days.
-
Monitoring: Observe the cells daily for signs of cytotoxicity and cell death.
-
Medium Replacement: Replace the antibiotic-containing medium every 2-3 days[8].
-
Analysis: After the incubation period, determine the minimum concentration of this compound that results in 100% cell death. This concentration will be used for selecting transfected cells.
Protocol 2: CRISPR/Cas9 Gene Editing in Streptomyces with this compound Selection
This protocol outlines a general procedure for gene editing in Streptomyces using a CRISPR/Cas9 system with an this compound resistance marker.
Materials:
-
Streptomyces strain
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
CRISPR/Cas9 plasmid containing the this compound resistance gene (aac(3)-IV)
-
Media for E. coli and Streptomyces growth (e.g., LB and ISP4)
-
This compound stock solution (50 mg/mL)[6]
-
Nalidixic acid (for counter-selection against E. coli)
Procedure:
-
Plasmid Construction: Clone the sgRNA targeting the gene of interest into the CRISPR/Cas9 plasmid containing the this compound resistance cassette.
-
Plasmid Propagation: Transform the CRISPR plasmid into E. coli DH5α and select on LB agar plates containing 50 µg/mL this compound[6].
-
Conjugation: Introduce the CRISPR plasmid from E. coli into the recipient Streptomyces strain via conjugation.
-
Selection of Exconjugants: Plate the conjugation mixture on a medium (e.g., ISP4) supplemented with 50 µg/mL this compound and nalidixic acid to select for Streptomyces that have received the plasmid[6].
-
Induction of Cas9 Expression: Induce the expression of the Cas9 nuclease according to the specific promoter system on the plasmid (e.g., with theophylline for a theophylline-inducible promoter)[6].
-
Verification of Editing: Screen this compound-resistant colonies for the desired genomic modification using PCR and Sanger sequencing.
Protocol 3: Generalized Protocol for CRISPR/Cas9 Gene Editing in Mammalian Cells with this compound Selection
This protocol provides a general framework for using this compound as a selection marker in mammalian cell CRISPR/Cas9 experiments.
Materials:
-
Mammalian cell line
-
CRISPR/Cas9 and donor plasmids (the donor plasmid should contain the this compound resistance gene)
-
Transfection reagent
-
Complete cell culture medium
-
This compound (at the predetermined optimal concentration from Protocol 1)
Procedure:
-
Transfection: Co-transfect the mammalian cells with the CRISPR/Cas9 plasmid (containing the sgRNA) and the donor plasmid (containing the homology arms, the desired genetic modification, and the this compound resistance cassette).
-
Recovery: Allow the cells to recover for 24-48 hours post-transfection in complete medium.
-
Antibiotic Selection: Replace the medium with fresh medium containing the optimal concentration of this compound as determined by the kill curve experiment.
-
Enrichment: Culture the cells in the selective medium for a period sufficient to eliminate all non-transfected cells (typically 7-14 days). Replace the selective medium every 2-3 days.
-
Expansion of Resistant Cells: Once a population of resistant cells is established, expand the culture for further analysis.
-
Verification of Gene Edit: Confirm the desired gene editing event in the this compound-resistant cell population using genomic PCR, Sanger sequencing, or next-generation sequencing. Further characterization can be done by Western blotting or functional assays.
Experimental Workflow Diagram
Caption: A typical CRISPR/Cas9 gene editing workflow using this compound selection.
Conclusion
This compound is a valuable tool for the selection of genetically modified organisms in CRISPR/Cas9 protocols, with well-established applications in bacterial systems. While its use in mammalian cells is less documented, the fundamental principles of antibiotic selection are applicable. By carefully determining the optimal concentration through a kill curve analysis, researchers can potentially leverage this compound as an effective selection marker in a broader range of organisms. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound-based selection in CRISPR/Cas9 gene editing experiments.
References
- 1. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)-IV [mdpi.com]
- 4. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Kill Curve [merckmillipore.com]
- 7. Protocol for fast antibiotic resistance-based gene editing of mammalian cells with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 9. Abtötungskurve von Antibiotika [sigmaaldrich.com]
Application Notes and Protocols for Apramycin Selection of Campylobacter jejuni Mutants
Audience: Researchers, scientists, and drug development professionals involved in the genetic manipulation of Campylobacter jejuni.
Introduction
The genetic manipulation of Campylobacter jejuni, a significant foodborne pathogen, is essential for understanding its virulence, pathogenesis, and antibiotic resistance mechanisms. A limiting factor in these studies is the availability of reliable selectable markers. This document provides detailed protocols for the use of apramycin as a selective agent for generating and isolating C. jejuni mutants. The protocols are based on the development of an this compound resistance cassette (aac(3)IV) that has been shown to be effective for selection in C. jejuni.[1][2][3][4]
Data Presentation
Table 1: Recommended Concentrations for this compound Selection
| Organism | Culture Medium | This compound Concentration | Purpose |
| Campylobacter jejuni | Mueller-Hinton (MH) Agar | 60 µg/mL | Selection of transformants |
| Escherichia coli (for cloning) | Luria-Bertani (LB) Agar | 50 µg/mL | Selection of transformants |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for C. jejuni
| Strain | MIC (µg/mL) | Note |
| Wild-type C. jejuni | >32 | Demonstrates natural resistance to higher concentrations.[5] |
| C. jejuni transformants with aac(3)IV | >32 | Resistant transformants exhibit at least a 4- to 8-fold increase in MIC compared to wild-type.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Supplemented Media
Objective: To prepare Mueller-Hinton (MH) agar plates containing this compound for the selection of C. jejuni transformants.
Materials:
-
Mueller-Hinton (MH) agar powder
-
This compound sulfate powder
-
Sterile distilled water
-
Autoclave
-
Sterile petri dishes
-
Water bath (50-55°C)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare MH agar according to the manufacturer's instructions.
-
Autoclave the MH agar solution and allow it to cool to 50-55°C in a water bath.
-
Prepare a stock solution of this compound (e.g., 60 mg/mL in sterile distilled water).
-
Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter.
-
Add the appropriate volume of the sterile this compound stock solution to the cooled MH agar to achieve a final concentration of 60 µg/mL.[4]
-
Mix the solution gently but thoroughly to ensure even distribution of the antibiotic.
-
Pour the this compound-supplemented MH agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C in the dark until use.
Protocol 2: Natural Transformation of Campylobacter jejuni
Objective: To introduce a plasmid carrying the this compound resistance cassette into C. jejuni via natural transformation. This protocol is a general guide and may require optimization for different C. jejuni strains and plasmids.
Materials:
-
C. jejuni recipient strain
-
Plasmid DNA (e.g., pRRA) carrying the this compound resistance cassette (1-5 µg)[4][6]
-
Mueller-Hinton (MH) broth and agar plates
-
MH agar plates supplemented with 60 µg/mL this compound
-
Microaerobic incubation system (e.g., tri-gas incubator or CampyGen system) providing 6% O2 and 12% CO2[4]
-
Sterile microcentrifuge tubes
-
Sterile cotton swabs
Procedure:
-
Streak the recipient C. jejuni strain from a frozen stock onto an MH agar plate.
-
Incubate the plate for 16-24 hours at 37°C or 42°C under microaerobic conditions.[4]
-
Harvest the bacterial growth from the plate using a sterile cotton swab and resuspend it in 1 mL of MH broth to an optical density at 600 nm (OD600) of approximately 0.5.[7]
-
In a sterile microcentrifuge tube, mix 100 µL of the bacterial suspension with 1-5 µg of the plasmid DNA carrying the this compound resistance marker.
-
Spot the mixture onto the surface of a non-selective MH agar plate.
-
Incubate the plate for 4-6 hours at 37°C under microaerobic conditions to allow for DNA uptake and recombination.[7]
-
After incubation, use a sterile loop or swab to collect the bacterial growth from the spot.
-
Resuspend the collected bacteria in 1 mL of fresh MH broth.
-
Plate serial dilutions of the bacterial suspension onto MH agar plates containing 60 µg/mL this compound.
-
Incubate the selection plates for 48-72 hours at 37°C or 42°C under microaerobic conditions.
-
Pick individual colonies from the this compound plates and streak them onto fresh selective plates to isolate pure mutant clones.
-
Verify the successful integration of the this compound resistance cassette into the C. jejuni genome by PCR using primers specific for the aac(3)IV gene.[4][6]
Visualizations
Caption: Workflow for generating C. jejuni mutants using this compound selection.
Caption: Logical flow of this compound-based selection for C. jejuni mutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Hygromycin B and this compound antibiotic resistance cassettes for use in Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hygromycin B and this compound Antibiotic Resistance Cassettes for Use in Campylobacter jejuni | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Hygromycin B and this compound Antibiotic Resistance Cassettes for Use in Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Manipulation of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Apramycin-Containing Agar Plates
Introduction
Apramycin is an aminoglycoside antibiotic effective against a range of Gram-negative and some Gram-positive bacteria. It functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. In molecular biology and microbiology, this compound is frequently used as a selective agent to isolate and maintain bacterial strains carrying a corresponding resistance gene, commonly the aac(3)-IV gene. The proper preparation of this compound-containing agar plates is critical for ensuring consistent and reliable selection of resistant colonies. These application notes provide a detailed protocol for the preparation, quality control, and storage of these plates.
Data Presentation: this compound Concentrations and Storage
The following table summarizes the recommended concentrations and storage conditions for this compound stock solutions and agar plates. It is crucial to determine the optimal concentration for a specific bacterial species and strain empirically.
| Parameter | Recommendation | Solvent/Medium | Citations |
| Stock Solution Concentration | 50 - 100 mg/mL | Sterile Deionized Water | [1] |
| Stock Solution Storage | -20°C for up to 1 month-80°C for up to 6 months(Aliquot to avoid freeze-thaw cycles) | N/A | [2] |
| Final Concentration in Agar | Streptomyces sp.: 50 µg/mLE. coli (general selection): 50 - 100 µg/mLE. coli (MIC Range): MIC₅₀: 16 µg/mL; MIC₉₀: 64 µg/mL | LB Agar, Mueller-Hinton Agar | [1][3][4] |
| Agar Plate Storage | 4°C in sealed bags, protected from light, for up to 4 weeks. | N/A | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol outlines the preparation of a 50 mg/mL this compound stock solution, which can be diluted into agar medium to achieve the desired final concentration.
Materials:
-
This compound sulfate powder
-
Sterile, nuclease-free deionized water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile environment, accurately weigh the required amount of this compound sulfate powder. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a portion of the sterile deionized water (e.g., 8 mL), and vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile deionized water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and push the solution through the filter into a new sterile conical tube. Compounds dissolved in water require filter sterilization as autoclaving can degrade the antibiotic.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Label each tube clearly with the name, concentration, and date. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Protocol 2: Preparation of this compound-Containing Agar Plates (50 µg/mL)
This protocol describes the preparation of Luria-Bertani (LB) agar plates with a final this compound concentration of 50 µg/mL.
Materials:
-
LB Agar powder (or components: Tryptone, Yeast Extract, NaCl, Agar)[3]
-
Deionized water
-
Autoclavable bottle or flask (at least twice the volume of the medium)
-
Stir plate and stir bar (optional)
-
Autoclave
-
Water bath set to 55°C
-
Sterile petri dishes (100 mm)
-
This compound stock solution (50 mg/mL)
-
Laminar flow hood or Bunsen burner for aseptic environment
Procedure:
-
Media Preparation:
-
For 1 Liter of LB agar, add 10 g Tryptone, 5 g Yeast Extract, 10 g NaCl, and 15 g Agar to 1 L of deionized water in an autoclavable bottle.
-
Alternatively, use a pre-mixed LB agar powder according to the manufacturer's instructions[8].
-
Add a magnetic stir bar and mix until the components are suspended.
-
-
Sterilization: Loosely cap the bottle and cover the cap with aluminum foil. Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes[9].
-
Cooling the Agar: After autoclaving, place the bottle in a 55°C water bath. Allow the agar to cool for at least 30-60 minutes. The bottle should be cool enough to hold comfortably in your hand. This step is critical to prevent heat degradation of the this compound[8].
-
Adding this compound:
-
Work in a sterile environment (laminar flow hood or near a Bunsen burner).
-
To achieve a final concentration of 50 µg/mL in 1 L of agar, add 1 mL of the 50 mg/mL this compound stock solution. (Calculation: (50 µg/mL * 1000 mL) / 50,000 µg/mL = 1 mL).
-
Swirl the bottle gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
-
-
Pouring the Plates:
-
Arrange sterile petri dishes on a level surface.
-
Pour approximately 20-25 mL of the this compound-containing agar into each 100 mm plate.
-
If bubbles form, they can be removed by briefly passing the flame from a Bunsen burner over the surface of the agar.
-
-
Solidification and Storage:
-
Leave the plates undisturbed to solidify at room temperature for about 1 hour.
-
Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.
-
Label the plates and store them in a sealed plastic bag at 4°C, protected from light[9].
-
Protocol 3: Quality Control of this compound Plates
To ensure the efficacy of the prepared plates, a quality control check is recommended.
Procedure:
-
Select Strains: Use a known this compound-sensitive strain (e.g., E. coli ATCC 25922) and a known this compound-resistant strain containing the appropriate resistance marker.
-
Inoculation: Streak both strains onto a prepared this compound-containing agar plate and a control plate (without this compound).
-
Incubation: Incubate the plates overnight at 37°C.
-
Verification:
-
Control Plate: Both sensitive and resistant strains should grow.
-
This compound Plate: Only the resistant strain should show growth. The sensitive strain should be completely inhibited.
-
The acceptable Minimum Inhibitory Concentration (MIC) for the quality control strain E. coli ATCC 25922 is within the range of 4-8 µg/mL[4].
-
Visualized Workflow
The following diagram illustrates the logical workflow for the preparation of this compound-containing agar plates.
Caption: Workflow for preparing this compound agar plates.
References
- 1. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Teknova LB Agar Plates with this compound-100, 100mm, 20 Plates per Sleeve, | Fisher Scientific [fishersci.com]
- 4. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. addgene.org [addgene.org]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols: Apramycin for Selection in Dual-Plasmid Transformation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apramycin, an aminoglycoside antibiotic, serves as a highly effective selective agent in molecular biology, particularly for constructing and maintaining dual-plasmid systems in various host organisms, including Escherichia coli and Streptomyces. Its mode of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA and blocking the translocation step[1][2]. Resistance to this compound is primarily conferred by the aminoglycoside 3-N-acetyltransferase encoded by the aac(3)-IV gene, which inactivates the antibiotic through acetylation[3]. This document provides detailed application notes, experimental protocols, and quantitative data for utilizing this compound as a selection marker in dual-plasmid transformation systems.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Selection
| Organism | Plasmid Type | Selection Concentration (µg/mL) | Reference |
| Escherichia coli | High-copy | 30 - 50 | [4] |
| Escherichia coli | Low-copy | 50 | [4] |
| Streptomyces coelicolor | Cosmid | 50 | |
| Mycobacterium smegmatis | Shuttle Plasmid | 30 | [4] |
Table 2: Minimal Inhibitory Concentration (MIC) Data for this compound against E. coli
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Wild-Type Cutoff (µg/mL) | Resistant Strain MIC (µg/mL) |
| Swine clinical isolates | 16 | 64 | 32 | ≥ 64 |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Resistance
This compound exerts its antibiotic effect by binding to the A-site of the bacterial 16S rRNA within the 30S ribosomal subunit. This binding event sterically hinders the translocation of peptidyl-tRNA from the A-site to the P-site, thereby arresting protein synthesis and leading to cell death. The primary mechanism of resistance involves the enzymatic modification of this compound by the aminoglycoside 3-N-acetyltransferase IV (AAC(3)-IV). This enzyme transfers an acetyl group from acetyl-CoA to the 3-amino group of this compound, rendering it unable to bind to its ribosomal target.
Caption: Mechanism of this compound action and resistance.
Dual-Plasmid Transformation and Selection Workflow
The following workflow outlines the key steps for introducing two distinct plasmids into a host organism and selecting for successful co-transformants using this compound and a second antibiotic.
Caption: Workflow for dual-plasmid transformation.
Experimental Protocols
Protocol 1: Dual-Plasmid Transformation of E. coli
This protocol is adapted for the co-transformation of two plasmids, one conferring this compound resistance and the other a different antibiotic resistance (e.g., ampicillin).
Materials:
-
Competent E. coli cells (e.g., DH5α, BL21)
-
Plasmid 1 (containing the aac(3)-IV gene)
-
Plasmid 2 (containing another resistance gene, e.g., bla for ampicillin)
-
SOC medium
-
LB agar plates containing this compound (50 µg/mL)
-
LB agar plates containing the second antibiotic (e.g., ampicillin at 100 µg/mL)
-
LB agar plates containing both this compound (50 µg/mL) and the second antibiotic
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-5 µL of each plasmid DNA (typically 10-100 ng of each) to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium to the cells.
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of antibiotic resistance genes.
-
Plate 100 µL of the cell suspension onto the dual-selection LB agar plate (this compound + second antibiotic).
-
As controls, plate 100 µL of a 1:10 dilution of the cell suspension on single-antibiotic plates (one for each antibiotic) and a non-selective LB plate.
-
Incubate all plates overnight at 37°C.
-
Calculate the co-transformation efficiency by counting the colonies on the dual-selection plate and comparing it to the number of colonies on the single-selection plates.
Protocol 2: Plasmid Stability Assay for Dual-Plasmid System
This protocol determines the stability of two co-existing plasmids in a bacterial population over several generations in the absence of selective pressure.
Materials:
-
E. coli co-transformant colony containing both plasmids
-
LB broth
-
LB agar plates
-
LB agar plates with this compound (50 µg/mL)
-
LB agar plates with the second antibiotic
-
LB agar plates with both antibiotics
-
Sterile dilution tubes (e.g., containing 900 µL of LB broth)
-
Incubator at 37°C with shaking
Procedure:
-
Inoculate a single co-transformant colony into 5 mL of LB broth containing both this compound and the second antibiotic. Grow overnight at 37°C with shaking. This is Generation 0.
-
The next day, dilute the overnight culture 1:1000 in fresh LB broth without any antibiotics. This allows for approximately 10 generations of growth.
-
Incubate at 37°C with shaking for 24 hours.
-
After 24 hours (Generation 10), perform a serial dilution of the culture. Plate appropriate dilutions onto non-selective LB agar plates and incubate overnight at 37°C.
-
The following day, count the colonies on the non-selective plates.
-
Replica-plate at least 100 colonies from the non-selective plate onto three different selective plates: one with this compound, one with the second antibiotic, and one with both.
-
Incubate the replica plates overnight at 37°C.
-
Count the number of colonies that grow on each selective plate. The percentage of colonies that grow on the dual-selection plate represents the percentage of cells that have retained both plasmids.
-
Repeat steps 2-8 for several cycles to assess plasmid stability over multiple generations (e.g., up to 100 generations).
-
Plot the percentage of cells retaining both plasmids as a function of the number of generations.
Conclusion
This compound is a robust and reliable selection marker for use in dual-plasmid transformation systems. Its distinct mechanism of action and resistance provides an excellent orthogonal selection strategy when used in combination with other common antibiotics. The protocols and data presented here offer a comprehensive guide for researchers to effectively implement this compound-based selection in their experimental workflows, ensuring the stable maintenance of multiple plasmids for various molecular biology and synthetic biology applications. Successful co-transformation efficiencies can be high, though it is recommended to empirically determine the optimal conditions for the specific plasmids and host strain being utilized.
References
- 1. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance plasmids in Escherichia coli: possible transfer to Salmonella typhimurium in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Apramycin: A Novel Selection Agent for the Elimination of Non-Transformed Eukaryotic Cells in Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apramycin is an aminoglycoside antibiotic traditionally used in veterinary medicine. Its unique mechanism of action, which involves binding to the ribosomal decoding site and blocking translocation, differs between prokaryotic and eukaryotic cells, suggesting a basis for selective toxicity. Recent interest has grown in its potential application in biomedical research, particularly as a selection agent for eliminating non-transformed cells from a mixed culture population. This document provides detailed application notes and protocols for the use of this compound in this context, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effect by binding to the ribosomal RNA (rRNA) in both prokaryotic and eukaryotic ribosomes. However, the binding mode and its consequences differ significantly between these cell types. In eukaryotic cells, this compound binds to the A-site of the ribosome, interfering with the translocation step of protein synthesis. This disruption of polypeptide chain elongation ultimately leads to cell death in susceptible cells. The differential binding affinity and structural interactions with eukaryotic versus prokaryotic ribosomes are thought to contribute to its selective action.
Advantages of this compound as a Selection Agent
-
Potential for Low Toxicity in Transformed Cells: Preliminary data suggests that some transformed or genetically modified cells may exhibit higher tolerance to this compound, allowing for their selective survival.
-
Alternative Selection Marker: It offers an alternative to commonly used selection agents like G418, puromycin, and hygromycin B, which can be beneficial in multi-drug resistance selection strategies.
-
Distinct Mechanism of Action: Its unique mode of inhibiting translocation provides a different selective pressure compared to other antibiotics that primarily induce misreading of mRNA.
Data Presentation
While extensive quantitative data on this compound's cytotoxicity across a wide range of non-transformed mammalian cell lines is still emerging, the following tables summarize available information and provide a template for researchers to generate their own data.
Table 1: General Working Concentration Ranges for Common Selection Antibiotics (for comparison)
| Antibiotic | Cell Type | Typical Working Concentration | Reference |
| G418 (Geneticin) | Mammalian | 200 - 800 µg/mL | [1] |
| Puromycin | Adherent Mammalian | 1 - 10 µg/mL | [1] |
| Hygromycin B | Mammalian | 50 - 400 µg/mL | [2] |
Table 2: Hypothetical this compound Kill Curve Data for a Generic Non-Transformed Fibroblast Cell Line
Note: This table is a template. Researchers must perform a kill curve experiment to determine the optimal concentration for their specific cell line.
| This compound Concentration (µg/mL) | Percent Cell Viability (Day 7) |
| 0 (Control) | 100% |
| 50 | 85% |
| 100 | 60% |
| 200 | 25% |
| 400 | 5% |
| 800 | 0% |
| 1000 | 0% |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve
To effectively eliminate non-transformed cells, it is crucial to determine the minimum concentration of this compound that is lethal to the specific cell line being used. This is achieved by generating a "kill curve."
Materials:
-
Non-transformed mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (sterilized)
-
Multi-well tissue culture plates (24- or 96-well)
-
Cell counting solution (e.g., Trypan Blue) or cell viability assay kit (e.g., MTT, PrestoBlue)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating:
-
Seed the non-transformed cells into a multi-well plate at a density that will not reach confluency during the course of the experiment. A starting density of 20-30% confluency is recommended.
-
Incubate overnight to allow for cell attachment.
-
-
Antibiotic Addition:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A suggested starting range is 0, 50, 100, 200, 400, 800, and 1000 µg/mL. The range may need to be adjusted based on the cell type.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C with 5% CO₂.
-
Observe the cells daily for morphological changes indicative of cell death (e.g., rounding, detachment, debris).
-
Replace the selective medium every 2-3 days to maintain the antibiotic concentration.
-
-
Determining Cell Viability:
-
After 7-10 days of selection, determine the percentage of viable cells in each well. This can be done by:
-
Trypan Blue Exclusion: Trypsinize the cells, stain with Trypan Blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Viability Assays: Use a commercially available assay (e.g., MTT, XTT, PrestoBlue) according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Plot the percentage of cell viability against the this compound concentration.
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death.
-
Protocol 2: Selection of Transformed Cells using this compound
This protocol outlines the procedure for enriching a population of transformed or transfected cells that carry a resistance marker for this compound.
Materials:
-
Mixed population of transformed and non-transformed cells
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks or plates
Procedure:
-
Transfection (if applicable):
-
Transfect the host cell line with a vector containing the gene of interest and an this compound resistance gene.
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection before starting the selection.
-
-
Initiation of Selection:
-
Passage the cells into fresh culture vessels with complete medium containing the predetermined optimal concentration of this compound (from Protocol 1).
-
-
Maintenance of Selective Pressure:
-
Continue to culture the cells in the presence of this compound.
-
Replace the selective medium every 2-3 days.
-
Monitor the culture for the death of non-transformed cells and the emergence of resistant colonies.
-
-
Expansion of Resistant Cells:
-
Once the non-transformed cells have been eliminated and distinct colonies of resistant cells are visible, these colonies can be isolated and expanded.
-
To isolate colonies, gently wash the plate with PBS, add a cloning cylinder or a small piece of trypsin-soaked filter paper to the colony, and transfer the detached cells to a new culture vessel.
-
Expand the clonal populations in the continued presence of the selective concentration of this compound.
-
Mandatory Visualizations
Caption: Workflow for this compound Kill Curve Experiment.
Caption: this compound inhibits ribosomal translocation.
References
Application Notes and Protocols for Apramycin Selection in High-Density Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apramycin is an aminoglycoside antibiotic that exhibits potent bactericidal activity against a broad spectrum of bacteria, including strains resistant to other aminoglycosides.[1] Its unique structure allows it to effectively inhibit protein synthesis by binding to the 30S ribosomal subunit, which leads to mRNA misreading and translocation inhibition.[2][3][4] This mechanism of action makes this compound a valuable tool for the selection of genetically modified bacteria in various research and industrial applications, particularly in high-density fermentation processes where robust and reliable selection agents are crucial.
The primary mechanism of resistance to this compound is conferred by the aac(3)-IV gene, which encodes an aminoglycoside 3-N-acetyltransferase.[5] This enzyme modifies the antibiotic, preventing it from binding to its ribosomal target. Understanding the interplay between this compound concentration, bacterial density, and the expression of the resistance gene is critical for optimizing selection protocols in high-density cultures.
These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for selecting and maintaining plasmid-bearing bacteria in high-density culture environments.
Data Presentation
Table 1: this compound Stock and Working Concentrations
| Antibiotic | Stock Solution | Solvent | Storage | Typical Working Concentration |
| This compound Sulfate | 100 mg/mL | Deionized Water | -20°C | 50 µg/mL |
Data compiled from ActinoBase.[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for E. coli
| E. coli Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Wild-Type Cutoff (µg/mL) | Reference |
| Swine clinical isolates (n=1230) | 16 | 64 | 32 | [6] |
| Chicken clinical isolates (n=1412) | 8 | 16 | 16 | [6] |
| Reference Strain (ATCC 25922) | 8 - 16 | - | - | [7] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The wild-type cutoff distinguishes between wild-type susceptible populations and those with acquired resistance.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound sulfate powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile deionized water to a final concentration of 100 mg/mL. Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.
Protocol 2: Determination of Optimal this compound Concentration (MIC Assay)
This protocol is essential to determine the minimum effective concentration of this compound for your specific bacterial strain and high-density culture conditions.
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the non-transformed host strain into 5 mL of appropriate growth medium (e.g., LB, TB).
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture to a starting OD600 of 0.05 in fresh medium. For high-density simulation, a higher starting inoculum may be used, and this should be noted.
-
-
Prepare this compound Dilutions:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the growth medium. The concentration range should typically span from 0.5 µg/mL to 256 µg/mL.[6]
-
Include a no-antibiotic control well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial culture to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
For high-density cultures, it is recommended to use a concentration 2-5 times higher than the determined MIC to ensure effective selection.
-
Protocol 3: this compound Selection in High-Density Fed-Batch Culture
This protocol outlines the use of this compound for selecting plasmid-containing E. coli in a high-density fed-batch fermentation process.
-
Starter Culture:
-
Inoculate a single colony of the transformed E. coli strain (containing the this compound resistance plasmid) into 50 mL of LB medium containing the appropriate working concentration of this compound (e.g., 50 µg/mL).
-
Incubate overnight at 37°C with vigorous shaking (250 rpm).
-
-
Bioreactor Setup and Inoculation:
-
Prepare the bioreactor with the initial batch medium. The medium composition should be optimized for high-density growth.
-
Autoclave the bioreactor.
-
Aseptically add the filter-sterilized this compound to the desired final concentration.
-
Inoculate the bioreactor with the overnight starter culture to a starting OD600 of 0.1-0.2.
-
-
Batch Phase:
-
Run the batch phase of the fermentation under controlled conditions of temperature (e.g., 37°C), pH (e.g., 7.0, maintained with base/acid addition), and dissolved oxygen (DO) (e.g., maintained at >30% saturation by controlling agitation and aeration).
-
-
Fed-Batch Phase:
-
Once the initial carbon source is depleted (indicated by a sharp rise in DO), initiate the feeding of a concentrated nutrient solution.
-
The feeding strategy should be designed to maintain a controlled growth rate and avoid the accumulation of inhibitory byproducts.
-
It is crucial to include this compound in the feed medium to maintain selective pressure throughout the fermentation. The concentration in the feed should be calculated to maintain the target working concentration in the bioreactor as the volume increases.
-
-
Induction and Harvest:
-
If applicable, induce protein expression at the appropriate cell density.
-
Continue the fermentation for the desired duration.
-
Monitor cell growth (OD600) and plasmid stability throughout the process. Plasmid stability can be assessed by plating samples on both selective and non-selective agar plates.
-
Harvest the cells by centrifugation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for this compound selection in high-density bacterial culture.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. Khan Academy [khanacademy.org]
- 3. Bacterial Transformation Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Antibacterial activity of this compound at acidic pH warrants wide therapeutic window in the treatment of complicated urinary tract infections and acute pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment affects selection and spread of a multidrug-resistant Escherichia coli strain able to colonize the human gut in the intestinal microbiota of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of silver nanoparticles and antibiotics: this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing apramycin concentration for different bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing apramycin concentration for various bacterial strains. Find troubleshooting tips and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound susceptibility testing.
Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for the same bacterial strain?
A1: Inconsistent MIC values can arise from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[1] This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[1][2]
-
Media Composition: The type and pH of the culture medium can influence this compound's activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Incubation Conditions: Ensure consistent incubation times (typically 16-20 hours) and temperatures (35 ± 2°C).[3] Variations can affect bacterial growth and antibiotic activity.
-
This compound Stock Solution: Improperly prepared or stored stock solutions can lead to degradation of the antibiotic. Prepare stock solutions fresh or store them in appropriate aliquots at ≤ -20°C (≤ -60°C is best).[3]
Q2: My bacterial strain shows unexpected resistance to this compound. What could be the cause?
A2: Unexpected resistance may be due to intrinsic or acquired resistance mechanisms. The most common mechanism of resistance to this compound is the production of aminoglycoside-modifying enzymes, particularly aminoglycoside 3-N-acetyltransferase IV (AAC(3)-IV).[4][5] This enzyme is often encoded on transferable plasmids.[5][6] It is also worth noting that while this compound is resilient to many resistance determinants, some highly resistant strains, particularly certain clones of Klebsiella pneumoniae, have been identified.[7]
Q3: Can I use the agar dilution method instead of broth microdilution?
A3: Yes, the agar dilution method is a valid alternative for determining this compound MICs.[8][9][10] This method involves preparing agar plates with serial dilutions of this compound and then inoculating them with the test organisms. The MIC is the lowest concentration of this compound that inhibits visible growth on the agar surface.
Q4: What are the typical MIC ranges for this compound against common bacterial strains?
A4: MIC values can vary significantly depending on the specific isolate and its resistance profile. However, general ranges have been reported in the literature. For a summary of reported MIC50 and MIC90 values, please refer to the data table below.
Data Presentation: this compound MICs for Various Bacterial Strains
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several key bacterial species, providing an easy comparison for researchers. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Escherichia coli | 16[11][12] | 64[11][12] | MICs can range from 1 to >512 µg/mL, with typical values for susceptible organisms in the 2-8 µg/mL range.[13] Some studies on avian E. coli reported lower MIC50 (3.4 µg/mL) and MIC90 (6.6 µg/mL) values.[8] |
| Klebsiella pneumoniae | 2 - 4[14][15] | 8[14][15] | For carbapenem-resistant and hypervirulent strains (CR-hvKp), the MIC50/MIC90 was 4/8 µg/mL.[14][15][16] However, higher resistance rates have been observed in some epidemic clones.[7] |
| Pseudomonas aeruginosa | 16[17][18] | 32[17][18] | This compound has shown promising activity against multidrug-resistant P. aeruginosa.[17][18][19] |
| Salmonella spp. | 4 - 8[20] | 8 - 16[20] | The established clinical breakpoint (CBP) for Salmonella in swine has been determined to be 32 µg/mL.[21] |
| Acinetobacter baumannii | 8[17][18] | 32[17][18] | This compound demonstrates good in vitro activity against multidrug-resistant A. baumannii.[17][18] |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following CLSI guidelines.[12][22][23]
Materials:
-
This compound sulfate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[15]
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column containing this compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[2]
-
Dilute this adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. This typically involves a 1:150 dilution of the McFarland-adjusted suspension.[2]
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, including a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] This can be determined by visual inspection or with a microplate reader.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A logical diagram for troubleshooting inconsistent this compound MIC results.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. goldbio.com [goldbio.com]
- 4. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and gentamicin resistance in Escherichia coli and salmonellas isolated from farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. This compound resistance in epidemic carbapenem-resistant Klebsiella pneumoniae ST258 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: minimal inhibitory concentrations for avian Escherichia coli and serum levels after intramuscular injection in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration [frontiersin.org]
- 11. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wild-type cutoff for this compound against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. In vitro Activity of this compound Against Carbapenem-Resistant and Hypervirulent Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Activity of this compound Against Carbapenem-Resistant and Hypervirulent Klebsiella pneumoniae Isolates [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. kirbylab.org [kirbylab.org]
- 18. Invitro this compound Activity against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Repurposing the Veterinary Antibiotic this compound for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients [frontiersin.org]
- 20. Clinical Breakpoint of this compound to Swine Salmonella and Its Effect on Ileum Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Breakpoint of this compound to Swine Salmonella and Its Effect on Ileum Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Apramycin Stability Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed information on the stability, storage, and effective use of apramycin in agar plates.
Frequently Asked Questions (FAQs)
Q1: How long are this compound-containing agar plates stable?
A1: When stored properly at 4°C and protected from light, this compound-containing agar plates, such as LB agar plates with 100 µg/mL this compound, can be expected to have a shelf life of up to 3 months[1]. While many common antibiotics show no significant loss of activity after one month at 4°C, it's important to note that prolonged storage can lead to drying of the agar and potential degradation of the antibiotic[2][3][4][5][6][7]. For critical experiments, using freshly prepared plates (within one week) is always the best practice[2][3][4][5][6].
Q2: What are the recommended storage conditions for this compound agar plates?
A2: this compound agar plates should be stored at 4°C in sealed bags to prevent drying and contamination[1][2][3]. They should also be protected from light, as some antibiotics are light-sensitive[7].
Q3: How should I prepare and store this compound stock solutions?
A3: this compound stock solutions are typically prepared in sterile water[8]. The stability of these solutions depends heavily on the storage temperature. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic[9][10].
Q4: What factors can affect the stability of this compound in agar plates?
A4: Several factors can impact this compound's stability:
-
Temperature: Storing plates at temperatures above 4°C will accelerate degradation. Antibiotics are more unstable in solution (i.e., in media) than in powdered form[7]. Adding the antibiotic to agar that is too hot (above 55-60°C) can also cause heat inactivation[7][11].
-
Time: Over time, all antibiotics will degrade. While this compound is relatively stable, its effective concentration will decrease the longer the plates are stored[7].
-
pH: this compound is noted to be tolerant of acidic pH compared to other aminoglycosides, but extreme pH variations in the media could potentially affect its structure and function[9].
-
Light: Many antibiotics are light-sensitive. Storing plates in the dark or wrapped in foil is a recommended practice[7].
Q5: What is a typical working concentration for this compound in agar plates?
A5: The recommended working concentration of this compound can vary depending on the application and the organism being selected. A commonly used concentration for the selection of resistant E. coli strains is 50 mg/L (or 50 µg/mL) in Luria-Bertani (LB) agar[12]. Other protocols may use concentrations up to 100 µg/mL[1].
Data Summary Tables
Table 1: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration of Stability | Source(s) |
| Water | +4°C | 6 months | [8] |
| Water/Aqueous Buffer | -20°C | 1 month | [9][10] |
| Water/Aqueous Buffer | -80°C | 6 months to 1 year | [9][10] |
Note: It is strongly recommended not to store aqueous solutions for more than one day unless frozen[13]. Aliquoting to avoid freeze-thaw cycles is critical for maintaining potency[9][10].
Table 2: Stability of this compound in Prepared Agar Plates
| Media Type | Storage Temperature | Duration of Stability | Source(s) |
| LB Agar | 4°C (dark) | Up to 3 months | [1] |
| General Nutrient Agar | 4°C (sealed) | Generally stable for at least 1 month | [2][3][4][5] |
Troubleshooting Guide
Q: My negative control (e.g., non-resistant E. coli) is growing on my this compound plates. What went wrong?
A: This issue strongly suggests that the this compound in your plates is inactive or at a sub-lethal concentration. Consider the following causes:
-
Degraded Antibiotic: The plates may be too old, or the this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles[4][9].
-
Incorrect Preparation: The antibiotic might have been added to the agar when it was too hot (e.g., >60°C), causing thermal degradation[7][11].
-
Incorrect Concentration: An error may have occurred during the preparation of the stock solution or its dilution into the media, resulting in a final concentration that is too low to be effective.
Q: I am seeing "satellite" colonies, which are very small colonies growing around a large, central resistant colony. What does this mean?
A: Satellite colonies typically indicate that the antibiotic in the agar is degrading. The resistant colony metabolizes or breaks down the antibiotic in its immediate vicinity, lowering the local concentration. This allows non-resistant cells nearby to begin to grow. This phenomenon is a clear sign that your plates are losing their selective pressure and should be discarded in favor of freshly prepared ones.
Q: After transforming and plating my cells, I have very few or no colonies. Is there a problem with my this compound plates?
A: While this issue is often related to the transformation efficiency itself, the this compound plates could be a factor if the antibiotic concentration is too high. However, it is more likely that the issue stems from another source. If you suspect the plates, you can perform a quality control check by plating a strain known to be resistant and a sensitive strain to confirm that selection is occurring as expected.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh out 500 mg of this compound sulfate powder.
-
Dissolving: Add the powder to 8-9 mL of sterile, nuclease-free water in a sterile container. This compound sulfate is soluble in water[8][14].
-
Mixing: Vortex or mix gently until the powder is completely dissolved. The solution may appear faint yellow[14].
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube. This is crucial as autoclaving will destroy the antibiotic.
-
Aliquoting & Storage: Dispense the solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (6-12 months)[9][10].
Protocol 2: Preparation of this compound Agar Plates (50 µg/mL)
-
Media Preparation: Prepare your desired agar medium (e.g., LB agar) according to the manufacturer's instructions. For 1 liter of media, you will typically use 10g tryptone, 5g yeast extract, 10g NaCl, and 15g agar.
-
Autoclaving: Autoclave the prepared media to sterilize it.
-
Cooling: Place the sterilized media in a 55-60°C water bath to cool. This step is critical; if the agar is too hot, it will destroy the this compound[7][11]. Ensure the media has cooled sufficiently but is not yet solidifying.
-
Adding Antibiotic: Thaw an aliquot of your this compound stock solution (e.g., 50 mg/mL). Add 1 mL of the stock solution per liter of agar medium to achieve a final concentration of 50 µg/mL.
-
Mixing: Swirl the bottle gently but thoroughly to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating bubbles.
-
Pouring: Pour the plates in a sterile environment (e.g., a laminar flow hood). Pour approximately 20-25 mL of media per 100 mm petri dish.
-
Solidification & Storage: Allow the plates to solidify at room temperature. Once solid, label them and store them inverted in a sealed plastic bag at 4°C, protected from light[1][7].
Visualizations
Caption: A step-by-step workflow for the preparation of this compound agar plates.
Caption: A decision tree for troubleshooting common this compound plate issues.
References
- 1. LB agar plate, Aporamycin 100 (LB Agar Plates, this compound-100)-Petri dishes for bacteria-He Yuan Li Ji [life-ilab.com]
- 2. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. sitesv2.anses.fr [sitesv2.anses.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. addgene.org [addgene.org]
- 12. glpbio.com [glpbio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Apramycin Stability in Liquid Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of apramycin in liquid culture. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in liquid culture?
This compound, an aminoglycoside antibiotic, is generally more stable than some other classes of antibiotics, such as beta-lactams. However, several factors in a liquid culture environment can contribute to its degradation and loss of potency:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of this compound. While this compound exhibits good activity at a slightly acidic pH, significant deviations from the optimal range can affect its stability.[1][2]
-
Temperature: Elevated temperatures, especially during prolonged incubation periods, can accelerate the degradation of this compound. While stock solutions are stable at low temperatures, the stability at common incubation temperatures like 37°C in a complex medium is a consideration.
-
Oxidizing Agents: this compound is susceptible to degradation by oxidizing agents. Components in the culture medium or metabolic byproducts of microbial growth that have oxidative potential can reduce its effective concentration.[3]
-
Enzymatic Inactivation: While this compound is resistant to many common aminoglycoside-modifying enzymes, the presence of specific bacterial enzymes could potentially lead to its inactivation.
-
Interactions with Media Components: Divalent cations (e.g., Ca²⁺, Mg²⁺) present in some culture media can interact with aminoglycosides, potentially affecting their stability and activity.[3]
Q2: How should I prepare and store my this compound stock solution to ensure its stability?
Proper preparation and storage of your this compound stock solution are critical for reproducible experimental results.
-
Solvent: Dissolve this compound sulfate in sterile, nuclease-free water.
-
Concentration: Prepare a concentrated stock solution (e.g., 50 mg/mL) to minimize the volume added to your culture medium.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter. Do not autoclave, as high temperatures can degrade the antibiotic.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
| Storage Condition | Duration of Stability |
| Powder (dessicated) | Long-term (months to years) at 2-8°C |
| Aqueous Stock Solution | Up to 6 months at 4°C |
| Long-term (months to years) at -20°C |
Q3: At what point during media preparation should I add this compound?
To prevent heat-induced degradation, add the this compound stock solution to your liquid culture medium after the medium has been autoclaved and has cooled to at least 50°C. Adding the antibiotic to hot media can significantly reduce its potency.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter related to this compound degradation in your liquid culture experiments.
Problem 1: I'm observing inconsistent results (e.g., variable bacterial growth) in my experiments using this compound selection.
This could be due to a loss of this compound activity.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution in aliquots at -20°C. |
| Incorrect Media Preparation | Ensure you are adding this compound to the culture medium after it has cooled down post-autoclaving. |
| pH of the Culture Medium | Check the pH of your culture medium after all components have been added. If necessary, buffer the medium to maintain a stable pH throughout the experiment. |
| Extended Incubation Time | For long-term experiments, consider replenishing the this compound at appropriate intervals. You can determine the stability of this compound in your specific medium by running a control experiment (see Experimental Protocols). |
Problem 2: My this compound-resistant bacterial strain is not growing as expected in the presence of the antibiotic.
This could indicate that the effective concentration of this compound is higher than intended, or that other factors are inhibiting growth.
| Possible Cause | Troubleshooting Step |
| Interaction with Media Components | Some components in complex media can chelate divalent cations, which may affect the activity of aminoglycosides. Consider using a defined medium if you suspect interactions. |
| Incorrect this compound Concentration | Double-check your calculations for the final concentration of this compound in your culture medium. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a method to determine the concentration of this compound in your liquid culture medium, allowing you to assess its stability over time. This method involves pre-column derivatization with o-phthalaldehyde (OPA).
Materials:
-
This compound standard
-
Liquid culture medium samples
-
Perchloric acid
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid buffer (pH 10.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Collect a sample of your liquid culture at different time points (e.g., 0, 12, 24, 48 hours).
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Precipitate proteins by adding perchloric acid, then centrifuge and collect the supernatant.
-
-
Derivatization:
-
Prepare the OPA derivatizing reagent by dissolving OPA and 2-mercaptoethanol in methanol and then adding boric acid buffer.
-
Mix your sample with the OPA reagent and allow the reaction to proceed in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer).
-
Detect the derivatized this compound using a UV detector at the appropriate wavelength.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for determining this compound stability in liquid culture.
Caption: Decision tree for troubleshooting inconsistent this compound efficacy.
References
Technical Support Center: Optimizing Apramycin Selection and Reducing False Positives
Welcome to the technical support center for apramycin selection experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing false positives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of false positives in this compound selection experiments with mammalian cells?
A1: The most common cause of false positives, where non-resistant cells survive the selection process, is an insufficient concentration of active this compound in the culture medium. This can be due to several factors:
-
Sub-optimal Initial Concentration: The initial concentration of this compound may be too low to effectively kill all non-transfected or non-transduced cells. It is crucial to determine the minimum effective concentration through a kill curve experiment for each specific cell line.[1][2][3]
-
Antibiotic Degradation: this compound, like all antibiotics, can degrade over time, especially at 37°C in culture medium. This reduces the effective concentration of the antibiotic, allowing sensitive cells to survive and proliferate.
-
High Cell Density: A high density of cells can lead to a decrease in the per-cell concentration of the antibiotic, potentially allowing some cells to escape the selection pressure.[4]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound must be determined empirically for each cell line by performing a kill curve experiment. This involves exposing non-transfected cells to a range of this compound concentrations and identifying the lowest concentration that results in complete cell death within a specific timeframe (typically 7-14 days).[1][2][3]
Q3: Can cell density affect the outcome of my this compound selection?
A3: Yes, cell density can significantly impact the effectiveness of this compound selection. High cell densities can reduce the effective concentration of the antibiotic per cell, potentially leading to the survival of non-resistant cells and therefore, false positives.[4] It is important to maintain a consistent and appropriate cell density during selection as determined during your kill curve optimization.
Q4: How stable is this compound in cell culture medium at 37°C?
A4: While aminoglycosides as a class are generally more stable than some other antibiotics like beta-lactams, their stability in solution at 37°C can be a concern over the course of a typical selection experiment (7-14 days).[5] One study indicated that aminoglycosides, including this compound, remained fully stable in aqueous solution at 37°C for at least two weeks. However, it is a good practice to refresh the selection medium every 2-3 days to maintain a consistent and effective concentration of the antibiotic.[2] Stock solutions of this compound are stable for at least 6 months when stored at +4°C in water.[6]
Q5: What are "satellite colonies" and are they a concern in mammalian cell selection with this compound?
A5: Satellite colonies are small colonies of non-resistant cells that can grow in the vicinity of a resistant colony. This phenomenon is primarily observed in bacterial selection, especially with antibiotics like ampicillin that can be inactivated by enzymes secreted by the resistant bacteria. While the exact mechanism of satellite colony formation is less common in mammalian cell culture, a similar effect of localized reduction in antibiotic concentration can occur due to degradation or high cell density, leading to the survival of non-resistant cells.
Troubleshooting Guides
Issue 1: High background of surviving cells (potential false positives)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Perform a kill curve to determine the optimal concentration for your specific cell line. Ensure you are using a concentration that effectively kills all non-transfected cells within your desired timeframe. |
| This compound Degradation | Replace the selection medium with fresh, pre-warmed medium containing this compound every 2-3 days to maintain a consistent antibiotic concentration.[2] Prepare fresh this compound stock solutions regularly and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| High Cell Plating Density | Optimize cell plating density during the kill curve experiment and maintain this density for your selection experiments. Avoid letting cells become overly confluent, as this can reduce the effective antibiotic concentration per cell.[4] |
| Uneven Antibiotic Distribution | Gently swirl the culture vessel after adding the selection medium to ensure even distribution of this compound. |
| Cell Line Resistant to this compound | Some cell lines may have intrinsic resistance to certain antibiotics. If you consistently observe high background, consider using a different selection marker and antibiotic. |
Issue 2: No surviving cells, even with the resistance gene
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Review your kill curve data to ensure you are not using an excessively high concentration of this compound that could be toxic even to resistant cells. |
| Inefficient Transfection/Transduction | Optimize your transfection or transduction protocol to ensure efficient delivery of the this compound resistance gene into your cells. Include a positive control (e.g., a fluorescent reporter) to assess efficiency. |
| Low Expression of Resistance Gene | The promoter driving the expression of the this compound resistance gene may not be strong enough in your cell line. Consider using a vector with a stronger promoter. |
| Incorrect Antibiotic Used | Double-check that you are using this compound and that your vector contains the corresponding this compound resistance gene. |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the selection process. Stressed or unhealthy cells are more susceptible to the toxic effects of antibiotics. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential for identifying the minimum this compound concentration required to kill non-transfected cells of your specific line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound sulfate
-
Multi-well plates (24- or 96-well recommended)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Methodology:
-
Cell Plating:
-
The day before starting the selection, plate your non-transfected cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase (typically 30-50% confluent) on the day of antibiotic addition.[7]
-
Include several wells as a "no antibiotic" control.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound sulfate in sterile water or PBS. Filter-sterilize the stock solution.
-
On the day of the experiment, prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range to test for mammalian cells is 50 µg/mL to 1000 µg/mL. It is advisable to test a broad range with both wide and narrow intervals to pinpoint the optimal concentration.
-
-
Antibiotic Addition:
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Add fresh medium without this compound to the control wells.
-
-
Incubation and Observation:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the selection medium with fresh medium containing the corresponding this compound concentrations every 2-3 days.[2]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.
-
The optimal concentration of this compound is the lowest concentration that results in 100% cell death within the desired timeframe.
-
Data Presentation:
Summarize your kill curve results in a table for easy comparison.
| This compound Concentration (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 400 | ||||
| 600 | ||||
| 800 | ||||
| 1000 |
Visualizations
Mechanism of Action & Resistance
This compound is an aminoglycoside antibiotic that primarily functions by binding to the ribosomal RNA (rRNA) of the small ribosomal subunit, interfering with protein synthesis.[8][9] In bacteria, this leads to mistranslation and ultimately cell death. While this compound shows selectivity for prokaryotic ribosomes, at high concentrations it can also interact with eukaryotic ribosomes, leading to cytotoxicity in mammalian cells.[4][8][9][10][11] Resistance to this compound is typically conferred by enzymes that modify the antibiotic, preventing it from binding to the ribosome.
Caption: this compound's mechanism of action and resistance.
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve issues with a high background of surviving cells in your this compound selection experiment.
Caption: Troubleshooting workflow for high background.
References
- 1. scribd.com [scribd.com]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sitesv2.anses.fr [sitesv2.anses.fr]
- 7. Repurposing the Veterinary Antibiotic this compound for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Apramycin Inactivation by Bacterial Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on apramycin inactivation by bacterial enzymes in culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound inactivation by bacteria?
A1: The primary mechanism of this compound inactivation in bacteria is enzymatic modification, specifically N-acetylation, carried out by aminoglycoside acetyltransferases (AACs). This modification prevents this compound from binding to its ribosomal target.[1][2]
Q2: Which bacterial enzymes are known to inactivate this compound?
A2: The most well-characterized enzymes that inactivate this compound are aminoglycoside 3-N-acetyltransferase IV (AAC(3)-IV) and, more recently discovered, ApmA.[1][2][3] While other resistance mechanisms for aminoglycosides exist, this compound's unique structure makes it resistant to most other aminoglycoside-modifying enzymes.[2][3]
Q3: What is the difference between AAC(3)-IV and ApmA in terms of their action on this compound?
A3: Both AAC(3)-IV and ApmA are N-acetyltransferases, but they act on different positions of the this compound molecule. AAC(3)-IV acetylates the 3-amino group of the 2-deoxystreptamine ring. In contrast, ApmA has a unique regiospecificity and acetylates the N2' position of the octadiose element of this compound.[2][3]
Q4: Can this compound be used as a selection marker in molecular biology?
A4: Yes, the gene encoding for an this compound resistance enzyme, such as aac(3)-IV, can be and has been used as a selectable marker in gene transfer experiments, particularly in organisms like mycobacteria.[4]
Troubleshooting Guides
MIC (Minimum Inhibitory Concentration) Assays
Q: My MIC results for this compound are inconsistent or not reproducible. What could be the cause?
A: Inconsistent MIC results can arise from several factors. Here's a troubleshooting guide:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 5 x 10^5 CFU/mL) for each experiment. Variations in the starting bacterial concentration can significantly impact the MIC value.
-
Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of aminoglycosides. The concentration of divalent cations like Ca²⁺ and Mg²⁺ can affect the activity of these antibiotics.
-
This compound Stock Solution: Prepare fresh this compound stock solutions and store them appropriately (typically at -20°C or colder in aliquots). Repeated freeze-thaw cycles can degrade the antibiotic. Verify the potency of your this compound stock.
-
Plate Incubation: Ensure consistent incubation times (e.g., 16-20 hours) and temperatures (e.g., 35°C ± 2°C). Variations in incubation conditions can lead to differing results.
-
Visual Inspection vs. Plate Reader: If using a plate reader to determine growth, ensure it is properly calibrated and that the readings correlate with visual inspection for turbidity. Condensation on plate lids can interfere with absorbance readings.
Enzyme Activity Assays
Q: I am not detecting any enzymatic activity in my AAC(3)-IV or ApmA assay. What should I check?
A: A lack of detectable enzyme activity could be due to several reasons. Consider the following:
-
Enzyme Purity and Integrity: Verify the purity and integrity of your purified enzyme using SDS-PAGE. The enzyme may have degraded or aggregated.
-
Cofactor Presence: Both AAC(3)-IV and ApmA require acetyl-CoA as a cofactor for the acetylation reaction. Ensure that you have added a sufficient concentration of fresh acetyl-CoA to your reaction mixture.
-
Assay Buffer Conditions: The pH of the assay buffer is critical for enzyme activity. For AAC(3)-IV, a pH of 7.5-8.0 is generally optimal. Check and adjust the pH of your buffer.
-
Substrate Concentrations: Ensure that the concentrations of this compound and acetyl-CoA are appropriate for your assay. If concentrations are too low, the reaction rate may be below the detection limit.
-
Detection Method Sensitivity: If using a spectrophotometric assay, ensure your spectrophotometer is set to the correct wavelength and that the chromogenic substrate (e.g., DTNB) is fresh and properly prepared. For HPLC-based methods, check the sensitivity of your detector and the efficiency of the derivatization step if one is used.
HPLC Analysis
Q: I am having trouble separating this compound and its acetylated form by HPLC. What can I do?
A: Baseline separation of this compound and its acetylated product can be challenging. Here are some troubleshooting tips:
-
Column Choice: A C18 reversed-phase column is commonly used. Ensure your column is in good condition and has not been contaminated.
-
Mobile Phase Optimization: Adjust the composition of your mobile phase. For aminoglycosides, ion-pairing agents like sodium octanesulfonate can improve peak shape and resolution. You can also try varying the percentage of the organic solvent (e.g., acetonitrile).
-
Derivatization: Since this compound lacks a strong chromophore, pre-column derivatization with agents like o-phthalaldehyde (OPA) can enhance detection by UV or fluorescence. Ensure the derivatization reaction goes to completion and is reproducible.
-
Flow Rate and Gradient: Optimize the flow rate and consider using a gradient elution to improve the separation of the parent compound and its more hydrophobic acetylated product.
-
Sample Preparation: Ensure your samples are properly filtered and free of particulates that could clog the column or interfere with the analysis.
Quantitative Data
Table 1: Steady-State Kinetic Parameters for AAC(3)-IV with this compound
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound | 2.0 ± 0.3 | 25 ± 1 | 12.5 |
| Acetyl-CoA | 110 ± 10 | 25 ± 1 | 0.23 |
Data obtained from studies on E. coli AAC(3)-IV.[5] Note: Specific kinetic parameters for ApmA are not as readily available in the literature, but it has been shown to confer high-level resistance to this compound.[1][2]
Table 2: Example MIC Values for E. coli Strains with and without this compound Resistance Genes
| Strain | Resistance Gene | This compound MIC (µg/mL) |
| E. coli (Wild Type) | None | 2 - 8 |
| E. coli | aac(3)-IV | > 256 |
| E. coli | apmA | ≥ 64 |
MIC values can vary depending on the specific strain and experimental conditions.[1][6][7]
Experimental Protocols
Protocol 1: Determination of this compound MIC by Broth Microdilution
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Enzyme Activity Assay for AAC(3)-IV (Spectrophotometric)
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Substrates: Prepare stock solutions of this compound and acetyl-CoA in the assay buffer.
-
DTNB (Ellman's Reagent): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, this compound, and DTNB.
-
Initiate Reaction: Add the purified AAC(3)-IV enzyme to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time. The release of Coenzyme A (CoA-SH) from the acetylation reaction reduces DTNB, producing a yellow-colored product (TNB²⁻) that absorbs at 412 nm.
-
Calculate Enzyme Activity: The initial rate of the reaction is proportional to the enzyme activity. Calculate the activity based on the molar extinction coefficient of TNB²⁻.
Protocol 3: HPLC Analysis of this compound Inactivation
-
Enzymatic Reaction: Perform an in vitro inactivation reaction containing purified AAC(3)-IV or ApmA, this compound, and acetyl-CoA in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5). Incubate at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like trifluoroacetic acid.
-
Sample Preparation: Centrifuge the reaction mixture to pellet the enzyme. Filter the supernatant through a 0.22 µm syringe filter.
-
Derivatization (Optional but Recommended):
-
Prepare a fresh solution of o-phthalaldehyde (OPA) in a suitable buffer.
-
Mix the filtered sample with the OPA reagent and allow the reaction to proceed in the dark for a specific time (e.g., 1-2 minutes).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile). An ion-pairing agent may be included in the aqueous phase.
-
Detection: UV detector (if OPA derivatization is used, e.g., at 340 nm) or a mass spectrometer.
-
Analysis: Inject the derivatized sample and monitor the chromatogram for the peaks corresponding to this compound and acetyl-apramycin. The retention time of acetyl-apramycin is typically longer than that of this compound due to its increased hydrophobicity.
-
Visualizations
Caption: Mechanism of this compound action and its enzymatic inactivation.
Caption: General experimental workflow for studying this compound inactivation.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Apramycin Activity in Agar Plates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who need to confirm the activity of apramycin in aged agar plates.
Troubleshooting Guide
This guide addresses common issues encountered when using older agar plates containing this compound.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| APR-001 | No bacterial growth, including the positive control, on old this compound plates. | - This compound concentration too high: Initial concentration may have been incorrect. - Plate desiccation: Improper storage leading to drying of the agar. - Contamination: Fungal or other microbial contamination inhibiting growth. | - Verify the this compound concentration used to prepare the plates. - Inspect plates for dryness or cracking. - Check for visible contamination. - Perform a quality control check using a sensitive bacterial strain. |
| APR-002 | Unexpected growth of this compound-sensitive bacteria. | - Loss of this compound activity: Degradation of the antibiotic over time due to improper storage (temperature, light exposure). - Uneven drug distribution: Inadequate mixing of this compound in the agar during plate preparation. | - Confirm this compound activity using a bioassay (See Experimental Protocol 2.1). - Determine the Minimum Inhibitory Concentration (MIC) of the old plates (See Experimental Protocol 2.2). - If possible, compare results with freshly prepared this compound plates. |
| APR-003 | Variability in results across different old plates from the same batch. | - Inconsistent storage conditions: Some plates may have been exposed to different temperatures or light. - Uneven this compound distribution: As mentioned in APR-002. | - Test multiple plates from the same batch to assess consistency. - Review storage procedures for the entire batch. |
| APR-004 | Zone of inhibition in a disk diffusion assay is smaller than expected. | - Partial loss of this compound activity: The antibiotic has degraded but not completely. - Resistant bacterial strain: The test organism may have developed resistance. | - Compare the zone of inhibition with established quality control ranges (See Table 1). - Verify the susceptibility of the bacterial strain used. |
Frequently Asked Questions (FAQs)
Q1: For how long are this compound agar plates typically stable?
While there is limited specific public data on the long-term stability of this compound in agar plates, general guidelines for aminoglycoside antibiotics suggest they are relatively stable.[1] Many antibiotics, when stored in the dark at 4°C, show no significant loss of activity for at least a month.[2][3] However, the effective concentration can decrease over time. For critical experiments, it is always recommended to validate the activity of older plates. A ResearchGate discussion thread also raised this question, but a definitive stability period was not established.[4]
Q2: What are the ideal storage conditions for this compound agar plates?
To maximize the shelf-life of this compound agar plates, they should be stored at 2-8°C in a dark, well-ventilated place.[5] Plates should be sealed to prevent drying. Some antibiotics are light-sensitive, so storage in the dark is a good general practice.[1]
Q3: Can I use old this compound plates for my experiment?
It is advisable to confirm the this compound activity before using old plates for critical applications. You can perform a quality control check by plating a known this compound-sensitive bacterial strain and observing for inhibition of growth. For quantitative confirmation, a bioassay is recommended (see Experimental Protocol 2.1).
Q4: What is a bioassay and how can it confirm this compound activity?
A bioassay is a method to determine the concentration or potency of a substance by its effect on living cells or tissues.[6] In this context, a microbiological assay can be used to quantify the active this compound in your old agar plates.[6] This is often done using an agar diffusion method, where the size of the zone of inhibition is proportional to the antibiotic concentration.[6][7]
Q5: What are some signs that my this compound plates are no longer good?
Visible signs include a change in the color or consistency of the agar, desiccation (drying out), or visible microbial contamination. Unexpected bacterial growth when using a sensitive strain is a strong indicator of reduced or lost this compound activity.
Quantitative Data Summary
The following table provides established quality control (QC) ranges for this compound against specific bacterial strains. You can use this data to validate the activity of your old plates.
Table 1: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Testing Method | Antimicrobial Agent | Concentration (µg/mL) | Zone Diameter Range (mm) | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | This compound | - | - | 4 - 16 |
| Escherichia coli ATCC 25922 | Disk Diffusion | This compound | 15 µg disk | 15 - 20 | - |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | This compound | - | - | 2 - 16 |
| Pseudomonas aeruginosa ATCC 27853 | Disk Diffusion | This compound | 15 µg disk | 13 - 18 | - |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | This compound | 15 µg disk | 17 - 24 | - |
Data sourced from a multicenter study on antimicrobial susceptibility testing for veterinary applications.[8][9]
Experimental Protocols
Protocol for Agar Disk Diffusion Bioassay
This protocol allows for a semi-quantitative assessment of this compound activity in old agar plates.
Objective: To determine if the this compound in old agar plates is still active by observing the inhibition of a susceptible bacterial strain.
Materials:
-
Old this compound agar plates
-
Freshly prepared non-antibiotic agar plates (e.g., Mueller-Hinton agar)
-
Sterile paper disks (6 mm)
-
Known this compound-sensitive bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile saline or broth
-
Sterile swabs
-
Incubator at 35-37°C
-
Calipers
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the sensitive bacterial strain, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculate Plate: Using a sterile swab, evenly inoculate the surface of a fresh non-antibiotic agar plate to create a bacterial lawn.
-
Extract this compound:
-
From the old this compound plate, use a sterile cork borer to cut out a small agar plug.
-
Place the agar plug onto a sterile paper disk.
-
Allow the this compound to diffuse from the agar into the paper disk for about 30 minutes.
-
-
Apply Disk: Place the this compound-impregnated paper disk onto the inoculated surface of the fresh agar plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Observation: Measure the diameter of the zone of inhibition around the paper disk using calipers.
-
Interpretation: Compare the zone diameter to the quality control ranges in Table 1. A zone within the expected range suggests this compound activity.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This protocol provides a quantitative measure of the this compound concentration in old plates.
Objective: To determine the minimum concentration of this compound in the old plates that inhibits the visible growth of a susceptible bacterial strain.
Materials:
-
Old this compound agar plates
-
A series of freshly prepared agar plates with varying known concentrations of this compound
-
Known this compound-sensitive bacterial strain
-
Sterile saline or broth
-
Inoculating loop or multi-point inoculator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the sensitive bacterial strain.
-
Inoculation: Spot-inoculate a fixed volume of the bacterial suspension onto the surface of the old this compound plate and the series of fresh this compound plates with known concentrations.
-
Incubation: Incubate all plates at 35-37°C for 16-20 hours.
-
Observation: Observe for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpretation: The MIC is the lowest concentration of this compound that prevents visible growth.[10][11] If the old plate inhibits growth at a similar level to a fresh plate of the same stated concentration, the this compound is likely still active.
Visualizations
Caption: Workflow for confirming this compound activity in old agar plates.
Caption: Troubleshooting logic for unexpected growth on this compound plates.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 65710-07-8 [sigmaaldrich.com]
- 6. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound: minimal inhibitory concentrations for avian Escherichia coli and serum levels after intramuscular injection in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
Technical Support Center: Minimizing Apramycin Resistance in Lab Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of apramycin for selection in laboratory bacterial strains, with a focus on minimizing the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which leads to two primary effects: misreading of the mRNA template and inhibition of the translocation of the ribosome along the mRNA. This dual action disrupts the production of essential proteins, ultimately leading to bacterial cell death.
Q2: What is the primary mechanism of this compound resistance in laboratory strains?
The most common mechanism of this compound resistance is the enzymatic modification of the antibiotic.[1] The primary gene responsible for this is aac(3)-IV, which encodes an aminoglycoside 3-N-acetyltransferase.[2] This enzyme transfers an acetyl group to this compound, inactivating the antibiotic and preventing it from binding to the ribosome.
Q3: What are the recommended storage conditions for this compound stock solutions and plates?
Proper storage is crucial to maintain the efficacy of this compound.
| Solution/Plate | Storage Temperature | Duration |
| This compound Sulfate (powder) | 2-8°C | As per manufacturer's instructions |
| This compound Stock Solution (in water) | 4°C | Up to 6 months[3] |
| -20°C | Up to 1 month[4] | |
| LB Agar plates with this compound | 4°C (in the dark) | Up to 4 weeks |
Note: Aqueous solutions of this compound sulfate are not recommended for storage for more than one day at room temperature.[5] For long-term storage of stock solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.[4]
Q4: What is a typical working concentration of this compound for selection in E. coli?
The optimal working concentration of this compound can vary depending on the E. coli strain and the specific plasmid. However, a common starting concentration for selection in E. coli is 30 µg/mL .[6] For other organisms, such as Mycobacterium smegmatis, a similar concentration has been shown to be effective.[6] It is always recommended to perform a titration (kill curve) to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: No colonies grow on the selection plate after transformation.
This is a common issue that can be caused by several factors. Follow this troubleshooting guide to identify the potential cause.
| Potential Cause | Recommended Solution |
| Incorrect Antibiotic: Wrong antibiotic used for the plasmid's resistance marker. | Verify that your plasmid carries the this compound resistance gene (aac(3)-IV). |
| Inactive this compound: this compound may have degraded due to improper storage or preparation. | Prepare fresh this compound stock solutions and plates. Ensure the agar has cooled to ~50°C before adding the antibiotic.[7] |
| Transformation Failure: Problems with competent cells or the transformation protocol. | Perform a positive control transformation with a known plasmid and competent cells to verify the efficiency of the transformation protocol.[8] |
| Lethal Gene Expression: The cloned gene of interest may be toxic to the host cells. | Consider using an inducible promoter to control the expression of the gene of interest. |
| Incorrect this compound Concentration: The concentration used may be too high for the cells to survive even with the resistance gene. | Perform a kill curve to determine the minimum inhibitory concentration (MIC) for your specific strain and use a concentration slightly above the MIC for selection. |
Issue 2: A lawn of bacterial growth or a high number of background colonies on the selection plate.
This indicates that the selection pressure is not stringent enough.
| Potential Cause | Recommended Solution |
| This compound Concentration Too Low: Insufficient antibiotic to kill non-transformed cells. | Increase the concentration of this compound in your plates. Perform a kill curve to determine the optimal concentration. |
| Degraded this compound: The antibiotic in the plates has lost its activity. | Use freshly prepared plates. Do not use plates that have been stored for an extended period. |
| Contamination: The culture may be contaminated with a resistant organism. | Streak the culture on a non-selective plate to check for purity. |
| Spontaneous Mutants: Although less common for plasmid-based resistance, spontaneous mutations can occur. | Increase the this compound concentration and re-streak colonies to confirm resistance. |
Issue 3: Appearance of satellite colonies.
Satellite colonies are small colonies of non-resistant cells that grow around a larger, resistant colony. This occurs when the resistant colony secretes an enzyme (in this case, AAC(3)-IV) that degrades the antibiotic in the immediate vicinity, allowing non-resistant cells to grow.
| Potential Cause | Recommended Solution |
| Enzymatic Inactivation of this compound: The AAC(3)-IV enzyme produced by the resistant colony inactivates the surrounding this compound. | Do not incubate plates for longer than 16-20 hours. Pick well-isolated colonies for further experiments.[9] |
| High Plating Density: Plating too many cells can increase the likelihood of satellite colony formation. | Plate a lower density of cells. |
| Unstable Antibiotic: While this compound is relatively stable, prolonged incubation can lead to some degradation. | Use freshly prepared plates. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][10][11]
Materials:
-
This compound sulfate powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Quality control (QC) strain (e.g., E. coli ATCC 25922)[12]
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile distilled water.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic). Well 12 will be a sterility control (no bacteria). The final concentrations in the wells will range from 64 µg/mL to 0.125 µg/mL after adding the inoculum.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism and the QC strain.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate the Plate:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Check the control wells: There should be no growth in the sterility control (well 12) and clear growth in the growth control (well 11). The MIC for the QC strain should fall within the expected range.[12]
-
Protocol 2: this compound Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This protocol is based on standardized disk diffusion methodologies.[13][14]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound disks (e.g., 15 µg)
-
Bacterial strain of interest
-
Quality control (QC) strain (e.g., E. coli ATCC 25922)[12][15]
-
Sterile swabs
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Ruler or caliper
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial inoculum as described in Protocol 1, step 3, to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculate the MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply this compound Disks:
-
Using sterile forceps or a disk dispenser, place an this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no growth) around the this compound disk in millimeters (mm).
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established interpretive criteria from a recognized body like CLSI, if available for the specific organism and this compound. For research purposes, the zone diameter provides a qualitative measure of susceptibility.
-
The QC strain should yield a zone of inhibition within the established acceptable range.[16]
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 8 | 16 | [10] |
| Klebsiella pneumoniae | 4 | 8 | [17] |
| Enterobacter spp. | 4 | 8 | [17] |
| Acinetobacter baumannii | 8 | 16 | [17] |
| Staphylococcus aureus (MRSA & MSSA) | 8 | 16 | [18] |
Table 2: Recommended Working Concentrations of this compound for Selection
| Organism | Recommended Concentration (µg/mL) | Reference |
| Escherichia coli | 30 | [6] |
| Mycobacteria | 30 | [6] |
| Streptomyces sp. | 50 | [19] |
Visualizations
Caption: Mechanism of action of this compound and the enzymatic resistance conferred by the aac(3)-IV gene.
Caption: A typical experimental workflow for bacterial transformation and selection using this compound.
Caption: A troubleshooting flowchart for common issues encountered during this compound selection experiments.
References
- 1. This compound treatment affects selection and spread of a multidrug-resistant Escherichia coli strain able to colonize the human gut in the intestinal microbiota of pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sitesv2.anses.fr [sitesv2.anses.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. clyte.tech [clyte.tech]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - DK [thermofisher.com]
- 10. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. apec.org [apec.org]
- 14. asm.org [asm.org]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. researchgate.net [researchgate.net]
- 17. Population pharmacokinetics of this compound from first-in-human plasma and urine data to support prediction of efficacious dose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of this compound Activity Against Methicillin-Resistant, Methicillin-Sensitive, and Vancomycin-Intermediate Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
Inconsistent results with apramycin selection what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during apramycin selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its resistance gene?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding interferes with the translocation of messenger RNA (mRNA), leading to errors in protein synthesis and ultimately cell death. The most common resistance mechanism is conferred by the aac(3)-IV gene, which encodes an aminoglycoside 3-N-acetyltransferase. This enzyme inactivates this compound by acetylating it, preventing it from binding to the ribosome.[1][2][3]
Q2: What are the recommended storage conditions and stability of this compound?
Proper storage of this compound is crucial for consistent experimental results. Stability can vary based on whether it is in powder form, a stock solution, or in prepared agar plates.
| Form | Storage Temperature | Stability |
| Powder | 2-8°C | Stable for years if kept dry and protected from moisture.[4] |
| Stock Solution (in water) | -20°C | Up to 1 month.[5] |
| -80°C | Up to 6 months.[5] | |
| 4°C | Up to 6 months.[6] | |
| Agar Plates | 4°C | Generally stable for up to 30 days when stored in sealed bags.[7][8][9][10] However, for optimal performance, it is recommended to use plates within 1-2 weeks of preparation. |
Q3: What are the typical working concentrations of this compound for selection?
The optimal concentration of this compound can vary significantly depending on the organism and even the specific strain being used. It is highly recommended to perform a kill curve to determine the ideal concentration for your experiments (see Experimental Protocols section). The following table provides some general starting points.
| Organism | Typical Working Concentration |
| Escherichia coli | 30 - 50 µg/mL |
| Mycobacterium smegmatis | 25 - 50 µg/mL |
| Streptomyces sp. | 50 µg/mL |
Troubleshooting Guides
Problem 1: No colonies appear on the selection plates after transformation.
This is a common issue that can be caused by several factors. A systematic check of your experimental steps and reagents is the best approach to identify the problem.
Troubleshooting Workflow for "No Colonies"
Caption: A flowchart for troubleshooting the absence of colonies after transformation.
-
Possible Cause 1: Inefficient Competent Cells. Your competent cells may have low viability or transformation efficiency.
-
Solution: Always check the transformation efficiency of a new batch of competent cells with a control plasmid. If the efficiency is low, prepare a fresh batch or use a reliable commercial source.[11]
-
-
Possible Cause 2: Incorrect Plasmid DNA. The concentration or quality of your plasmid DNA may be suboptimal.
-
Solution: Verify the concentration and integrity of your plasmid DNA using spectrophotometry and agarose gel electrophoresis. Ensure you are using the correct amount of DNA for your transformation protocol.[11]
-
-
Possible Cause 3: Errors in the Transformation Protocol. Mistakes during the transformation procedure, such as incorrect heat shock timing or temperature, can drastically reduce efficiency.
-
Solution: Carefully review and follow your transformation protocol. Ensure all temperature and timing steps are accurate.[11]
-
-
Possible Cause 4: Issues with this compound Plates. The this compound in your plates may be at the wrong concentration or have degraded.
-
Solution: Ensure the correct amount of this compound was added to the plates. Always add the antibiotic to the agar when it has cooled to approximately 50°C to prevent heat degradation. Use freshly prepared plates for optimal results.[11]
-
Problem 2: A high background of small, "satellite" colonies is observed.
Satellite colonies are small colonies of non-transformed cells that grow in the immediate vicinity of a true, antibiotic-resistant colony. This phenomenon is more commonly associated with beta-lactam antibiotics like ampicillin but can occur with other antibiotics if the selection pressure is not optimal.
-
Possible Cause 1: Antibiotic Degradation. The antibiotic in the agar around a resistant colony can be degraded, allowing non-resistant cells to grow.
-
Solution: Increase the concentration of this compound in your plates. This can help to overcome the local depletion of the antibiotic. Also, ensure you are using fresh plates and a fresh this compound stock solution.
-
-
Possible Cause 2: Incubation Time is Too Long. Extended incubation can lead to the breakdown of the antibiotic and the emergence of satellite colonies.
-
Solution: Avoid incubating your plates for longer than the recommended time for your organism.
-
-
Possible Cause 3: Plating Density is Too High. A high density of transformed colonies can lead to a more rapid and widespread degradation of the antibiotic in the plate.
-
Solution: Plate a smaller volume of your transformation mix or dilute it further before plating.
-
Problem 3: A lawn of bacterial growth is observed on the selection plates.
A lawn of growth indicates a complete failure of the antibiotic selection.
-
Possible Cause 1: Incorrect or No Antibiotic in Plates. The most straightforward cause is the accidental omission of this compound from the plates or the use of the wrong antibiotic.
-
Solution: Double-check your plate preparation protocol and labeling. As a control, you can try to grow your non-transformed host strain on one of the plates; if it grows, there is a problem with the antibiotic selection.[12]
-
-
Possible Cause 2: Antibiotic is Inactive. The this compound stock solution may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution of this compound. Refer to the stability data provided above.
-
-
Possible Cause 3: The Bacterial Strain is Intrinsically Resistant. The host strain you are using may have an inherent resistance to this compound.
-
Solution: Before performing your experiment, test the sensitivity of your host strain to a range of this compound concentrations.
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve) for Bacteria
This protocol will help you determine the minimum concentration of this compound required to effectively kill your non-transformed bacterial strain.
Materials:
-
Your bacterial host strain
-
Liquid culture medium (e.g., LB broth)
-
Solid culture medium (e.g., LB agar)
-
This compound stock solution
-
Sterile culture tubes and petri dishes
-
Spectrophotometer
Procedure:
-
Prepare a range of this compound concentrations: In a series of sterile culture tubes, prepare your liquid culture medium with a range of this compound concentrations. A good starting range for many bacteria is 0, 5, 10, 20, 40, 60, 80, and 100 µg/mL.
-
Inoculate the cultures: Inoculate each tube with a small amount of your bacterial host strain from a fresh overnight culture. The starting optical density at 600 nm (OD600) should be around 0.05.
-
Incubate: Incubate the tubes at the optimal growth temperature for your bacteria with shaking for 16-24 hours.
-
Measure growth: After incubation, measure the OD600 of each culture.
-
Plate for viability: Take a small aliquot (e.g., 100 µL) from each tube and plate it onto a non-selective agar plate. Incubate these plates overnight.
-
Determine the minimal inhibitory concentration (MIC): The MIC is the lowest concentration of this compound that prevents visible growth in the liquid culture and results in no or very few colonies on the non-selective plate. For selection purposes, a concentration slightly higher than the MIC is often used to ensure complete killing of non-transformed cells.
This compound Resistance Mechanism
Caption: Mechanism of this compound action and resistance conferred by the aac(3)-IV gene.
References
- 1. mdpi.com [mdpi.com]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sitesv2.anses.fr [sitesv2.anses.fr]
- 7. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. clyte.tech [clyte.tech]
- 12. goldbio.com [goldbio.com]
Validation & Comparative
Navigating Aminoglycoside Resistance: A Comparative Guide to Apramycin
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of apramycin's performance against other aminoglycosides, supported by experimental data, detailed methodologies, and visual representations of key resistance mechanisms.
This compound, a unique monosubstituted 4-deoxystreptamine aminoglycoside, has garnered significant interest for its potential to circumvent common aminoglycoside resistance mechanisms. Its distinct structure sets it apart from the more conventional 2-deoxystreptamine aminoglycosides like gentamicin, tobramycin, and amikacin. This guide delves into the experimental evidence that delineates the cross-resistance profiles between this compound and other members of its class.
Comparative Efficacy Against Resistant Strains: A Quantitative Overview
The in vitro activity of this compound against a range of multidrug-resistant (MDR) Gram-negative bacteria demonstrates its resilience to prevalent aminoglycoside resistance determinants. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, offering a clear comparison of this compound's potency relative to other aminoglycosides against resistant clinical isolates.
| Organism | Resistance Profile | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Amikacin MIC (µg/mL) | Reference |
| E. coli | Carbapenem-resistant, Aminoglycoside-resistant | 2 - 8 | >16 | >16 | >64 | |
| K. pneumoniae | Carbapenem-resistant, Aminoglycoside-resistant | 2 - 8 | >16 | >16 | >64 | |
| Enterobacterales | MDR | 8 (MIC90) | >16 (MIC90) | >16 (MIC90) | 16 (MIC90) | [1] |
| A. baumannii | MDR | 16 (MIC90) | >16 (MIC90) | >16 (MIC90) | >64 (MIC90) | [1] |
| P. aeruginosa | Tobramycin-resistant | 128 (MIC90) | - | 1024 (MIC90) | - | [2] |
| MDR GNB Isolates | Southeast Asia | ≤16 (98.3% of isolates) | ≤4 (26.0% of isolates) | ≤4 (21.5% of isolates) | ≤16 (86.8% of isolates) | [3] |
Table 1: Comparative MIC values of this compound and other aminoglycosides against various multidrug-resistant Gram-negative bacteria.
| Resistance Mechanism | E. coli Strain | This compound MIC (mg/L) | Gentamicin MIC (mg/L) | Amikacin MIC (mg/L) | Tobramycin MIC (mg/L) | Plazomicin MIC (mg/L) | Reference |
| AAC(3)-IV | Engineered E. coli | >64 | 16 | 4 | 16 | 2 | [4] |
| armA (16S RMTase) | Engineered E. coli | 4 | >64 | >64 | >64 | >64 | [4] |
| rmtB (16S RMTase) | Engineered E. coli | 4 | >64 | >64 | >64 | >64 | [4] |
| rmtC (16S RMTase) | Engineered E. coli | 4 | >64 | >64 | >64 | >64 | [4] |
| rmtF (16S RMTase) | Engineered E. coli | 4 | >64 | >64 | >64 | >64 | [4] |
Table 2: MIC values for this compound and comparator aminoglycosides against engineered E. coli strains expressing specific resistance mechanisms.
Key Mechanisms of Cross-Resistance
The primary drivers of aminoglycoside resistance are enzymatic modification of the antibiotic and alteration of the ribosomal target site. This compound's unique structure renders it a poor substrate for many common aminoglycoside-modifying enzymes (AMEs).
Aminoglycoside-Modifying Enzymes (AMEs)
The most clinically significant mechanism of cross-resistance between this compound and other aminoglycosides is the production of the 3-N-aminoglycoside acetyltransferase, AAC(3)-IV.[5][6][7][8][9][10] This enzyme can inactivate both this compound and other aminoglycosides like gentamicin and tobramycin.[4][10] However, the prevalence of the aac(3)-IV gene is considerably lower than that of other AME genes and 16S rRNA methyltransferases (RMTases), which confer broad resistance to many other aminoglycosides but not this compound.[11][8]
Ribosomal Target Site Alterations
Mutations in the 16S rRNA, the target of aminoglycosides, can also lead to resistance. Specifically, the A1401G mutation in the rrs gene has been associated with cross-resistance between this compound and other aminoglycosides in Mycobacterium tuberculosis.[12][13][14] In contrast, this compound retains its activity against strains producing 16S rRNA methyltransferases like ArmA and RmtB, which confer high-level resistance to amikacin, gentamicin, and tobramycin.[4][15][16] This is a critical advantage for this compound in treating infections caused by highly resistant pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Repurposing the Veterinary Antibiotic this compound for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound susceptibility of multidrug-resistant Gram-negative blood culture isolates in five countries in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Enzymatic modification of aminoglycoside antibiotics: 3-N-acetyltransferase with broad specificity that determines resistance to the novel aminoglycoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Modification of Aminoglycoside Antibiotics: 3-N-Acetyltransferase with Broad Specificity that Determines Resistance to the Novel Aminoglycoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment affects selection and spread of a multidrug-resistant Escherichia coli strain able to colonize the human gut in the intestinal microbiota of pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound has high in vitro activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apramycin Selection in Diverse Host Organisms
For researchers in molecular biology and drug development, the choice of a selectable marker is a critical step in establishing reliable and efficient workflows. This guide provides a comprehensive comparison of apramycin as a selection agent against other commonly used antibiotics across various host organisms. We present available experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable marker for your research needs.
Mechanism of Action: this compound Resistance
Resistance to this compound is primarily conferred by the aminoglycoside-3-N-acetyltransferase (AAC(3)-IV) enzyme.[1][2] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-amino group of the deoxystreptamine ring of this compound. This modification prevents the antibiotic from binding to the bacterial ribosome, thereby allowing protein synthesis to proceed and conferring resistance to the host organism.
Comparative Analysis of Selection Markers
This section provides a comparative overview of this compound and other commonly used selection markers in Escherichia coli, Saccharomyces cerevisiae, and mammalian cells.
Escherichia coli
E. coli is a workhorse of molecular biology, and efficient selection is crucial for cloning and protein expression.
| Feature | This compound | Kanamycin |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |
| Resistance Gene | aac(3)-IV (aminoglycoside-3-N-acetyltransferase) | aph(3')-II (aminoglycoside-3'-phosphotransferase) |
| Typical Working Conc. | 30 µg/mL[1] | 25-50 µg/mL |
| Transformation Efficiency | No direct comparative data available. | No direct comparative data available. |
| Background Growth | Anecdotal evidence suggests low background. | Can sometimes exhibit satellite colonies. |
| Clone Stability | Plasmids conferring this compound resistance have been shown to be stably maintained.[3][4] | Generally stable, but can be lost without continuous selection pressure. |
Saccharomyces cerevisiae
Selectable markers are essential for genetic manipulation in this key eukaryotic model organism. While this compound's use in yeast is not as widespread as other markers, studies have shown that wild-type S. cerevisiae is sensitive to it, suggesting its potential for selection.
| Feature | This compound | G418 (Geneticin) | Hygromycin B |
| Mechanism of Action | Inhibits protein synthesis. | Inhibits protein synthesis by binding to the 80S ribosome. | Inhibits protein synthesis by causing mistranslation and inhibiting translocation. |
| Resistance Gene | aac(3)-IV (potential) | kanMX (aminoglycoside phosphotransferase) | hph (hygromycin phosphotransferase) |
| Typical Working Conc. | Not well established. | 200-500 µg/mL[5] | 200-300 µg/mL |
| Transformation Efficiency | No quantitative data available. | Transformation frequencies ranging from 100 to 700 transformants per µg of DNA have been reported.[6] | No specific quantitative data available for direct comparison. |
| Background Growth | Not documented. | Can be an issue depending on the strain and media composition. | Generally provides clean selection. |
| Clone Stability | Not documented. | Plasmids can be unstable without continuous selection.[7] | Generally stable under selection. |
Mammalian Cells
The development of stable cell lines relies on robust selection markers. The use of this compound in mammalian cell culture is not yet a standard practice, and thus, direct comparative data is scarce.
| Feature | This compound | G418 (Geneticin) | Hygromycin B | Puromycin |
| Mechanism of Action | Inhibits protein synthesis. | Inhibits protein synthesis by binding to the 80S ribosome. | Inhibits protein synthesis. | Causes premature chain termination during translation. |
| Resistance Gene | aac(3)-IV (potential) | neo (neomycin phosphotransferase) | hph (hygromycin phosphotransferase) | pac (puromycin N-acetyl-transferase) |
| Typical Working Conc. | Not established. | 100-800 µg/mL[8] | 50-400 µg/mL[3] | 1-10 µg/mL[6] |
| Transfection Efficiency | No data available. | Varies by cell type and transfection method. | Varies by cell type and transfection method. | Varies by cell type and transfection method. |
| Selection Time | Not established. | 7-14 days | 7-14 days | 2-7 days |
| Clone Stability | Not documented. | Generally stable under selection. | Generally stable under selection. | Generally stable under selection. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a selection strategy.
General Workflow for Selection Marker Validation
The following workflow outlines the key steps in validating a new selection marker in a host organism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Resistance to this compound in Escherichia coli isolated from animals: detection of a novel aminoglycoside-modifying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of bacterial competitive fitness by this compound resistance plasmids from non-pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound resistance plasmids in Escherichia coli: possible transfer to Salmonella typhimurium in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. invivogen.com [invivogen.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to Apramycin and Puromycin for Eukaryotic Cell Selection
In the realm of genetic engineering and recombinant protein production, the selection of successfully transfected or transduced eukaryotic cells is a critical step. This is typically achieved through the use of selectable markers, most commonly antibiotic resistance genes, which allow for the elimination of non-modified cells. Among the arsenal of selection antibiotics, puromycin has long been a staple. However, emerging research into the aminoglycoside antibiotic apramycin suggests it may offer a viable, and in some contexts, advantageous alternative. This guide provides a comprehensive comparison of this compound and puromycin for the selection of eukaryotic cells, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.
At a Glance: Key Differences
| Feature | This compound | Puromycin |
| Antibiotic Class | Aminoglycoside | Aminonucleoside |
| Mechanism of Action | Binds to the 80S ribosomal decoding site, blocking translocation.[1] | Mimics aminoacyl-tRNA, causing premature chain termination. |
| Resistance Gene | Aminoglycoside N-acetyltransferase (e.g., aac(3)-IV)[2][3] | Puromycin N-acetyltransferase (pac)[4] |
| Reported Cytotoxicity | Low in mammalian cell lines, with no toxicity observed in THP-1, HepG2, and A549 cells at concentrations up to 256 µg/ml.[5] Exhibits lower ototoxicity compared to other aminoglycosides.[6][7] | Effective at low concentrations but can be toxic to eukaryotic cells at concentrations as low as 1 µg/mL.[8] |
| Selection Speed | Likely requires several days to a week, typical for aminoglycosides. | Rapid, often killing non-resistant cells within 2-4 days.[8] |
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
The efficacy of both this compound and puromycin stems from their ability to disrupt protein synthesis in eukaryotic cells, albeit through distinct mechanisms.
Puromycin , an aminonucleoside antibiotic, acts as a structural analog of the 3' end of aminoacyl-tRNA. This mimicry allows it to enter the A-site of the ribosome, where it is incorporated into the growing polypeptide chain. However, due to the presence of a stable amide bond instead of an ester bond, it terminates translation, leading to the premature release of a non-functional, puromycylated nascent chain. This rapid and irreversible inhibition of protein synthesis is a key factor in its potent and fast-acting selection capability.
This compound , on the other hand, is an aminoglycoside that binds to the decoding site on the 80S ribosome.[1] This binding event interferes with the translocation step of elongation, effectively halting the ribosome's movement along the mRNA template. While it can bind to both prokaryotic and eukaryotic ribosomes, its binding mode to the human ribosomal decoding site is distinct from that of the bacterial target, which is thought to contribute to its lower toxicity in eukaryotic cells compared to other aminoglycosides.[1][6]
Quantitative Comparison of Selection Parameters
The choice of a selection antibiotic is often guided by practical considerations such as working concentration and the time required for selection. The following table summarizes key quantitative parameters for both this compound and puromycin.
| Parameter | This compound | Puromycin |
| Typical Working Concentration | Highly cell-type dependent, requires empirical determination (kill curve). Limited data available for routine eukaryotic selection. | 0.5 - 10 µg/mL for most mammalian cell lines.[8][9] |
| Resistance Gene Product | Aminoglycoside N-acetyltransferase[2][3] | Puromycin N-acetyltransferase |
| Selection Timeframe | Estimated 7-14 days | 3-7 days[8][10] |
Experimental Protocols
Successful stable cell line generation hinges on the careful execution of the selection protocol. Below are detailed methodologies for determining the optimal antibiotic concentration (kill curve) and for the subsequent selection process.
Determining Optimal Antibiotic Concentration (Kill Curve)
It is crucial to determine the minimum antibiotic concentration that effectively kills non-transfected cells for each specific cell line, as sensitivity can vary significantly.
Materials:
-
Parental (non-transfected) eukaryotic cell line
-
Complete cell culture medium
-
Multi-well tissue culture plates (24- or 96-well)
-
This compound sulfate or Puromycin dihydrochloride stock solution
Protocol:
-
Cell Seeding: Seed the parental cells into a multi-well plate at a density that will not lead to over-confluence during the course of the experiment. Allow the cells to adhere and resume logarithmic growth overnight.
-
Antibiotic Dilution Series: The next day, prepare a series of dilutions of the selection antibiotic in complete culture medium. For puromycin, a starting range of 0.5, 1, 2, 4, 6, 8, and 10 µg/mL is recommended. For this compound, a broader range, for instance, 50, 100, 200, 400, 600, 800, and 1000 µg/mL, may be necessary to start, given the limited data on its use for eukaryotic selection. Include a "no antibiotic" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the cells under their normal growth conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Replacement: Replace the selective medium every 2-3 days.
-
Endpoint Determination: The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death within a reasonable timeframe (e.g., 7-10 days for puromycin, may be longer for this compound).
Stable Cell Line Selection
Materials:
-
Transfected or transduced eukaryotic cells
-
Complete cell culture medium
-
Selection medium (complete medium supplemented with the predetermined optimal concentration of this compound or puromycin)
-
Appropriate tissue culture flasks or plates
Protocol:
-
Post-Transfection/Transduction Recovery: Following transfection or transduction, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Initiation of Selection: After the recovery period, replace the medium with the pre-warmed selection medium.
-
Maintenance under Selection: Culture the cells in the selection medium, replacing it every 2-3 days. Monitor the culture for the death of non-resistant cells and the emergence of resistant colonies.
-
Expansion of Resistant Colonies: Once distinct antibiotic-resistant colonies are visible, they can be isolated using cloning rings or by limiting dilution and expanded into clonal populations.
-
Long-term Culture: Maintain the stable cell line in a culture medium containing a maintenance concentration of the antibiotic (typically half the selection concentration) to prevent the loss of the integrated transgene.
Concluding Remarks
Puromycin remains a highly effective and widely used selection antibiotic due to its rapid action and the extensive body of knowledge surrounding its application. However, the unique properties of this compound, particularly its lower reported cytotoxicity and distinct mechanism of action, present it as a compelling alternative, especially in sensitive cell lines or in contexts where minimizing off-target effects is paramount. The primary hurdle for the broader adoption of this compound in routine eukaryotic cell selection is the limited availability of established protocols and working concentrations for a wide range of cell types. Researchers interested in exploring this compound as a selection agent should be prepared to perform thorough optimization experiments, starting with a comprehensive kill curve analysis. As more data becomes available, this compound may prove to be a valuable addition to the molecular biologist's toolkit for the generation of stable eukaryotic cell lines.
References
- 1. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to this compound in Escherichia coli isolated from animals: detection of a novel aminoglycoside-modifying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Frontiers | this compound kills replicating and non-replicating Mycobacterium tuberculosis [frontiersin.org]
- 6. Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Evaluating the Performance of the Apramycin Resistance Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antibiotic resistance marker is a critical step in molecular cloning and genetic engineering workflows. An ideal marker provides high selection efficiency with minimal background, while imposing a low metabolic burden on the host organism. This guide provides an objective comparison of the apramycin resistance marker with other commonly used alternatives, supported by experimental data and detailed protocols.
Introduction to Selectable Markers
Selectable markers are essential tools for identifying and isolating cells that have successfully incorporated foreign DNA. The this compound resistance gene (apr), which encodes an aminoglycoside 3-N-acetyltransferase, offers a valuable alternative to more conventional markers like those conferring resistance to kanamycin and hygromycin. This guide evaluates the performance of the this compound marker against these alternatives based on key performance indicators.
Performance Comparison
The following tables summarize the key characteristics and performance metrics of the this compound, kanamycin, and hygromycin resistance markers.
Table 1: General Characteristics of Selectable Markers
| Feature | This compound Resistance (apr) | Kanamycin Resistance (kan) | Hygromycin B Resistance (hyg) |
| Antibiotic Class | Aminoglycoside (Aminocyclitol) | Aminoglycoside | Aminoglycoside |
| Mechanism of Action | Inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1] | Inhibition of protein synthesis by binding to the 30S ribosomal subunit. | Inhibition of protein synthesis by binding to the 30S ribosomal subunit. |
| Resistance Mechanism | Enzymatic modification (acetylation) of the antibiotic by aminoglycoside 3-N-acetyltransferase.[2] | Enzymatic modification (phosphorylation) of the antibiotic by aminoglycoside phosphotransferase. | Enzymatic modification (phosphorylation) of the antibiotic by hygromycin phosphotransferase. |
| Common Host Organisms | Bacteria (e.g., E. coli, Mycobacterium), Plants.[2] | Bacteria (e.g., E. coli), Plants, Yeast, Mammalian cells.[3] | Bacteria (e.g., E. coli), Plants, Yeast, Mammalian cells.[4] |
Table 2: Recommended Selection Concentrations in E. coli
| Marker | Antibiotic | Typical Concentration Range (µg/mL) |
| This compound | This compound Sulfate | 30 - 50[2] |
| Kanamycin | Kanamycin Sulfate | 25 - 50[2] |
| Hygromycin B | Hygromycin B | 50 - 100 |
Table 3: Comparative Performance Data (Primarily in Mycobacteria)
| Performance Metric | This compound Resistance | Kanamycin Resistance | Hygromycin B Resistance | Reference |
| Transformation Frequency | Lower than hygromycin and kanamycin in some studies. | Generally considered a standard baseline. | Often shows higher transformation frequencies compared to kanamycin.[2] | [2] |
| Background Colonies | Reportedly low, with an advantage of avoiding satellite colonies seen with ampicillin.[2] | Can sometimes lead to the growth of non-transformed colonies. | Generally provides clean selection with low background. | - |
| Metabolic Burden | Generally considered to have a low metabolic load. | Can impose a metabolic burden on the host cell. | Can impose a metabolic burden on the host cell. | - |
Note: Direct comparative data for all performance metrics in E. coli is limited. The information presented is based on available studies, primarily in mycobacteria, and general observations from molecular biology practices.
Key Performance Indicators Explained
-
Transformation Efficiency: This metric quantifies the number of successful transformants obtained per microgram of plasmid DNA. A higher transformation efficiency is desirable as it requires less DNA and increases the likelihood of obtaining the desired clones.
-
Background Colonies: The presence of non-transformed cells that survive the antibiotic selection leads to background colonies. A low level of background is crucial for accurate screening and downstream applications. The this compound marker has been noted for its clean selection, avoiding the "satellite" colonies that can be an issue with markers like ampicillin resistance.[2]
-
Metabolic Burden: The expression of a resistance gene can divert cellular resources and impact the growth and physiology of the host organism. A marker with a low metabolic burden is preferred, especially for applications involving protein expression or studies of cellular physiology.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized evaluation of selectable marker performance.
Protocol 1: Transformation Efficiency Assay
This protocol outlines the steps to determine and compare the transformation efficiency of plasmids carrying different antibiotic resistance markers.
1. Preparation of Competent Cells:
- Prepare chemically competent E. coli (e.g., DH5α strain) using the calcium chloride method or a commercially available kit.
2. Transformation:
- For each resistance marker to be tested, use a plasmid of similar size and copy number containing the respective resistance gene (this compound, kanamycin, or hygromycin).
- Add 1-5 ng of plasmid DNA to 50 µL of competent cells.
- Incubate on ice for 30 minutes.
- Heat-shock at 42°C for 45-90 seconds.
- Immediately transfer to ice for 2 minutes.
- Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
3. Plating:
- Plate 100 µL of the transformed cells onto LB agar plates containing the appropriate antibiotic at the recommended concentration (see Table 2).
- Also, plate a 1:10 and 1:100 dilution of the transformation mix to obtain a countable number of colonies.
- As a control, plate untransformed competent cells on antibiotic-containing plates to assess background.
- To determine the total number of viable cells, plate a dilution of the transformation mix on a non-selective LB agar plate.
4. Incubation and Calculation:
- Incubate plates overnight at 37°C.
- Count the number of colonies on the antibiotic plates and the non-selective plate.
- Calculate the transformation efficiency as Colony Forming Units (CFU) per µg of DNA using the following formula: Transformation Efficiency (CFU/µg) = (Number of colonies × Dilution factor × Total volume of transformation) / (Volume plated × Amount of DNA in µg)
Protocol 2: Background Colony Assessment
This protocol is designed to quantify the level of background growth for each selectable marker.
1. Preparation:
- Prepare LB agar plates containing the respective antibiotics (this compound, kanamycin, hygromycin) at their recommended selection concentrations.
2. Plating:
- Plate a known number of untransformed competent E. coli cells (e.g., 10^8 cells) onto each antibiotic plate.
- As a positive control, plate a small number of cells transformed with a plasmid containing the corresponding resistance gene.
3. Incubation and Analysis:
- Incubate the plates at 37°C for 24-48 hours.
- Count the number of colonies on the plates with untransformed cells. This number represents the background colonies.
- Express the background level as the number of background colonies per 10^8 cells plated.
Protocol 3: Cell Viability and Metabolic Burden Assay
This protocol assesses the effect of expressing the resistance gene on host cell growth, providing an indication of the metabolic burden.
1. Culture Preparation:
- Inoculate a single colony of E. coli transformed with a plasmid carrying each of the resistance markers (this compound, kanamycin, hygromycin) into separate liquid LB cultures containing the corresponding antibiotic.
- Include a control culture of E. coli transformed with a similar plasmid lacking an antibiotic resistance gene, grown in non-selective LB medium.
2. Growth Curve Analysis:
- Dilute the overnight cultures to the same starting optical density (e.g., OD600 = 0.05) in fresh LB medium (with and without the respective antibiotics).
- Incubate the cultures at 37°C with shaking.
- Measure the OD600 of each culture at regular intervals (e.g., every hour) for 8-12 hours.
3. Data Analysis:
- Plot the OD600 values against time to generate growth curves.
- Compare the growth rates and the final cell densities of the cultures expressing different resistance markers to the control culture. A significant reduction in growth rate or final density compared to the control suggests a higher metabolic burden.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the Transformation Efficiency Assay.
Caption: Workflow for Background Colony Assessment.
Caption: Workflow for Cell Viability and Metabolic Burden Assay.
Conclusion
The this compound resistance marker presents a robust and reliable tool for selection in molecular biology. Its primary advantages include effective selection at low concentrations and the potential for cleaner selection backgrounds compared to some other markers. While direct comparative data in E. coli for all performance metrics is not extensive, the available information suggests that this compound is a highly effective selectable marker. For applications where clean selection is paramount and in organisms like mycobacteria, this compound offers a compelling choice. Researchers are encouraged to perform their own evaluations using the standardized protocols provided in this guide to determine the optimal marker for their specific experimental system and application.
References
Apramycin: A Renewed Hope in the Fight Against Multidrug-Resistant Bacteria
A comparative analysis of apramycin's efficacy against critical Gram-negative pathogens showcases its potential as a powerful tool for researchers and drug developers in the ongoing battle against antimicrobial resistance.
The rise of multidrug-resistant (MDR) bacterial infections presents a formidable challenge to global public health. As the efficacy of current antibiotic arsenals wanes, the scientific community is in urgent need of novel therapeutic agents. This compound, a veterinary aminoglycoside, has emerged as a promising candidate due to its potent activity against a broad spectrum of MDR Gram-negative bacteria, including strains resistant to conventional aminoglycosides. This guide provides a comprehensive comparison of this compound's performance against other aminoglycosides, supported by experimental data, to inform research and development efforts.
Superior In Vitro Activity Against Key MDR Pathogens
Recent studies have consistently demonstrated the superior in vitro activity of this compound against a wide range of MDR clinical isolates. Unlike clinically established aminoglycosides such as amikacin, gentamicin, and tobramycin, this compound's unique chemical structure allows it to evade the most common mechanisms of aminoglycoside resistance.[1][2][3] This structural advantage translates to significantly lower minimum inhibitory concentrations (MICs) against challenging pathogens.
Comparative Efficacy Against Acinetobacter baumannii and Pseudomonas aeruginosa
A study comparing the in vitro activity of this compound against MDR, extensively drug-resistant (XDR), and pandrug-resistant (PDR) Acinetobacter baumannii and Pseudomonas aeruginosa revealed this compound's potent efficacy.[4][5] While a high percentage of isolates demonstrated resistance to amikacin, gentamicin, and tobramycin, only a small fraction showed reduced susceptibility to this compound.[4]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| This compound | 8 | 32 | 2 |
| Amikacin | ≥64 | >256 | 57 |
| Gentamicin | ≥64 | >256 | 95 |
| Tobramycin | ≥64 | >256 | 74 |
| Data for A. baumannii isolates. |
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| This compound | 16 | 32 | 2 |
| Amikacin | ≥8 | 256 | 27 |
| Gentamicin | ≥8 | 256 | 50 |
| Tobramycin | ≥8 | 256 | 57 |
| Data for P. aeruginosa isolates. |
Broad Activity Against Resistant Enterobacteriaceae
This compound has also demonstrated broad and potent activity against a large collection of clinical isolates of Enterobacteriaceae, including carbapenemase-producing strains.[1][3][6] An this compound concentration of 8 mg/L was sufficient to inhibit 98% of all Enterobacteriaceae isolates tested.[1] In contrast, the MIC₉₀ of amikacin and gentamicin was >64 mg/L for most of the Enterobacteriaceae species evaluated.[1]
| Bacterial Species | This compound MIC₉₀ (µg/mL) | Amikacin MIC₉₀ (µg/mL) | Gentamicin MIC₉₀ (µg/mL) |
| Escherichia coli | 8 | >64 | >64 |
| Klebsiella pneumoniae | 4 | >64 | >64 |
| Enterobacter spp. | 8 | >64 | >64 |
| Citrobacter freundii | 8 | >64 | >64 |
| Serratia marcescens | 8 | 32 | 16 |
| Proteus mirabilis | 8 | 8 | 4 |
| Morganella morganii | 4 | >64 | >64 |
| Providencia spp. | 8 | >64 | >64 |
Overcoming Key Resistance Mechanisms
The remarkable efficacy of this compound against MDR strains stems from its unique structural features. As a monosubstituted deoxystreptamine, it is intrinsically resilient to the majority of aminoglycoside-modifying enzymes (AMEs) that inactivate conventional aminoglycosides.[1][2][7] Furthermore, this compound is the only aminoglycoside that has shown activity against bacteria producing rRNA methyltransferases, which confer high-level resistance to all other clinically used aminoglycosides.[2]
Experimental Protocols
The comparative efficacy data presented is primarily derived from in vitro susceptibility testing following standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology:
-
Bacterial Isolates: A diverse panel of clinical isolates, including MDR, XDR, and PDR strains of A. baumannii, P. aeruginosa, and various Enterobacteriaceae species, were used.
-
Antimicrobial Agents: this compound, amikacin, gentamicin, and tobramycin were tested.
-
Procedure: The broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Quality Control: Escherichia coli ATCC 25922 was used as a quality control strain, with an acceptable MIC range of 2-8 mg/L for this compound.[8]
-
Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth after incubation. MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of the isolates were inhibited, respectively, were then calculated.
Concluding Remarks
The compelling in vitro data strongly suggests that this compound has the potential to be a valuable therapeutic option for treating infections caused by highly resistant Gram-negative bacteria. Its ability to circumvent common aminoglycoside resistance mechanisms sets it apart from currently available antibiotics in this class.[3] Further preclinical and clinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound for human use.[4][9] The continued investigation of this compound and its derivatives could pave the way for a new generation of aminoglycosides to address the critical unmet medical need for effective treatments against multidrug-resistant pathogens.
References
- 1. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kirbylab.org [kirbylab.org]
- 5. Invitro this compound Activity against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Population pharmacokinetics of this compound from first-in-human plasma and urine data to support prediction of efficacious dose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apramycin's Efficacy Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of apramycin's antibacterial performance against various bacterial species, supported by experimental data. This compound is a structurally unique aminoglycoside antibiotic used in veterinary medicine that is gaining interest for its potential application in human medicine, particularly against multidrug-resistant (MDR) pathogens.[1][2] Its distinct structure, featuring a monosubstituted deoxystreptamine ring, renders it resilient to many common aminoglycoside resistance mechanisms.[3][4]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5] Like other aminoglycosides, it binds to the 30S ribosomal subunit.[6] This binding event disrupts protein synthesis through a dual mechanism: it induces misreading of the messenger RNA (mRNA) template and, crucially, inhibits the translocation step, where the ribosome moves along the mRNA.[6][7][8] This cessation of essential protein production ultimately leads to bacterial cell death.[6]
Caption: Mechanism of this compound action on the bacterial ribosome.
Comparative Antibacterial Spectrum
This compound demonstrates broad-spectrum activity against a wide range of Gram-negative bacteria and some Gram-positive bacteria.[3][9] Its efficacy is particularly noteworthy against multidrug-resistant Enterobacteriaceae and Acinetobacter baumannii.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various clinically significant bacterial species. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while MBC is the lowest concentration that results in bacterial death.
Table 1: this compound MIC Distribution for Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 16 | 64 | 1 - >512 | [10][11] |
| Klebsiella pneumoniae | 4 | 8 | 2 - >256 | [3][10] |
| Pseudomonas aeruginosa | 32 | 128 | 4 - >1024 | [10][12] |
| Acinetobacter baumannii | 16 | 16 | - | [3] |
| Enterobacter spp. | 4 | 8 | - | [3] |
| Salmonella spp. | 4 | 8 | - | [13] |
| Citrobacter freundii | 4 | 8 | - | [3] |
| Morganella morganii | 4 | 8 | - | [3] |
| Proteus mirabilis | 8 | 16 | - | [3] |
| Serratia marcescens | 4 | 8 | - | [3] |
MIC₅₀/MIC₉₀: The concentration of this compound required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: this compound MIC/MBC for Gram-Positive and Other Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA/MRSA/VISA) | 8 | 16 | - | [14] |
| Mycobacterium tuberculosis | 0.5 | 1 | 4 | [15][16] |
| Mycobacterium abscessus | 1-4 | - | - | [17] |
MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; VISA: Vancomycin-intermediate S. aureus.
Activity Against Resistant Strains
A key advantage of this compound is its effectiveness against bacteria that have developed resistance to other aminoglycosides.[3] Common resistance mechanisms include enzymatic modification by aminoglycoside-modifying enzymes (AMEs) and target modification by 16S rRNA methyltransferases (RMTases).[18] this compound's unique chemical structure prevents its inactivation by most AMEs and RMTases that confer resistance to clinically used aminoglycosides like gentamicin and amikacin.[3][9][19] However, resistance can emerge, primarily through the expression of specific enzymes like AAC(3)-IV and the acetyltransferase ApmA.[4][20]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), particularly following the M07 guideline.[3][11]
Principle: A standardized suspension of a specific bacterium is exposed to serial twofold dilutions of this compound in a liquid growth medium. After a defined incubation period, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.[21][22]
Detailed Methodology:
-
Inoculum Preparation:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[21]
-
-
Antibiotic Dilution:
-
A stock solution of this compound is prepared.
-
Serial twofold dilutions of this compound are made in CAMHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 256 µg/mL).[11]
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included.
-
The plates are incubated at 35-37°C for 16-24 hours under ambient air conditions.[21]
-
-
Result Interpretation:
-
Following incubation, the plates are examined visually for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[22]
-
A quality control strain, such as Escherichia coli ATCC 25922, is tested concurrently to ensure the validity of the results.[3][11]
-
Caption: Standard workflow for MIC determination by broth microdilution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. nbinno.com [nbinno.com]
- 7. Effects of this compound, a novel aminoglycoside antibiotic on bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of this compound in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Wild-type cutoff for this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing the Veterinary Antibiotic this compound for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Breakpoint of this compound to Swine Salmonella and Its Effect on Ileum Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound activity against methicillin-resistant, methicillin-sensitive, and vancomycin-intermediate Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound kills replicating and non-replicating Mycobacterium tuberculosis [frontiersin.org]
- 16. This compound has high in vitro activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Overcomes the Inherent Lack of Antimicrobial Bactericidal Activity in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apec.org [apec.org]
A Researcher's Guide to Confirming Apramycin Resistance Gene Expression in Transformants
For scientists and drug development professionals working with transformed organisms, verifying the functional expression of a selection marker, such as an apramycin resistance gene, is a critical step. This guide provides a comparative overview of common methods used to confirm that a transformed cell line or microorganism not only carries the this compound resistance gene but also actively expresses the corresponding protein, leading to a resistant phenotype.
The most frequently encountered gene responsible for this compound resistance is the aminoglycoside 3-N-acetyltransferase gene, specifically aac(3)-IV[1][2][3]. This enzyme inactivates this compound by acetylation. Another identified resistance gene is apmA, which also encodes an acetyltransferase[4][5][6]. Confirmation of the expression of these genes is essential for validating transformation events and ensuring the stability and functionality of the engineered biological system.
This guide compares the primary methods for confirming this compound resistance gene expression, detailing their principles, protocols, and relative advantages.
Comparison of Confirmation Methods
The selection of a confirmation method often depends on the specific research question, available resources, and desired throughput. Below is a summary of common techniques, ranging from phenotypic assays to direct protein detection.
| Method | Principle | Information Provided | Throughput | Relative Cost | Relative Time |
| Minimum Inhibitory Concentration (MIC) Testing | Determines the lowest concentration of this compound that inhibits visible growth of the transformant. | Phenotypic resistance level. | High | Low | 24-48 hours |
| Polymerase Chain Reaction (PCR) | Amplifies a specific segment of the this compound resistance gene from the transformant's genomic DNA. | Presence or absence of the gene. | High | Low | 4-6 hours |
| Reverse Transcription-Quantitative PCR (RT-qPCR) | Measures the amount of specific mRNA transcribed from the this compound resistance gene. | Gene expression level (transcriptional). | Medium-High | Medium | 6-8 hours |
| Western Blotting | Detects the this compound resistance protein (e.g., AAC(3)-IV) using specific antibodies. | Protein presence and relative abundance. | Low | High | 1-2 days |
| Enzyme Activity Assay | Measures the in vitro acetyltransferase activity of the protein expressed by the transformant. | Functional confirmation of the expressed enzyme. | Low-Medium | Medium-High | 8-12 hours |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
This is the most direct method to confirm a resistant phenotype.
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound sulfate in sterile deionized water to create a concentrated stock solution (e.g., 10 mg/mL). Filter-sterilize the solution.
-
Prepare Growth Medium: Use an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)[2][4].
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the growth medium. The concentration range should bracket the expected MIC value (e.g., from 1024 µg/mL down to 0.125 µg/mL)[2].
-
Inoculum Preparation: Culture the transformant and a non-transformed (control) strain to a specific optical density (e.g., 0.5 McFarland standard for bacteria)[2]. Dilute the culture to the final desired inoculum concentration.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for E. coli)[2][4].
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth is observed. Transformants expressing the resistance gene should exhibit a significantly higher MIC than the control strain. For example, E. coli strains with the aac(3)-IV gene have shown MIC values of 256–1024 µg/ml, while susceptible strains have MICs around 8 µg/ml[2][3].
PCR for Gene Presence
This method confirms the successful integration or presence of the this compound resistance gene in the transformant's DNA.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the transformant and a non-transformed control.
-
Primer Design: Design primers specific to a region of the this compound resistance gene (e.g., aac(3)-IV).
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers. Add the genomic DNA template.
-
PCR Amplification: Perform PCR using a thermal cycler with an optimized program (annealing temperature and extension time will depend on the primers and amplicon length).
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. A band of the expected size in the lane corresponding to the transformant, and its absence in the control lane, confirms the presence of the gene.
RT-qPCR for Gene Expression
This technique quantifies the level of mRNA transcript of the this compound resistance gene, providing a measure of gene expression.
Protocol:
-
RNA Extraction: Isolate total RNA from the transformant and a non-transformed control. It is crucial to use an RNase-free workflow.
-
DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA[7].
-
RNA Quality and Quantity Check: Assess the integrity (e.g., using a Bioanalyzer) and concentration of the RNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR Setup: Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe, primers for the this compound resistance gene, and primers for a reference (housekeeping) gene for normalization[8][9].
-
qPCR Analysis: Run the qPCR reaction in a real-time PCR machine. The cycle threshold (Ct) values are used to determine the relative expression of the target gene compared to the reference gene. A significantly lower Ct value for the this compound resistance gene in the transformant compared to the control indicates active transcription.
Western Blotting for Protein Detection
Western blotting allows for the direct detection of the translated this compound resistance protein.
Protocol:
-
Protein Extraction: Lyse the cells of the transformant and a non-transformed control to release the total protein content[10][11].
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[12][13].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[11][13].
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding[10][12].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the this compound resistance protein (e.g., anti-AAC(3)-IV).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody[11][14].
-
Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein band using an imaging system[10][11]. A band at the correct molecular weight in the transformant lane confirms protein expression.
Acetyltransferase Activity Assay
This functional assay directly measures the enzymatic activity of the expressed resistance protein.
Protocol:
-
Prepare Cell Lysate: Prepare a clarified cell lysate from the transformant and a non-transformed control.
-
Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, DTT, and other necessary components for the enzyme reaction[15].
-
Reaction Setup: In a microplate, combine the cell lysate, this compound (the substrate), and acetyl-CoA (the acetyl group donor)[15][16].
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific period.
-
Detection of CoA-SH: The reaction produces Coenzyme A (CoA-SH). This can be detected using a fluorometric probe that reacts with the free thiol group of CoA-SH, leading to an increase in fluorescence (Ex/Em = 380/520 nm)[16].
-
Data Analysis: Measure the fluorescence intensity over time. A significant increase in fluorescence in the reactions containing the transformant lysate compared to the control indicates functional acetyltransferase activity.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for confirming this compound resistance and the mechanism of resistance.
Caption: Experimental workflow for confirming this compound resistance.
References
- 1. Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound [pubmed.ncbi.nlm.nih.gov]
- 7. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 8. research.unipd.it [research.unipd.it]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
Apramycin's Superior Performance Against Aminoglycoside-Modifying Enzyme-Producing Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial agents that can effectively combat multidrug-resistant pathogens. Apramycin, a unique aminoglycoside antibiotic, has demonstrated remarkable efficacy against a broad spectrum of bacterial strains, particularly those producing aminoglycoside-modifying enzymes (AMEs), which are a primary cause of resistance to conventional aminoglycosides. This guide provides an objective comparison of this compound's performance with other aminoglycosides, supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.
Executive Summary
This compound consistently outperforms other clinically important aminoglycosides, such as gentamicin, amikacin, and tobramycin, against Gram-negative bacteria harboring a variety of AMEs. Its distinctive chemical structure renders it a poor substrate for most AMEs, allowing it to maintain potent antibacterial activity. This guide will delve into the comparative in vitro activity of this compound, the specific resistance mechanisms it overcomes, and the experimental protocols used to generate this data.
Comparative In Vitro Activity of this compound
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency. The following tables summarize the comparative MIC data for this compound and other aminoglycosides against various AME-producing bacterial isolates.
Table 1: Comparative MIC50 and MIC90 Values (μg/mL) Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Antibiotic | MIC50 | MIC90 | Reference |
| This compound | 4 | 8 | [1] |
| Gentamicin | 128 | >256 | [1] |
| Amikacin | 32 | >256 | [1] |
| Tobramycin | 64 | >256 | [1] |
| Neomycin | 8 | 256 | [1] |
| Paromomycin | 4 | >256 | [1] |
| Streptomycin | 16 | 256 | [1] |
Table 2: this compound MIC Distribution Against Carbapenemase-Producing Enterobacteriaceae (CPE) and Acinetobacter baumannii (CPA)
| Organism Group | % Inhibition at ≤4 μg/mL | % Inhibition at ≤8 μg/mL | % Inhibition at ≤16 μg/mL | Reference |
| All CPE isolates | 93% | 97% | - | [2] |
| CPE - K. pneumoniae | 97% | - | - | [2] |
| CPE - C. freundii | 94% | - | - | [2] |
| CPE - E. coli | - | 94% | - | [2] |
| CPE - Enterobacter spp. | - | 93% | - | [2] |
| CPA isolates | - | - | 94% | [2] |
Table 3: Comparative Activity Against Engineered E. coli Strains Expressing Specific AMEs
| Resistance Mechanism | This compound MIC (μg/mL) | Gentamicin MIC (μg/mL) | Amikacin MIC (μg/mL) | Tobramycin MIC (μg/mL) | Plazomicin MIC (μg/mL) | Reference |
| Acetyltransferases (AACs) | ||||||
| AAC(3)-IV | >64 | >64 | 16 | >64 | 4 | [3] |
| Methyltransferases (RMTs) | ||||||
| armA | 4 | >64 | >64 | >64 | >64 | [3] |
| rmtB | 4 | >64 | >64 | >64 | >64 | [3] |
| rmtC | 4 | >64 | >64 | >64 | >64 | [3] |
| rmtF | 4 | >64 | >64 | >64 | >64 | [3] |
Mechanisms of Action and Resistance
This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit, which leads to the misreading of mRNA and ultimately inhibits protein synthesis.[4] Its unique monosubstituted 2-deoxystreptamine structure is the key to its resilience against the majority of AMEs that commonly inactivate other aminoglycosides.[5]
However, resistance to this compound can emerge, primarily through two specific AMEs:
-
Aminoglycoside 3-N-acetyltransferase (AAC(3)-IV): This is the most well-documented enzyme capable of inactivating this compound through N-acetylation.[4][6]
-
ApmA: A more recently discovered and structurally unique N-acetyltransferase that also confers a high level of resistance to this compound by acetylating the N2' position.[6][7][8]
The following diagram illustrates the mechanism of this compound inactivation by these AMEs.
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
The data presented in this guide were generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10] The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Antimicrobial Stock Solution: A stock solution of the antibiotic at a known high concentration.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
A few colonies from the overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
-
A two-fold serial dilution of the antibiotic is prepared directly in the 96-well plate using CAMHB. This creates a range of antibiotic concentrations.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
The following diagram outlines the general workflow for a broth microdilution experiment.
Caption: Broth microdilution experimental workflow.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is another reliable technique for MIC determination and is particularly useful for testing multiple isolates simultaneously.[11][12]
1. Preparation of Materials:
-
Bacterial Cultures: Pure, overnight cultures of the test organisms.
-
Antimicrobial Stock Solution: A stock solution of the antibiotic at a known high concentration.
-
Agar Medium: Molten Mueller-Hinton Agar (MHA).
-
Petri Dishes: Sterile petri dishes.
2. Preparation of Antibiotic-Containing Agar Plates:
-
A series of twofold dilutions of the antibiotic stock solution are prepared.
-
Each dilution is added to a separate aliquot of molten MHA, mixed thoroughly, and poured into a petri dish to solidify. A control plate with no antibiotic is also prepared.
3. Inoculum Preparation:
-
Bacterial inocula are prepared as described for the broth microdilution method (0.5 McFarland standard).
4. Inoculation of Plates:
-
The surface of each agar plate is spot-inoculated with a standardized amount of each bacterial suspension using a multipoint inoculator or a calibrated loop.
5. Incubation:
-
The plates are incubated at 35-37°C for 16-20 hours.
6. Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism at the inoculation spot.
Conclusion
The experimental data unequivocally demonstrates the superior performance of this compound against a wide array of AME-producing Gram-negative pathogens compared to other commonly used aminoglycosides. Its unique structural properties provide a significant advantage in overcoming prevalent resistance mechanisms. While resistance to this compound can occur, primarily through the action of AAC(3)-IV and ApmA, its overall resilience makes it a highly promising candidate for the treatment of infections caused by multidrug-resistant bacteria. Further clinical development and surveillance of resistance mechanisms are warranted to fully realize the therapeutic potential of this important antibiotic.
References
- 1. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and this compound against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 2. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ApmA Is a Unique Aminoglycoside Antibiotic Acetyltransferase That Inactivates this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Apramycin: A Guide for Laboratory Professionals
Ensuring the safe and effective disposal of apramycin is crucial for laboratory safety, environmental protection, and mitigating the risk of antimicrobial resistance. This guide provides essential information on the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Operational Plan
The primary and most recommended method for the disposal of this compound, whether in solid form or as a concentrated stock solution, is through a licensed professional waste disposal service.[1] this compound should be treated as a hazardous chemical waste.
Key Handling and Disposal Steps:
-
Segregation and Labeling:
-
Isolate all this compound waste, including pure compounds, concentrated solutions, and heavily contaminated labware.
-
Label waste containers clearly as "Hazardous Waste: this compound" and include any other chemical constituents.
-
-
Spill Management:
-
Personal Protective Equipment (PPE) Disposal:
-
Dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines for chemically contaminated waste.[1]
-
-
Contaminated Labware and Packaging:
-
Dispose of empty or contaminated packaging as unused product.[1]
-
Decontaminate reusable labware thoroughly. For disposable labware that cannot be incinerated, consider chemical inactivation methods before disposal (see below).
-
-
Aqueous Solutions (e.g., used cell culture media):
-
Due to the high stability of aminoglycosides, autoclaving is not a guaranteed method for complete degradation and is not recommended for concentrated solutions.[2]
-
For dilute solutions, chemical inactivation may be considered as a pre-treatment before collection by a waste disposal service.
-
Potential Inactivation Methods (For Pre-Treatment Only)
The following methods have been documented in scientific literature for the degradation of this compound for analytical purposes. It is critical to note that these are not validated disposal protocols , and the completeness of inactivation for disposal has not been established. These methods should only be considered for pre-treatment of dilute aqueous waste streams when professional disposal is not immediately feasible, and after consulting with your institution's environmental health and safety (EHS) office.
| Inactivation Method | Reagent/Condition | Concentration | Treatment Time | Temperature | Efficacy/Degradation % |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 mol/L | 2 hours | Room Temperature | Not Specified in Literature[3] |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 mol/L | 2 hours | Room Temperature | Not Specified in Literature[3] |
| Thermal Treatment | Water Bath | Not Applicable | 2 hours | 100°C (Boiling) | Not Specified in Literature[3] |
Important Considerations:
-
For acid or alkaline hydrolysis, the waste stream must be neutralized before final disposal.
-
The degradation products of these treatments are not fully characterized and may still pose an environmental hazard.
-
Always perform these procedures in a chemical fume hood with appropriate PPE.
Experimental Protocol: Forced Degradation by Alkaline Hydrolysis (Unvalidated for Disposal)
The following protocol is adapted from a study that used forced degradation for analytical method validation.[3] This is not a certified disposal method. Its purpose is to illustrate the conditions used in a laboratory setting to induce degradation.
Objective: To degrade this compound in a dilute aqueous solution.
Materials:
-
This compound-containing aqueous waste
-
Sodium Hydroxide (NaOH) solution (e.g., 1 mol/L)
-
Hydrochloric Acid (HCl) solution for neutralization (e.g., 1 mol/L)
-
pH indicator strips or pH meter
-
Appropriate sealed waste container
-
Personal Protective Equipment (fume hood, safety glasses, lab coat, chemical-resistant gloves)
Procedure:
-
Work within a certified chemical fume hood.
-
Carefully add a sufficient volume of NaOH solution to the this compound waste to achieve a final concentration of 0.1 mol/L NaOH.
-
Seal the container and allow it to stand at room temperature for a minimum of 2 hours, with occasional gentle mixing.
-
After the incubation period, slowly add HCl solution while monitoring the pH to neutralize the mixture to a pH between 6.0 and 8.0.
-
Ensure the neutralized waste is stored in a properly labeled hazardous waste container for collection by a licensed disposal company.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
